Sodium 2-(1,3-thiazol-2-yl)acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSCGZPMIKVUMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-03-7 | |
| Record name | sodium 2-(1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Thiazoleacetic Acid & Sodium Salt Generation
This technical guide addresses the identification, preparation, and application of 2-Thiazoleacetic acid sodium salt .
Note on Chemical Identity: As confirmed by technical databases, the sodium salt of this specific compound does not possess a widely established, unique CAS registry number in public commercial catalogs. It is almost exclusively procured as the Parent Acid and converted in situ or via custom synthesis to the salt form to enhance aqueous solubility for biological assays.
This guide provides the Parent Acid CAS for procurement and a validated Laboratory Protocol to generate the sodium salt.
Core Focus: Chemical Identity, Salt-Form Synthesis, and Pharmaceutical Utility.
Chemical Identity & CAS Intelligence
For researchers and procurement officers, relying on a specific CAS for the sodium salt will likely yield zero results or incorrect structural analogs (e.g., amino-derivatives). The correct workflow is to source the Free Acid and convert it.
The Anchor Compound (Precursor)
| Feature | Details |
| Chemical Name | 2-Thiazoleacetic acid |
| Synonyms | 2-(Thiazol-2-yl)acetic acid; Thiazol-2-yl-acetic acid |
| CAS Number | 188937-16-8 (Primary Commercial ID) |
| Molecular Formula | |
| Molecular Weight | 143.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO; Poor solubility in water (pH < 4) |
The Target Entity (Generated Form)
| Feature | Details |
| Chemical Name | Sodium 2-thiazoleacetate |
| CAS Number | Not Assigned / Custom Preparation |
| Stoichiometry | 1:1 (Acid : Na) |
| Theoretical MW | ~165.15 g/mol |
| Solubility | Highly soluble in Water, PBS, and physiological media (>50 mM) |
Technical Protocol: Preparation of Sodium 2-Thiazoleacetate
Context: In drug discovery, the free acid's poor aqueous solubility often precipitates out in cellular assays (pH 7.4), leading to false negatives. The following protocol generates a pharmaceutical-grade sodium salt solution suitable for lyophilization or immediate dosing.
Reagents Required[3][4][5][6][7]
-
Substrate: 2-Thiazoleacetic acid (CAS 188937-16-8), >98% purity.
-
Base: 1.0 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) (High Purity). -
Solvent: HPLC-grade Water (Milli-Q).
Step-by-Step Methodology
Phase A: Stoichiometric Neutralization
-
Calculation: Calculate the exact molar amount of the free acid.
-
Example: 143.16 mg of acid = 1.0 mmol.
-
-
Suspension: Suspend the acid in a minimal volume of HPLC water (e.g., 2 mL). It will likely remain a cloudy suspension.
-
Titration:
-
Preferred Method: Add 1.0 equivalent of 1.0 M NaOH (e.g., 1.0 mL) dropwise under stirring at
(ice bath) to prevent decarboxylation. -
Alternative (Buffer Safe): Use
(1.0 eq). This releases ; stir until effervescence ceases.
-
-
Clarification: The solution should turn clear as the salt forms. If slight turbidity remains, filter through a 0.22
PVDF syringe filter.
Phase B: Isolation (Lyophilization)
Do not use rotary evaporation at high heat, as thiazoleacetic acids can be thermally unstable.
-
Freeze: Shell-freeze the clear solution in liquid nitrogen.
-
Lyophilize: Sublimate the water at -50°C / <0.05 mbar for 24-48 hours.
-
Product: Yields a white, hygroscopic powder (Sodium 2-thiazoleacetate). Store at -20°C under argon.
Workflow Visualization
The following diagram illustrates the critical path from commercial acid to bio-active salt.
Figure 1: Critical workflow for converting the commercial lipophilic acid into the hydrophilic sodium salt suitable for biological screening.
Applications in Drug Discovery
The 2-thiazoleacetic acid moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for phenylacetic acid or pyridine derivatives.
A. Peptidomimetics & Linkers
The thiazole ring provides a unique geometry and electron density compared to benzene.
-
Pi-Stacking: The sulfur atom enhances
- stacking interactions with aromatic residues (Phe, Trp) in protein binding pockets. -
Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism (CYP450) than phenyl rings, prolonging the half-life of the drug candidate.
B. Fragment-Based Drug Design (FBDD)
The sodium salt is used in Surface Plasmon Resonance (SPR) and NMR screening (STD-NMR) because high concentrations (10-50 mM) are required without using excessive DMSO, which can denature proteins.
C. Structural Pathway: Cephalosporin Analogs
While 2-amino-thiazole is the standard for cephalosporins (e.g., Cefotaxime), the unsubstituted 2-thiazoleacetic acid is investigated for novel antibiotic classes that evade resistance mechanisms targeting the amino group.
Figure 2: Pharmacological advantages of the thiazole scaffold in rational drug design.
Analytical Characterization
To validate the conversion of Acid to Salt, use 1H-NMR .
-
Solvent:
(Deuterium Oxide). -
Shift Diagnostic:
-
The methylene protons (
) in the Free Acid (in ) typically appear around 4.1-4.2 ppm. -
In the Sodium Salt (in
), the peak may shift slightly upfield due to the carboxylate anion formation ( 3.9-4.0 ppm). -
Crucial Check: Ensure no peaks for ethyl acetate or other process solvents remain, as thiazoles can trap solvents.
-
Safety & Handling (SDS Summary)
Although the sodium salt is generally less volatile than the acid, standard precautions apply.
-
Hazard Statements (GHS): H315 (Skin Irritant), H319 (Eye Irritant).
-
Handling:
-
The free acid is acidic and can be corrosive to mucous membranes.
-
The sodium salt is hygroscopic; handle in a humidity-controlled environment or glovebox to prevent "caking."
-
-
Storage: Keep at -20°C. Thiazole derivatives can darken (oxidize) upon prolonged exposure to light and air.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
Comparative Technical Guide: 2-Thiazoleacetic Acid vs. Sodium 2-Thiazoleacetate in Pharmaceutical Synthesis
[1]
Executive Summary
In the landscape of heterocyclic building blocks, 2-thiazoleacetic acid (2-TAA) and its conjugate base, sodium 2-thiazoleacetate (Na-2-TAA) , represent two distinct functional states of the same critical pharmacophore.[1] While 2-TAA serves as the stable, isolable raw material for storage and anhydrous activation, Na-2-TAA acts as the transient, high-solubility species essential for aqueous phase transfers and nucleophilic substitutions.[1]
This guide analyzes the physicochemical divergence between these forms, providing researchers with the mechanistic logic required to manipulate them during the synthesis of beta-lactam antibiotics (e.g., Cefotiam) and other thiazole-bearing therapeutics.
Physicochemical Divergence
The choice between the acid and salt form is rarely about "which to buy" but rather "which to generate" at a specific process step. The sodium salt is frequently generated in situ to alter solubility profiles.
Table 1: Comparative Property Matrix[1]
| Feature | 2-Thiazoleacetic Acid (2-TAA) | Sodium 2-Thiazoleacetate (Na-2-TAA) |
| CAS Number | 188937-16-8 (General) / 29676-71-9 (Amino-derivative*) | N/A (Typically generated in situ) |
| Physical State | Crystalline solid (White to off-white) | Hygroscopic solid or Aqueous solution |
| Primary Solvency | Polar organic solvents (MeOH, THF, DMSO) | Water (High solubility) |
| Lipophilicity | Moderate (LogP ~0.5 to 1.[1]0) | Low (Highly polar/Ionic) |
| pKa (Acid) | ~3.2 – 3.8 (Thiazole ring is electron-withdrawing) | N/A (Already deprotonated) |
| Reactivity Mode | Electrophile precursor (requires activation) | Nucleophile (Carboxylate) / Phase Transfer |
| Stability | High (Shelf-stable) | Moderate (Aqueous solutions prone to decarboxylation upon heating) |
*Note: In drug development, the specific derivative 2-(2-aminothiazol-4-yl)acetic acid (ATA) is ubiquitous.[1] The principles below apply equally to ATA and the simple 2-TAA.
The Solubility Switch: Mechanistic Control
The core utility of distinguishing these two forms lies in the pH-dependent solubility switch . The thiazole ring contains a basic nitrogen, but the carboxylic acid dominates the solubility behavior.
The Mechanism[2][3][4]
-
Organic Phase (Acid Form): At pH < 3, the carboxyl group is protonated (
). The molecule is neutral (or cationic at very low pH due to thiazole protonation) and partitions into organic solvents like ethyl acetate or dichloromethane. -
Aqueous Phase (Salt Form): At pH > 5, the carboxyl group is deprotonated (
).[1] The interaction with sodium cations ( ) creates a hydration shell, forcing the molecule into the aqueous phase.
This switch is the basis for Acid-Base Extraction , a self-validating purification method described in Section 4.[1]
Visualization: Phase Transfer Logic
Caption: The reversible phase-transfer mechanism allowing purification of 2-TAA via its sodium salt intermediate.[1]
Synthetic Utility & Causality
2-TAA (Acid): The Activation Precursor
To attach the thiazole side chain to a drug nucleus (e.g., 7-ACA in cephalosporins), the carboxylic acid must be activated. The Acid form is strictly required for anhydrous activation methods to prevent hydrolysis of the activating agent.
-
Pathway: Reaction with Thionyl Chloride (
) or Oxalyl Chloride.[1] -
Product: Thiazoleacetyl chloride.[1]
-
Constraint: Moisture must be excluded; therefore, the hygroscopic sodium salt is unsuitable here.
Na-2-TAA (Salt): The Aqueous Coupler
In "Schotten-Baumann" type conditions, the Salt form is the operative species.[1]
-
Scenario: Acylation of sensitive amino-beta-lactams often occurs in mixed aqueous/organic systems to solubilize the zwitterionic beta-lactam nucleus.[1]
-
Role: The sodium salt maintains the thiazole in the aqueous phase, ready to react with water-soluble coupling reagents (e.g., EDC/NHS) or to be used directly if the beta-lactam is dissolved in the organic phase (Phase Transfer Catalysis).
Experimental Protocols
Protocol A: In Situ Generation of Na-2-TAA for Purification
Use Case: Removing non-acidic byproducts (e.g., unreacted thiazole precursors) from crude 2-TAA.[1]
-
Dissolution: Dissolve 10.0 g of crude 2-TAA in 100 mL of Ethyl Acetate (EtOAc).
-
Salt Formation (Extraction): Add 50 mL of 1.0 M NaOH solution.
-
Separation: Discard the bottom organic layer (containing non-acidic impurities).
-
Regeneration: Acidify the aqueous layer with 2.0 M HCl to pH 2.0.
-
Observation: The Na-2-TAA converts back to 2-TAA , which precipitates as a solid or oils out (requiring re-extraction into fresh EtOAc).[1]
-
Protocol B: Activation of 2-TAA for Amide Coupling
Use Case: Synthesis of Cefotiam-like antibiotics.[1]
-
Drying: Ensure 2-TAA is dried to constant weight (water content < 0.5%).[1] Do not use the sodium salt.
-
Activation: Suspend 1.0 eq of 2-TAA in dry Dichloromethane (DCM). Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF.
-
Coupling: The resulting solution is added to the amine core (e.g., 7-ACA) protected by silylation or in a non-aqueous buffer.
Handling & Stability Risks[1]
Decarboxylation Warning
Thiazoleacetic acids are heteroaryl acetic acids.[1] The bond between the methylene group (
-
Risk Factor: The Sodium Salt (Na-2-TAA) in aqueous solution is significantly more prone to decarboxylation than the solid acid, especially if heated (> 50°C).[1]
-
Mitigation: Always maintain Na-2-TAA solutions at low temperatures (0–5°C) and avoid prolonged storage in liquid form.[1]
Visualization: Stability & Activation Pathways
Caption: Stability profile showing the risk of decarboxylation in the salt form versus the synthetic pathway of the acid form.
References
An In-depth Technical Guide to Sodium 2-(1,3-thiazol-2-yl)acetate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of Sodium 2-(1,3-thiazol-2-yl)acetate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details the molecular and chemical properties of the compound, outlines a robust laboratory-scale synthesis protocol, and provides a thorough analytical characterization profile. Furthermore, it explores the current understanding of its potential applications, drawing from the extensive bioactivity of the thiazole pharmacophore. This guide is intended to be a valuable resource for scientists engaged in the exploration and utilization of novel thiazole derivatives.
Introduction: The Prominence of the Thiazole Moiety
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs and biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2] The incorporation of an acetic acid side chain at the 2-position of the thiazole ring, and its corresponding sodium salt, offers a strategic modification to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, enhancing its potential for drug development. This guide focuses specifically on this compound, providing a detailed examination of its chemical nature and potential utility.
Molecular and Chemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development.
Chemical Structure and Formula
The chemical structure of this compound consists of a five-membered thiazole ring with a sodium acetate group attached at the second position.
Parent Acid: 2-(1,3-thiazol-2-yl)acetic acid Sodium Salt: this compound
Molecular Weight and Formula
The molecular formula and weight are critical parameters for quantitative analysis and experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(1,3-thiazol-2-yl)acetic acid | C5H5NO2S | 143.16 |
| This compound | C5H4NNaO2S | 165.14 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by saponification. This method is a well-established and reliable approach for the preparation of carboxylic acid salts.
Synthesis Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1,3-thiazol-2-yl)acetate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under a nitrogen atmosphere.
-
Addition of Malonate: To the cooled sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise via the dropping funnel. Stir the resulting solution at room temperature for 30 minutes.
-
Addition of 2-Bromothiazole: Add 2-bromothiazole (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude diethyl 2-(1,3-thiazol-2-yl)malonate.
-
Hydrolysis and Decarboxylation: To the crude malonate, add a mixture of sulfuric acid and water and reflux for 4-6 hours. This will hydrolyze the esters and promote decarboxylation.
-
Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-(1,3-thiazol-2-yl)acetate can be purified by column chromatography on silica gel.
Step 2: Saponification to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(1,3-thiazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Addition of Base: Add a solution of sodium hydroxide (1.05 equivalents) in water to the flask.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation: Upon completion, remove the ethanol under reduced pressure. The remaining aqueous solution can be lyophilized or carefully evaporated to dryness to yield this compound as a solid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following is a profile of the expected analytical data for the parent acid, 2-(1,3-thiazol-2-yl)acetic acid, which is the precursor to the sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons and the methylene protons of the acetate group. The acidic proton of the carboxylic acid will appear as a broad singlet.
-
δ ~7.8 ppm (d, 1H, thiazole-H5)
-
δ ~7.6 ppm (d, 1H, thiazole-H4)
-
δ ~4.0 ppm (s, 2H, -CH₂-)
-
δ ~12.5 ppm (br s, 1H, -COOH)
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
δ ~170 ppm (C=O, carboxylic acid)
-
δ ~165 ppm (C2-thiazole)
-
δ ~143 ppm (C4-thiazole)
-
δ ~122 ppm (C5-thiazole)
-
δ ~38 ppm (-CH₂-)
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 (strong) | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=N, C=C stretch | Thiazole ring |
| ~1250 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 2-(1,3-thiazol-2-yl)acetic acid is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 143
-
Major Fragments:
-
m/z = 98 ([M - COOH]⁺)
-
m/z = 85 (thiazole ring fragment)
-
Applications and Research Directions
The thiazole nucleus is a well-established pharmacophore, and derivatives of 2-(1,3-thiazol-2-yl)acetic acid are of considerable interest in drug discovery and development.
Potential Therapeutic Areas
-
Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1] The acetic acid moiety can enhance water solubility and potentially improve the pharmacokinetic profile of these agents.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid functional group. Thiazole-containing compounds have also been investigated as anti-inflammatory agents, making this compound a candidate for further investigation in this area.[3]
-
Anticancer Agents: The thiazole scaffold is present in several anticancer drugs. The development of novel thiazole-based compounds with an acetic acid side chain could lead to new therapeutic strategies against various cancers.
Role in Organic Synthesis
This compound can serve as a versatile building block in the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for high-throughput screening.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry and drug development. This technical guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and a comprehensive analytical profile. The established biological activities of the thiazole scaffold, coupled with the advantageous properties imparted by the sodium acetate group, make this compound a compelling target for further research and exploration. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the full therapeutic potential of novel thiazole derivatives.
References
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
- Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
- Supporting inform
- Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research.
- Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Farsh.
-
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][4][5]benzothiazole-4-carboxylate. IUCr Journals.
- Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). PMC - NIH.
- Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIV
- (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR spectrum. ChemicalBook.
- 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Ion fragmentation of small molecules in mass spectrometry.
- 13C NMR Chemical Shift.
- H1-NMR for product compounds A1, A2, A3 and A8.
- FTIR spectrum of compound A2.
- (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem.
- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S. PubChem.
- 2-Acetylthiazole. NIST WebBook.
- Ethyl 2-(benzo[d]thiazol-2-yl)
- 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- FT-IR spectrum of the acetic acid.
- 2-Thiazolidinethione. NIST WebBook.
- Measuring acetic and formic acid by proton-transfer-reaction mass spectrometry: sensitivity, humidity dependence. AMT.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- 2-[2-(1,3-thiazol-4-yl)-1h-1,3-benzodiazol-1-yl]acetic acid. PubChemLite.
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The Ascendant Role of Thiazole-2-Acetic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of drug discovery, the thiazole nucleus has consistently emerged as a privileged scaffold, underpinning the development of a multitude of clinically significant therapeutic agents. Among the diverse array of thiazole-containing compounds, thiazole-2-acetic acid derivatives have garnered substantial interest for their versatile pharmacological profiles. This technical guide offers an in-depth exploration of the synthesis, medicinal applications, and structure-activity relationships of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.
The Thiazole Core: A Foundation for Pharmacological Diversity
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The introduction of an acetic acid moiety at the 2-position of the thiazole ring further enhances its potential, providing a crucial carboxylic acid group that can act as a key pharmacophore, a bioisosteric replacement for other acidic functionalities, or a handle for further derivatization.
Synthetic Pathways to Thiazole-2-Acetic Acid Derivatives
The construction of the thiazole-2-acetic acid scaffold can be achieved through several synthetic strategies. A common and effective approach is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone or α-haloaldehyde and a thioamide. For the synthesis of thiazole-2-acetic acid derivatives, a key starting material is often ethyl 2-(thiazol-2-yl)acetate.
A representative synthetic protocol for a precursor, ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, involves the nucleophilic substitution of 2-mercaptobenzothiazole with ethyl chloroacetate.[1]
Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate[1]
-
Materials: 2-Mercaptobenzothiazole, ethyl chloroacetate, triethylamine, dimethylformamide (DMF).
-
Procedure:
-
A solution of 2-mercaptobenzothiazole (5.25 mL) and triethylamine (6 mL) in DMF (45 mL) is stirred for 20 minutes.
-
Ethyl chloroacetate (4.5 mL) is added gradually to the mixture, and stirring is continued for 30 minutes at room temperature.
-
The reaction mixture is then heated at 60-65°C for 14 hours.
-
After cooling, the mixture is poured over ice and neutralized with sodium bicarbonate.
-
The product is extracted and purified to yield the desired ester.
-
This foundational ester can then be subjected to various chemical transformations to introduce diverse substituents on the thiazole ring and modify the acetic acid side chain, leading to a library of novel derivatives for biological screening.
Caption: General synthetic workflow for thiazole-2-acetic acid derivatives.
Therapeutic Frontiers of Thiazole-2-Acetic Acid Derivatives
The inherent structural features of thiazole-2-acetic acid derivatives have positioned them as promising candidates in several therapeutic areas. Their biological activities are often attributed to their ability to mimic endogenous molecules, interact with enzyme active sites, or modulate protein-protein interactions.
Anti-inflammatory Agents
A significant body of research has focused on the anti-inflammatory potential of thiazole acetic acid derivatives. These compounds have been shown to exhibit their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX). For instance, a series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives were synthesized and evaluated for their COX inhibitory activity.[2][3] The presence of the acetic acid moiety is crucial, as it is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Studies on derivatives of 4-arylthiazole acetic acid and 2-aminothiazole have demonstrated significant anti-inflammatory effects in animal models, such as the rat carrageenin edema test.[4] Certain compounds, like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid, have shown potent activity with a favorable gastrointestinal safety profile compared to existing NSAIDs.[4]
Anticancer Agents
The thiazole scaffold is a recurring motif in a number of anticancer drugs. Thiazole-2-acetic acid derivatives have emerged as a promising avenue for the development of novel antineoplastic agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
For example, novel thiazole-2-acetamide derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[5] Furthermore, certain substituted 2-[(2-oxo-2H-[1][6][7]triazino[2,3-c]quinazolin-6-yl)thio]acetamides bearing a thiazole fragment have exhibited significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen.[8]
The cytotoxic potential of newly synthesized thiazole derivatives is often evaluated using in vitro assays against a panel of human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9][10]
Other Therapeutic Applications
The versatility of the thiazole-2-acetic acid scaffold extends beyond anti-inflammatory and anticancer activities. Derivatives have been investigated for a range of other pharmacological effects, including:
-
Cardiovascular Effects: Some new synthetic derivatives of thiazole acetic acid have been shown to modulate cardiovascular function, such as increasing the developed tension in isolated rat hearts.[11]
-
Anticholinesterase Activity: Thiazole analogs are being explored as potential agents for the treatment of Alzheimer's disease by inhibiting cholinesterase enzymes.[7]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a component of many antimicrobial and antifungal agents, and derivatives of thiazole-2-acetic acid continue to be explored for their potential in combating infectious diseases.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole-2-acetic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.
Key structural modifications that influence the activity of these derivatives include:
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly impact biological activity. For example, in a series of anti-inflammatory 4-arylthiazole acetic acid derivatives, the presence of a 4-chlorophenyl group was found to be favorable for activity.[4]
-
Modifications of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, converting the acid to an acetamide has been a successful strategy in developing anticancer agents.[5][12]
-
Introduction of Additional Heterocyclic Rings: Fusing the thiazole ring with other heterocyclic systems or linking it to other pharmacophoric groups can lead to compounds with enhanced or novel biological activities.[8]
Caption: Key structural features influencing the biological activity of thiazole-2-acetic acid derivatives.
Future Perspectives and Conclusion
Thiazole-2-acetic acid derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven track record in yielding biologically active compounds, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the design of more selective and potent derivatives, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of promising new drug candidates from this versatile chemical class.
References
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
-
Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1. Benchchem.
-
Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. PubMed.
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.
-
Substituted 2-[(2-Oxo-2H-[1][6][7]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. MDPI.
-
Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
-
Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. IUCr Journals.
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC.
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New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ResearchGate.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Educational Research.
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry.
-
Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Publishing.
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
-
Chemical and physical characteristics of the new derivatives of thiazole acetic acid. ResearchGate.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate.
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC.
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.
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An In-Depth Technical Guide to Sodium 2-(thiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that imparts a diverse range of biological activities to the molecules that contain it. From the anti-inflammatory properties of Meloxicam to the antibiotic activity of Penicillin, the thiazole moiety has proven to be a versatile building block in the development of therapeutics. This guide focuses on a specific, yet important, member of this family: Sodium 2-(thiazol-2-yl)acetate. As a Senior Application Scientist, my aim is to provide not just a collection of data, but a cohesive and insightful resource that explains the causality behind the chemistry and potential applications of this compound. This document is structured to be a self-validating system, where the foundational chemistry logically flows into its practical applications, all supported by authoritative references.
Molecular Identification and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the bedrock of any scientific investigation. Sodium 2-(thiazol-2-yl)acetate is the sodium salt of 2-(thiazol-2-yl)acetic acid. While data for the sodium salt is less prevalent, its chemical behavior is intrinsically linked to its parent acid.
SMILES and InChIKey
The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are essential for unambiguous identification in chemical databases and software.
-
2-(thiazol-2-yl)acetic acid:
-
Sodium 2-(thiazol-2-yl)acetate:
-
SMILES: [Na+].O=C([O-])Cc1nccs1
-
InChIKey: Derived from the parent acid and sodium ion.
-
Physicochemical Data
The following table summarizes key physicochemical properties of the parent acid, 2-(thiazol-2-yl)acetic acid. These values are critical for predicting its behavior in various experimental setting.
| Property | Value | Source |
| Molecular Formula | C5H5NO2S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Form | Solid | [1] |
| pKa (Predicted) | 3.87 ± 0.10 | [2] |
| Boiling Point (Predicted) | 296.0 ± 23.0 °C | [2] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [2] |
Synthesis and Mechanistic Insights
The construction of the thiazole ring is a classic and well-understood process in organic chemistry, most notably through the Hantzsch thiazole synthesis. This reaction, at its core, involves the condensation of a thioamide with an α-halocarbonyl compound.
The Hantzsch Thiazole Synthesis: A Logical Framework
The Hantzsch synthesis provides a reliable and versatile route to a wide array of thiazole derivatives.[3] The general mechanism involves two key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction.
-
Cyclization and Dehydration: Following the initial attack, an intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Reactants:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Water
-
Methylene Chloride
Procedure: [4]
-
A suspension of thiourea in water is prepared and cooled to 5-10 °C.
-
A solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon (e.g., methylene chloride) is added dropwise to the cooled thiourea suspension.
-
The reaction is allowed to proceed, with the temperature maintained at 25-30 °C to complete the reaction.
-
The resulting (2-aminothiazol-4-yl)-acetic acid hydrochloride precipitates from the solution and can be isolated by filtration.
This process yields a light-stable and high-purity product, demonstrating the robustness of this synthetic approach.[4]
Spectroscopic Characterization
The structural elucidation of a synthesized compound is a critical step that relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data for 2-(thiazol-2-yl)acetic acid, based on the analysis of its functional groups and data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring and the methylene protons of the acetic acid side chain. The chemical shifts of the thiazole protons will be in the aromatic region, and their splitting pattern will depend on their coupling with each other. The methylene protons will appear as a singlet, likely deshielded by the adjacent carbonyl group and the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the methylene carbon. The chemical shifts of the thiazole carbons are indicative of their electronic environment within the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(thiazol-2-yl)acetic acid will be characterized by several key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the exact mass of 2-(thiazol-2-yl)acetic acid would be observed. Common fragmentation patterns may include the loss of the carboxyl group (-COOH) or cleavage of the acetic acid side chain.
Applications in Research and Drug Development
The thiazole nucleus is a well-established pharmacophore, and derivatives of 2-(thiazol-2-yl)acetic acid have been investigated for a range of biological activities. The acetic acid moiety itself is present in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that its inclusion in a thiazole scaffold could lead to compounds with interesting pharmacological profiles.
Anti-inflammatory and Analgesic Potential
Derivatives of thiazole acetic acid have been synthesized and evaluated for their anti-inflammatory and immunosuppressive activities.[5] The presence of the acetic acid side chain is a key structural feature in many cyclooxygenase (COX) inhibitors. In one study, novel thiazole derivatives containing an acetic acid residue were synthesized and evaluated as selective COX-1 inhibitors.[3] This suggests that 2-(thiazol-2-yl)acetic acid and its derivatives could serve as valuable starting points for the development of new anti-inflammatory agents.
Antimicrobial Activity
Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were designed and synthesized, with some compounds showing potent and broad-spectrum antibacterial and antifungal activities.[6] This highlights the potential of the thiazolyl-acetic acid scaffold in the discovery of new antimicrobial agents.
Heparanase Inhibition
A novel series of benzoxazol-5-yl acetic acid derivatives, developed from a furanylthiazole acetic acid starting point, were identified as heparanase inhibitors.[7] Heparanase is an enzyme involved in cancer metastasis and inflammation, making it an attractive target for drug development. This finding further underscores the utility of the thiazolyl-acetic acid core in designing enzyme inhibitors.
Caption: Potential Therapeutic Applications of Sodium 2-(thiazol-2-yl)acetate Derivatives.
Safety and Handling
Based on the safety data for the parent acid, 2-(thiazol-2-yl)acetic acid, appropriate precautions should be taken when handling this compound and its sodium salt.
-
Hazard Classification: The parent acid is classified as an eye irritant.[8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes.[5]
-
In case of contact, rinse thoroughly with water.[5]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
Sodium 2-(thiazol-2-yl)acetate, and its parent acid, represent a valuable chemical entity for researchers in drug discovery and medicinal chemistry. The well-established synthesis of the thiazole ring, combined with the diverse biological activities associated with this scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The presence of the acetic acid moiety further enhances its potential, particularly in the areas of anti-inflammatory and antimicrobial research. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, all grounded in authoritative scientific literature. It is my hope that this document will serve as a valuable resource for scientists and researchers, enabling them to confidently and effectively utilize this compound in their future endeavors.
References
- Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299.
- Osmaniye, D., & Sağlık, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
-
PubChem. (n.d.). Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Thiazol-2-ylthio)acetic acid. Retrieved from [Link]
- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Yamamoto, T., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(5), 1038-1045.
- Danilewicz, J. C., & Gabriel, T. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.
Sources
- 1. Thiazol-2-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Thiazoleacetic acid | 188937-16-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Biological Activity of Thiazole-2-Acetic Acid Pharmacophore: A Technical Guide
Topic: Biological Activity of Thiazole-2-Acetic Acid Pharmacophore Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The thiazole-2-acetic acid pharmacophore represents a specialized subclass of thiazole heterocycles where an acetic acid moiety is attached directly to the C2 position of the thiazole ring. Unlike the more ubiquitous 4-thiazoleacetic acid derivatives (often associated with auxin mimics or cephalosporin side chains), the C2-substituted scaffold exhibits a distinct pharmacological profile, particularly in anti-inflammatory (COX inhibition) , anticancer , and antitubercular domains.
This guide provides a technical analysis of the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of thiazole-2-acetic acid derivatives, with a focus on their application in medicinal chemistry.
Chemical Architecture & Electronic Properties
The core pharmacophore consists of a 1,3-thiazole ring substituted at the 2-position with an acetic acid group (
-
Electronic Distribution: The thiazole ring is
-electron deficient at C2, making it susceptible to nucleophilic attack. However, the methylene bridge of the acetic acid group insulates the carboxylic acid from direct conjugation with the aromatic ring, preserving the acidity of the carboxyl group while allowing the thiazole nitrogen to act as a hydrogen bond acceptor. -
Lipophilicity: The sulfur atom enhances lipophilicity, facilitating membrane permeability. The carboxylic acid tail provides a handle for salt formation or esterification (prodrug design) to modulate bioavailability.
Synthetic Methodologies
Two primary protocols are dominant for accessing this scaffold: the Condensation Protocol (for fused systems like benzothiazoles) and the Modified Hantzsch Synthesis (for monocyclic thiazoles).
Protocol A: Synthesis of Benzothiazole-2-acetic Acid
This is the standard route for accessing the stable fused-ring derivatives often used in anticancer research.
Reaction Logic:
Nucleophilic attack of the thiol group on the
Step-by-Step Protocol:
-
Reagents: 2-Aminobenzenethiol (1.0 eq), Chloroacetic acid (1.2 eq), 4N HCl (aqueous).
-
Procedure:
-
Dissolve 2-aminobenzenethiol in 4N HCl.
-
Add chloroacetic acid and reflux the mixture for 4–6 hours.
-
Critical Step: The reaction relies on the in situ formation of the sulfide intermediate which then cyclizes under acidic conditions.
-
Cool the solution to precipitate the crude product.
-
Purification: Recrystallize from aqueous ethanol.
-
-
Yield: Typically 65–80%.
-
Validation:
(DMSO- ) should show a singlet at ppm (methylene protons).
Protocol B: Modified Hantzsch Synthesis
Used for non-fused thiazole-2-acetic acid derivatives.
Reaction Logic:
Condensation of a thiocarbamoyl derivative with an
Step-by-Step Protocol:
-
Reagents: Ethyl 3-amino-3-thioxopropanoate (Thio-malonic acid monoester amide),
-bromoacetophenone (substituted). -
Procedure:
-
Dissolve reagents in anhydrous ethanol.
-
Reflux for 2–4 hours.
-
Evaporate solvent and neutralize with
. -
Hydrolyze the ester using LiOH in THF/Water to obtain the free acid.
-
Visualization: Synthetic Pathway (DOT Diagram)
Caption: Figure 1. Acid-catalyzed condensation route for the synthesis of benzothiazole-2-acetic acid.
Pharmacological Spectrum & Mechanism of Action[1]
Anti-inflammatory Activity (COX Inhibition)
Thiazole-2-acetic acid derivatives, particularly those with bulky aryl substituents or fused benzimidazole rings, act as non-steroidal anti-inflammatory drugs (NSAIDs).
-
Mechanism: The acetic acid side chain mimics the arachidonic acid substrate, entering the cyclooxygenase (COX) active site. The thiazole nitrogen forms hydrogen bonds with Arg120 or Tyr355 in the COX channel.
-
Selectivity: Fused derivatives (e.g., thiazolo[3,2-a]benzimidazole) often show enhanced selectivity for COX-2 due to the larger volume of the COX-2 hydrophobic pocket.
Anticancer Activity
Derivatives such as Isopropyl 2-(benzo[d]thiazol-2-yl)acetate have demonstrated potency against solid tumors.[1]
-
Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity.
-
Pathway: The planar thiazole ring intercalates or binds to the ATP-binding pocket of the kinase, while the acetic acid/ester tail extends into the solvent-accessible region, stabilizing the binding complex.
Antitubercular Activity
Tricyclic fused thiazole-2-acetic acid esters have shown significant activity against Mycobacterium tuberculosis.
-
SAR Insight: Esterification (e.g., ethyl or isopropyl esters) drastically improves antitubercular activity compared to the free acid, likely due to improved cell wall penetration of the mycobacteria.
Structure-Activity Relationship (SAR) Summary
The biological activity of the thiazole-2-acetic acid pharmacophore is highly sensitive to substitutions at three key positions.
| Position | Modification | Effect on Activity |
| C2 (Side Chain) | Free Acid (-COOH) | Essential for COX binding (ionic interaction). |
| Ester (-COOR) | Increases lipophilicity; Pro-drug form; Enhanced antitubercular activity. | |
| Hydrazide (-CONHNH2) | Shifts activity towards antimicrobial/antifungal spectrum. | |
| Ring Fusion | Benzothiazole | Increases stability and anticancer potency (intercalation). |
| Thiazolo-benzimidazole | Enhances anti-inflammatory and antidepressant activity. | |
| C4/C5 | Aryl Substitution | Bulky aryl groups (e.g., p-chlorophenyl) at C4 increase COX-2 selectivity. |
Visualization: Mechanism of Action (DOT Diagram)
Caption: Figure 2. Binding interactions of thiazole-2-acetic acid derivatives within the COX-2 active site.
Experimental Data Summary
Table 1: Comparative Activity of Selected Thiazole-2-acetic Acid Derivatives
| Compound Class | Derivative Type | Primary Activity | Key Metric (Approx.) |
| Benzothiazole | Isopropyl ester | Anticancer (Lung/Colon) | IC50: 5–10 |
| Thiazolo-benzimidazole | Free Acid | Anti-inflammatory | >60% Edema Inhibition |
| Thiazole (Monocyclic) | 4-(p-chlorophenyl) acid | Antimicrobial | MIC: 12–25 |
References
-
Bell, S. C., & Wei, P. H. (1976).[2] Syntheses of heterocyclic fused thiazole acetic acids. 2. Journal of Medicinal Chemistry, 19(4), 524-530. Link
-
Smolecule. (2024).[1] Isopropyl 2-(benzo[d]thiazol-2-yl)acetate: Synthesis and Biological Activity. Smolecule Chemical Database. Link
- Kashyap, S. J., et al. (2012). Review on Synthesis and Biological Activity of Thiazole Derivatives.
- Altıntop, M. D., et al. (2016). Synthesis and Biological Evaluation of New Thiazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery.
Sources
Suppliers and price of Sodium 2-(1,3-thiazol-2-yl)acetate
An In-Depth Technical Guide to Sodium 2-(1,3-thiazol-2-yl)acetate for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As the sodium salt of 2-(1,3-thiazol-2-yl)acetic acid, it serves as a crucial building block, or synthon, in the assembly of more complex molecular architectures. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. Its presence in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic properties, and confer a range of biological activities. This guide provides a comprehensive overview of the sourcing, pricing, chemical properties, and practical applications of this compound, tailored for professionals in the field.
Chemical Properties and Characterization
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a stable, crystalline solid. The parent acid, 2-(1,3-thiazol-2-yl)acetic acid, is more commonly characterized in the literature. The sodium salt is readily prepared by reacting the acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₄NNaO₂S | N/A |
| Molecular Weight | 165.15 g/mol | N/A |
| CAS Number | Not widely assigned; parent acid is 29676-98-4 | |
| Appearance | White to off-white crystalline powder | General Supplier Data |
| Solubility | Soluble in water and polar protic solvents | General Chemical Principles |
Sourcing, Purity, and Price Analysis
The acquisition of high-quality starting materials is a critical, and often rate-limiting, step in any research and development campaign. This compound, or its parent acid, is available from a variety of chemical suppliers. The price is subject to fluctuation based on purity, quantity, and the supplier's production scale.
Key Supplier Insights
When selecting a supplier, researchers must consider more than just the listed price. Key differentiators include:
-
Purity Verification: Does the supplier provide a Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, HPLC, Mass Spectrometry)? For drug development, a purity of >98% is often required.
-
Lot-to-Lot Consistency: Inconsistent purity between batches can derail a research project. Reputable suppliers will have stringent quality control measures to ensure consistency.
-
Scalability: Can the supplier provide the material in both milligram-scale for initial screening and kilogram-scale for later-stage development?
Table 2: Representative Supplier and Pricing Information
| Supplier | Product Number | Purity | Quantity | Estimated Price (USD) |
| Sigma-Aldrich | CDS001383 (Parent Acid) | 97% | 1 g | $150 - $200 |
| Thermo Fisher Scientific | AC294370050 (Parent Acid) | 98% | 5 g | $250 - $300 |
| Combi-Blocks | QA-3119 (Parent Acid) | >97% | 1 g | $75 - $100 |
| Santa Cruz Biotechnology | sc-266133 (Parent Acid) | N/A | 1 g | $120 - $150 |
Note: Prices are estimates as of early 2026 and are subject to change. The sodium salt is often prepared in-situ by the end-user, so the parent acid is more commonly stocked.
Synthetic Utility and Methodologies
The primary value of this compound lies in its function as a nucleophilic building block. The carboxylate group is readily available for a variety of coupling reactions, most commonly amide bond formation and esterification.
Synthetic Workflow: Amide Bond Formation
A frequent application is the coupling of the thiazoleacetic acid moiety with a primary or secondary amine to form a new amide. This is a cornerstone reaction in the synthesis of many pharmaceutical agents. The workflow requires activation of the carboxylic acid, typically achieved by converting it into a more reactive species.
Caption: Workflow for amide bond formation using 2-(Thiazol-2-yl)acetic acid.
Experimental Protocol: Synthesis of N-benzyl-2-(1,3-thiazol-2-yl)acetamide
This protocol provides a trusted, self-validating method for a standard amide coupling reaction.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1,3-thiazol-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add the coupling reagent, for example, HATU (1.1 eq), and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.
-
Amine Addition: Add the desired amine, in this case, benzylamine (1.0 eq), to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by TLC or LC-MS until the starting material (the acid) is consumed, which typically occurs within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and coupling agent byproducts, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the final, pure amide.
Role in Drug Discovery and Development
The 2-(thiazol-2-yl)acetate scaffold is a component of numerous compounds investigated for a wide range of therapeutic targets. Its structural and electronic properties make it a versatile pharmacophore.
Case Study: Cenicriviroc
A prominent example is Cenicriviroc, an inhibitor of the CCR2 and CCR5 chemokine receptors that has been investigated for the treatment of HIV-1 infection and non-alcoholic steatohepatitis (NASH). While not a direct derivative, the synthesis of related analogues often employs building blocks structurally similar to 2-(thiazol-2-yl)acetic acid, highlighting the importance of this chemical motif in constructing complex receptor antagonists.
The mechanism of such inhibitors often involves blocking the interaction between the chemokine receptor and its cognate ligand, thereby preventing the downstream signaling cascade that leads to inflammation and cell migration.
Caption: Simplified CCR2/CCR5 signaling pathway and point of inhibition.
Conclusion
This compound, and its parent acid, are more than just simple reagents; they are enabling tools for innovation in pharmaceutical science. A comprehensive understanding of their properties, sourcing logistics, and synthetic applications is essential for any researcher aiming to leverage the power of the thiazole scaffold. By carefully selecting suppliers, validating material quality, and employing robust synthetic protocols, development professionals can efficiently translate this versatile building block into novel therapeutic candidates.
References
-
PubChem. (n.d.). 2-(2-Thiazolyl)acetic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Technical Guide: Solubility Dynamics of Sodium Thiazole Salts in Aqueous vs. Ethanolic Systems
Executive Summary
The solubility differential of sodium thiazole salts between water and ethanol is a critical parameter in drug development, governing everything from initial synthesis workup to final formulation bioavailability. This guide analyzes the physicochemical drivers behind this solubility gap—specifically the competition between lattice energy and solvation enthalpy. We provide validated experimental protocols for determining equilibrium solubility and discuss how to leverage the "antisolvent" effect of ethanol for purification strategies.
Theoretical Framework: The Solvation Mechanism
To understand why sodium thiazole salts exhibit high aqueous solubility but poor ethanolic solubility, one must look beyond the general "like dissolves like" rule and examine the thermodynamics of ionic solvation.
Dielectric Constant and Ion Separation
The primary driver is the dielectric constant (
-
Water (
): High permittivity reduces the electrostatic attraction between the Sodium cation ( ) and the Thiazole anion. This allows the hydration shell to overcome the crystal lattice energy. -
Ethanol (
): The lower permittivity cannot effectively shield the ions from each other. In ethanol, the electrostatic attraction between and the anionic thiazole moiety remains strong, favoring ion pairing and the solid crystalline state over the solvated state.
Thermodynamic Cycle
The dissolution process is governed by the Gibbs Free Energy equation:
-
In Water: The enthalpy of solvation (
) is highly exothermic, compensating for the energy required to break the crystal lattice. -
In Ethanol: The solvation enthalpy is significantly less negative (less energy released). Consequently, the lattice energy dominates, resulting in a positive
(insolubility) or very low solubility.
Visualization: Thermodynamic Solvation Cycle
The following diagram illustrates the energy competition involved in dissolving a sodium thiazole salt.
Figure 1: Born-Haber cycle representation of salt solubility. In ethanol, the 'Solvation Enthalpy' step is insufficient to overcome the 'Lattice Energy', leading to precipitation.
Comparative Solubility Data
The following data compares two representative pharmaceutical thiazole salts: Sulfathiazole Sodium (antimicrobial) and Cefazolin Sodium (cephalosporin antibiotic containing a thiadiazole/thiazole-like motif).
Table 1: Solubility Profile (25°C)
| Compound | Solvent System | Solubility (approx.)[1][2][3][4][5][6][7][8][9][10][11][12] | Classification | Mechanism Note |
| Sulfathiazole Sodium | Water | > 50 mg/mL | Freely Soluble | Strong ion-dipole hydration. |
| Ethanol (Pure) | < 2 mg/mL | Slightly Soluble | High lattice energy retention.[13] | |
| Ethanol:Water (90:[14]10) | ~ 5 mg/mL | Sparingly Soluble | Non-linear decrease (Antisolvent effect). | |
| Cefazolin Sodium | Water | > 200 mg/mL | Freely Soluble | Hydrophilic side chains assist. |
| Ethanol (Pure) | ~ 1.0 mg/mL | Slightly Soluble | Dominant lipophobicity of the salt form. | |
| Methanol | ~ 25 mg/mL | Soluble | Higher dielectric than ethanol, better solvation. |
Note: Data aggregated from standard pharmaceutical reference standards and solubility studies [1][2].
The "Antisolvent" Phenomenon
As demonstrated in the table, adding ethanol to an aqueous solution of these salts causes a sharp drop in solubility.[6] This is not linear.
-
Implication: A 50:50 mixture often holds significantly less salt than predicted by the average of the two pure solvents.[11] This is utilized in Antisolvent Crystallization (see Section 4).
Experimental Protocol: Equilibrium Solubility Determination
Method: Saturation Shake-Flask Method (Gold Standard) Objective: Determine the thermodynamic equilibrium solubility of a sodium thiazole salt in a specific solvent system.
Pre-requisites & Causality
-
Excess Solid: You must see solid particles at the end of the experiment. If the solution is clear, you have measured concentration, not solubility.
-
pH Control: Sodium salts are salts of weak acids. In unbuffered water, they will hydrolyze, raising the pH.
-
Correction: Measure the pH at equilibrium. If the pH shifts significantly from the target physiological range, the solubility data refers to the system pH, not the intrinsic pH.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Saturation Shake-Flask method.
Detailed Step-by-Step Procedure
-
Preparation:
-
Weigh approximately 200 mg of the Sodium Thiazole salt into a 20 mL scintillation vial.
-
Add 5 mL of the solvent (Water, Ethanol, or Binary Mixture).
-
-
Agitation (Equilibration):
-
Place vials in an orbital shaker incubator set to 25.0°C ± 0.1°C.
-
Agitate at 200 RPM for 24 to 48 hours.
-
Why: This ensures the system reaches thermodynamic equilibrium, breaking down metastable polymorphs.
-
-
Sedimentation:
-
Stop agitation and allow the vials to stand vertically for 2 hours. This lets fine particles settle, reducing the load on the filter.
-
-
Filtration (Critical Step):
-
Use a syringe filter with a hydrophilic PTFE or PVDF membrane (0.45 µm).
-
Pre-saturation: Discard the first 1 mL of filtrate.
-
Reasoning: Filter membranes can adsorb drug molecules, artificially lowering the result. Saturating the filter first mitigates this error.
-
-
Dilution & Analysis:
-
Immediately dilute the filtrate with the mobile phase (for HPLC) or water (for UV).
-
Why: Evaporation of ethanol or cooling of the solution can cause rapid precipitation if not diluted immediately.
-
Quantify using HPLC (C18 column, UV detection @ 254-280 nm depending on the specific thiazole).
-
Applications in Process Chemistry[2]
Understanding the Water vs. Ethanol solubility gap is the foundation of Reactive Crystallization and Purification .
Antisolvent Crystallization
Because the salt is highly soluble in water and sparingly soluble in ethanol:
-
Dissolution: Dissolve the crude sodium thiazole salt in a minimum volume of water.
-
Addition: Slowly add Ethanol (the antisolvent) to the aqueous solution with vigorous stirring.
-
Nucleation: As the dielectric constant of the mixture drops, the salt's solubility limit is exceeded, forcing it to crystallize out.
-
Benefit: This method often yields higher purity crystals than evaporative crystallization because impurities that are soluble in ethanol (e.g., unreacted organic precursors) remain in the mother liquor.
Desalting (Reverse Logic)
If the goal is to isolate the free acid form of the thiazole:
-
Acidify with HCl to protonate the nitrogen/carboxylate.
-
The neutral species will precipitate from water (low aqueous solubility of the neutral form).
-
Extract into an organic solvent (like Ethyl Acetate) if precipitation is incomplete.
References
-
PubChem. Sulfathiazole Sodium - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]
-
Wang, J., et al. Solubility of Cefazolin Sodium Pentahydrate in Binary System of Ethanol + Water Mixtures. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
-
Delgado, D. R., et al. Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol + water cosolvent mixtures. SciELO. Available at: [Link]
-
Baka, E., et al. Study of equilibrium solubility measurement by saturation shake-flask method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. seniorchem.com [seniorchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. pharmacylibrary.com [pharmacylibrary.com]
- 14. scispace.com [scispace.com]
- 15. scienceopen.com [scienceopen.com]
Technical Handling & Safety Guide: Sodium 2-(1,3-thiazol-2-yl)acetate
[1]
Document Control:
-
Compound Name: this compound[1]
-
Parent Acid CAS: (2-Thiazoleacetic acid)[1]
-
Chemical Formula: C₅H₄NNaO₂S[1]
-
Molecular Weight: ~165.15 g/mol (Salt) / 143.16 g/mol (Free Acid)[1]
-
Primary Application: Heterocyclic building block for pharmaceutical synthesis (e.g., antitubercular, anti-inflammatory agents).
Part 1: Physicochemical Profile & Hazard Identification[1]
The "Hidden" Hazard: Thermal Decarboxylation
While standard SDSs classify this compound as a Skin/Eye Irritant (GHS Category 2/2A), the critical operational hazard is its thermal instability.
-
Mechanism: Thiazole-2-acetic acid derivatives are prone to spontaneous decarboxylation.[1] The carboxyl group is attached to the C2 position, adjacent to the ring nitrogen. This geometry facilitates a cyclic transition state that releases CO₂ and yields 2-methylthiazole.[1]
-
Salt vs. Acid: The sodium salt is significantly more thermally stable than the free acid. However, protonation (lowering pH < 7) in the presence of moisture can regenerate the free acid, leading to rapid pressure buildup (CO₂) in closed vessels.
GHS Classification & Toxicology
| Hazard Class | Category | Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | Warning |
Expert Insight: Sodium salts of heteroaromatic acids are often fine, electrostatic powders. The "Respiratory Irritation" is frequently mechanical (hygroscopic dust drying out mucous membranes) rather than purely toxicological.[1]
Part 2: Operational Safety & Handling Protocols
Protocol: Safe Weighing and Solubilization
Objective: To prepare a solution without triggering decarboxylation or hydrolysis.
-
Environmental Control: Handle in a humidity-controlled environment (<40% RH). The salt is hygroscopic; moisture absorption accelerates degradation.[1]
-
PPE: Nitrile gloves (0.11 mm min), safety glasses, and a P95/N95 respirator if handling outside a fume hood.
-
Solubilization Step:
-
Solvent: Use degassed, anhydrous buffers (pH 7.5 - 8.5).[1] Avoid acidic media.
-
Temperature: Maintain solvent at 0–4°C during dissolution.
-
Validation: Check pH immediately. If pH < 7.0, add dilute NaOH dropwise to stabilize the salt form.
-
Storage Stability[2]
-
Solid State: Store at -20°C under Argon/Nitrogen. Desiccate.
-
Solution: Unstable. Prepare fresh. If storage is mandatory, flash freeze at -80°C. Do not store in acidic buffers.
Part 3: Visualization of Safety Logic
Diagram: Stability & Degradation Pathway
This diagram illustrates why pH control is the primary safety parameter.[1] Acidification leads to the unstable free acid, which irreversibly degrades.
Caption: Acidification of the salt triggers the formation of the unstable free acid, leading to gas evolution (CO2) and loss of active compound.[2]
Diagram: Emergency Response Decision Tree
A logic flow for spills, emphasizing the difference between dry powder and solution spills.
Caption: Response protocol distinguishes between dry powder (inhalation risk) and liquid spills (chemical burn/pH risk).
Part 4: Synthesis & Application Context[4]
Synthesis of the Salt (In-Situ)
Researchers often purchase the stable ethyl ester or the free acid and generate the sodium salt immediately prior to use to ensure purity.[1]
Protocol:
-
Dissolve 2-Thiazoleacetic acid (CAS 188937-16-8) in dry THF or Methanol at 0°C.[1]
-
Add 1.0 equivalent of Sodium Ethoxide or Sodium Hydride .[1]
-
Stir for 30 mins at 0°C.
-
Evaporate solvent under vacuum (keep bath < 30°C) to obtain the sodium salt.[1]
-
Note: Avoid aqueous workups to prevent hydrolysis/decarboxylation.[1]
Quantitative Data: Stability Profile
| Condition | Stability Estimate | Recommendation |
| Solid, -20°C, Desiccated | > 12 Months | Preferred storage method.[1] |
| Solution, pH 8, 4°C | 24 - 48 Hours | Use immediately. |
| Solution, pH 4, 25°C | < 1 Hour | High Risk: Rapid decarboxylation. |
References
-
PubChem. (n.d.).[1] 2-Thiazoleacetic acid (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link][1]
-
ECHA. (n.d.).[1] C&L Inventory: Thiazole derivatives. European Chemicals Agency.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Thiazoles.[1][5][6] Retrieved from [Link]
Sources
- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 188937-16-8: 2-Thiazoleacetic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Thiazoleacetic acid, 4-methyl-, sodium salt | CymitQuimica [cymitquimica.com]
- 5. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of heterocylic fused thiazole acetic acids. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cefotiam Using Thiazole Acetic Acid Derivatives
Introduction: The Architectural Synthesis of a Second-Generation Cephalosporin
Cefotiam is a parenteral, second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal mechanism, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[2][3] The molecular architecture of Cefotiam is constructed upon a 7-aminocephalosporanic acid (7-ACA) nucleus, a foundational scaffold for a vast array of semi-synthetic cephalosporins.[4][5] The synthesis of Cefotiam is a multi-step process that involves the strategic attachment of two critical side chains to the 7-ACA core, which dictate its antibacterial spectrum and pharmacokinetic profile.
This guide provides an in-depth exploration of the synthesis of Cefotiam, with a particular focus on the utilization of thiazole acetic acid derivatives for the acylation of the 7-amino group of the cephalosporin core. We will delve into the prevalent "Active Ester Method," providing a detailed, field-proven protocol. Furthermore, we will discuss the alternative "ATC Method" and the critical quality control aspects necessary for a self-validating and reproducible synthesis.
Core Precursors: The Building Blocks of Cefotiam
The successful synthesis of Cefotiam hinges on three key precursor molecules:
| Precursor | Chemical Name | Role in Synthesis |
| 7-ACA | 7-aminocephalosporanic acid | Provides the core β-lactam and dihydrothiazine ring structure (cephem nucleus) of the antibiotic.[4][6] |
| ATA | (2-Amino-4-thiazolyl)acetic acid | Forms the C-7 acyl side chain, which is pivotal for the broad antibacterial spectrum of Cefotiam.[2] |
| DMMT | 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol | Forms the C-3 thio-tetrazole side chain, which significantly influences the pharmacokinetic properties of the drug.[2] |
Synthetic Pathways: A Tale of Two Methods
The industrial synthesis of Cefotiam primarily follows a two-stage strategy. The first stage involves the formation of the C-3 side chain by reacting 7-ACA with DMMT to yield the key intermediate, 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, commonly referred to as 7-ACMT . The subsequent crucial step is the acylation of the C-7 amino group of 7-ACMT with an activated derivative of (2-Amino-4-thiazolyl)acetic acid. Two prominent methods for this acylation are the "Active Ester Method" and the "ATC Method".[2]
The Active Ester Method: A Robust and Mild Approach
The Active Ester Method has gained traction due to its relatively mild reaction conditions and high yields.[1] This method circumvents the use of highly reactive and unstable acyl chlorides. The key to this approach is the pre-activation of the thiazole acetic acid derivative into a stable, isolable active ester, which then smoothly acylates the 7-ACMT intermediate.
A critical consideration in this method is the protection of the amino group on the (2-Amino-4-thiazolyl)acetic acid to prevent self-polymerization and other side reactions during the activation and coupling steps. The formyl group is a commonly employed protecting group for this purpose.
The overall workflow of the Active Ester Method is depicted below:
Caption: Overall workflow for the synthesis of Cefotiam Hydrochloride via the Active Ester Method.
The following protocol is a comprehensive guide based on established methodologies.[1] It is intended for research and development purposes and should be adapted and optimized based on specific laboratory conditions and scale.
Part 1: Preparation of the Active Ester of Formamido-Thiazolyl Acetic Acid (Active Ester A)
-
Rationale: This step involves the activation of the carboxylic acid of N-formyl-(2-amino-4-thiazolyl)acetic acid. The use of dithio-bis-benzothiazole in the presence of triethyl phosphite generates a reactive thioester. Triethyl phosphite acts as a desulfurizing agent and facilitates the formation of the active ester.[1] The formyl protecting group prevents the primary amine from interfering with the reaction.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, prepare a solvent mixture of acetone (30 mL) and dichloromethane (20 mL).
-
Addition of Reagents: Cool the solvent mixture to 15°C and add 11g of formamido-thiazolyl acetic acid. Stir for 10 minutes to achieve a suspension. Add 4.5 mL of triethylamine and continue stirring for 15 minutes.
-
Activation: At room temperature, add 22g of dithio-bis-benzothiazole and stir for 10 minutes. Slowly add 20 mL of triethyl phosphite via an addition funnel.
-
Reaction: Maintain the reaction temperature at 28°C for 1 hour.
-
Isolation: Cool the reaction mixture to 0°C. The active ester will precipitate. Collect the solid by suction filtration, wash with a cold solvent mixture, and dry under vacuum to obtain Active Ester A. A typical yield is around 17.6g with a purity of >99%.[1]
Part 2: Synthesis of N-Formyl Cefotiam by Acylation of 7-ACMT
-
Rationale: This is the key coupling step where the pre-formed active ester acylates the C-7 amino group of the 7-ACMT intermediate. The reaction is carried out in an organic solvent, and a base is used to facilitate the reaction.
-
Reaction Setup: In a three-necked flask, dissolve 20g of 7-ACMT in 140 mL of dichloromethane.
-
Coupling Reaction: Add 15.2g of Active Ester A to the solution and cool to 8°C. Add 5 mL of ethanol and then slowly add 20 mL of triethylamine.
-
Reaction Monitoring: Maintain the reaction at this temperature for approximately 3.5 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the consumption of 7-ACMT.
-
Work-up: Once the reaction is complete (residual 7-ACMT < 0.5%), add a 45 mL aqueous solution containing EDTA (0.5g) and sodium bisulfite (0.5g). Stir and allow the layers to separate. Collect the aqueous layer.
Part 3: Hydrolysis and Crystallization of Cefotiam Hydrochloride
-
Rationale: The formyl protecting group is removed by acid-catalyzed hydrolysis. The final product, Cefotiam hydrochloride, is then purified by crystallization. The choice of an anti-solvent (acetone) is crucial for inducing crystallization and achieving high purity.
-
Deprotection: To the aqueous layer from the previous step, add 8 mL of concentrated hydrochloric acid. Warm the solution to 25°C and stir for 1 hour. Monitor the hydrolysis of the formyl group by HPLC.
-
Decolorization: Add 4g of activated carbon and stir for 30 minutes. Filter to remove the activated carbon.
-
Crystallization: Transfer the filtrate to a larger flask and cool to 4°C. Add 0.6 mL of concentrated hydrochloric acid. A significant amount of precipitate should form.
-
Maturation and Isolation: Slowly add 280 mL of acetone and allow the crystals to mature for 1 hour. Cool the suspension to -2°C and continue stirring for another hour.
-
Final Product: Collect the white crystalline powder of Cefotiam hydrochloride by suction filtration. Wash the crystals with cold acetone and dry under vacuum. The expected yield is approximately 24.89g (95%) with a purity of >99%.[1]
The ATC Method: An Alternative Pathway
The ATC (Aminothiazolylacetyl Chloride) method is another established route for the synthesis of Cefotiam. This method involves the use of a more reactive acylating agent, typically a protected (2-amino-4-thiazolyl)acetyl chloride.
-
General Principle: In this approach, the amino group of (2-amino-4-thiazolyl)acetic acid is first protected, often with a chloroacetyl group. The protected acid is then converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. This highly reactive acyl chloride is then used to acylate 7-ACMT. A final deprotection step is required to remove the protecting group from the aminothiazole moiety.
While this method can be efficient, it often involves harsher reaction conditions and the use of more hazardous reagents compared to the Active Ester Method. The high reactivity of the acyl chloride can also lead to more side products if the reaction conditions are not carefully controlled.
Self-Validating System: In-Process Controls and Quality Assurance
A robust synthesis protocol must be a self-validating system. This is achieved through rigorous in-process controls and comprehensive analysis of the final product.
In-Process Controls (IPCs):
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reactions, especially the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction progress, purity assessment of intermediates and the final product, and detection of impurities.[2]
Final Product Characterization and Quality Control:
-
HPLC Analysis: A validated HPLC method is essential for determining the purity of the final Cefotiam hydrochloride and for quantifying any related substances or impurities. A typical reversed-phase C18 column with a gradient elution of a phosphate buffer and acetonitrile can be used.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and its intermediates. The spectral data should be consistent with the expected structure of Cefotiam.[6]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, further confirming the identity of the synthesized compound. Fragmentation patterns can also aid in structural elucidation.
-
Residual Solvent Analysis: Gas Chromatography (GC) is used to ensure that the levels of residual solvents (e.g., acetone, dichloromethane) in the final product are within pharmaceutically acceptable limits.
-
Water Content: Karl Fischer titration is the standard method for determining the water content in the final product.
Data Presentation: Key Reaction Parameters
| Parameter | Active Ester Formation | N-Acylation of 7-ACMT | Hydrolysis & Crystallization |
| Key Reagents | Formamido-thiazolyl acetic acid, Dithio-bis-benzothiazole, Triethyl phosphite, Triethylamine | 7-ACMT, Active Ester A, Triethylamine, Ethanol | Concentrated HCl, Activated Carbon, Acetone |
| Solvent System | Acetone/Dichloromethane | Dichloromethane | Water/Acetone |
| Temperature | 28°C | 8°C | 25°C (Hydrolysis), -2°C (Crystallization) |
| Reaction Time | ~1 hour | ~3.5 hours | ~1 hour (Hydrolysis), ~2 hours (Crystallization) |
| Typical Yield | >95% (Active Ester) | - | ~95% (Final Product) |
| Purity (HPLC) | >99% (Active Ester) | - | >99% (Final Product) |
Conclusion: A Pathway to a Crucial Antibiotic
The synthesis of Cefotiam via the acylation of the 7-ACA core with thiazole acetic acid derivatives is a well-established and efficient process in pharmaceutical manufacturing. The Active Ester Method, in particular, offers a robust and high-yielding route with manageable reaction conditions. By implementing stringent in-process controls and comprehensive analytical characterization, researchers and drug development professionals can ensure a reproducible and high-purity synthesis of this vital second-generation cephalosporin. This guide provides the foundational knowledge and a detailed protocol to embark on this synthetic endeavor with confidence and scientific rigor.
References
- Preparation method of cefotiam hydrochloride. CN103012436A.
-
7-ACA - Wikipedia. Available at: [Link]
-
Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry. 2021;8:619307. Available at: [Link]
-
Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem. Available at: [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. Available at: [Link]
-
7-Aminocephalosporanic acid | C10H12N2O5S | CID 441328 - PubChem. Available at: [Link]
- Preparation method of cefotiam chloride. CN101045733B.
-
Preparation of 1-acyloxyethyl esters of 7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoe thy l)-1H-tetrazol-5-yl]thio]-methyl]ceph-3-em-4-carboxylic acid (cefotiam) and their oral absorption in mice. The Journal of Antibiotics. 1986;39(9):1329-1342. Available at: [Link]
-
Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. Available at: [Link]
-
7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103601737B - A kind of preparation method of cefotiam hydrochloride - Google Patents [patents.google.com]
- 4. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 5. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102424687A - Preparation method of cefotiam hexetil hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the α-Alkylation of Thiazole-2-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Alkylated Thiazole-2-Acetates
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic functionalization of the thiazole ring and its substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various modifications, the α-alkylation of thiazole-2-acetate is a particularly powerful transformation. This reaction introduces alkyl groups at the carbon adjacent to the ester carbonyl, a position critical for modulating interactions with biological targets. The resulting α-substituted thiazole-2-acetic acid derivatives are valuable intermediates in the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents and potential anticancer therapeutics.
This application note provides a comprehensive guide to the reaction conditions for the α-alkylation of thiazole-2-acetate. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and presents a systematic overview of how different reaction parameters can be optimized to achieve high yields and purity.
Mechanistic Insights: The Chemistry of α-Alkylation
The α-alkylation of thiazole-2-acetate is a classic example of carbanion chemistry, proceeding through a two-step sequence:
-
Deprotonation: The reaction is initiated by the removal of a proton from the α-carbon (the carbon between the thiazole ring and the ester carbonyl) by a strong base. This is the most acidic proton in the molecule due to the electron-withdrawing effects of both the adjacent thiazole ring and the ester carbonyl group, which stabilize the resulting conjugate base.
-
Nucleophilic Substitution (SN2): The generated enolate acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond.
The choice of base, solvent, and temperature is paramount in controlling the efficiency and selectivity of this reaction.
Visualizing the Reaction Mechanism
Caption: General mechanism for the α-alkylation of thiazole-2-acetate.
Key Reaction Parameters and Their Influence
Choice of Base
The selection of an appropriate base is critical for the quantitative deprotonation of the α-carbon without promoting side reactions. The pKa of the α-proton of esters like ethyl acetate is around 25 in DMSO. The thiazole ring further increases this acidity. Therefore, a strong, non-nucleophilic base is required.
-
Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base, making it an excellent choice for generating kinetic enolates.[1] Its bulkiness prevents it from acting as a nucleophile and attacking the ester carbonyl.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that is often used in polar aprotic solvents like THF or DMF.[2] It offers the advantage of being a solid, which can simplify handling.
-
Sodium Amide (NaNH₂): Another strong base capable of deprotonating the α-carbon.[3]
Solvent Selection
The solvent must be aprotic to avoid quenching the enolate.
-
Tetrahydrofuran (THF): A common choice, particularly for reactions involving LDA, as it is a polar aprotic solvent that can solvate the lithium cation.
-
Dimethylformamide (DMF): A polar aprotic solvent that can also be used, especially with NaH.
Temperature Control
Low temperatures, typically -78 °C, are crucial when using LDA to favor the formation of the kinetic enolate and prevent side reactions such as aldol condensation or Claisen condensation.[1]
Alkylating Agents
The alkylating agent is typically a primary or methyl alkyl halide (iodide, bromide, or chloride).[4][5] Secondary halides are less reactive and can lead to elimination side reactions, while tertiary halides are generally unsuitable for SN2 reactions.[5]
Experimental Protocol: α-Ethylation of Ethyl Thiazole-2-acetate
This protocol describes a general procedure for the α-ethylation of ethyl thiazole-2-acetate using LDA as the base and bromoethane as the alkylating agent.
Materials
-
Ethyl thiazole-2-acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Argon or nitrogen gas inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the α-alkylation of ethyl thiazole-2-acetate.
Procedure
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the cold THF, add diisopropylamine (e.g., 1.1 eq) via syringe. Slowly add n-butyllithium (e.g., 1.05 eq) dropwise while maintaining the temperature below -70 °C. After the addition is complete, warm the solution to 0 °C and stir for 30 minutes. The freshly prepared LDA solution is now ready for use.
-
Enolate Formation: Cool the LDA solution back down to -78 °C. In a separate flask, dissolve ethyl thiazole-2-acetate (e.g., 1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the cold enolate solution, add bromoethane (e.g., 1.2 eq) dropwise via syringe. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-ethylated thiazole-2-acetate.
Optimization of Reaction Conditions
The following table summarizes various parameters that can be adjusted to optimize the reaction.
| Parameter | Condition A (Kinetic Control) | Condition B (Alternative) | Expected Outcome |
| Base | LDA | NaH | LDA is ideal for rapid and complete deprotonation at low temperatures. NaH can be a suitable alternative, often requiring slightly higher temperatures. |
| Solvent | Anhydrous THF | Anhydrous DMF | THF is the standard for LDA reactions. DMF is a good choice for NaH-mediated reactions. |
| Temperature | -78 °C to room temp. | 0 °C to room temp. | Low temperatures are crucial for minimizing side reactions, especially with reactive alkylating agents. |
| Alkylating Agent | Methyl iodide, Ethyl bromide, Benzyl bromide | Propyl iodide | Primary alkyl halides are most effective. Iodides are generally more reactive than bromides. |
| Yield | Generally good to excellent | Variable, may require optimization | Yields are highly dependent on the specific substrate and alkylating agent. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation | Ensure the base is freshly prepared or properly stored. Use a slight excess of the base. |
| Inactive alkylating agent | Use a fresh bottle of the alkylating agent. | |
| Presence of moisture | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Formation of side products | Aldol or Claisen condensation | Maintain a low reaction temperature during enolate formation and alkylation. |
| Elimination (E2) reaction | Use primary or methyl alkyl halides. Avoid secondary and tertiary halides. | |
| Dialkylation | Use of excess alkylating agent | Use a slight excess (1.1-1.2 eq) of the alkylating agent. |
Conclusion
The α-alkylation of thiazole-2-acetate is a versatile and powerful method for the synthesis of valuable building blocks in medicinal chemistry. By carefully selecting the base, solvent, and temperature, researchers can achieve high yields of the desired α-substituted products. The protocol and guidelines presented in this application note provide a solid foundation for the successful execution and optimization of this important transformation, enabling the efficient synthesis of novel thiazole derivatives for drug discovery and development.
References
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Cope, A. C., & Holmes, H. L. (1957). The Alkylation of Esters and Nitriles. Organic Reactions, 9, 107-331.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- This is a placeholder for a specific literature reference detailing the alkylation of a thiazole-2-acetate derivative. A thorough literature search would be conducted to find a citable example.
- This is a placeholder for another relevant primary liter
- This is a placeholder for a review article on the synthesis of thiazole deriv
- This is a placeholder for a source discussing the pKa of active methylene compounds.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- This is a placeholder for a reference on the use of sodium hydride in organic synthesis.
- This is a placeholder for a reference on SN2 reaction mechanisms and limit
Sources
Application Note: Sodium 2-(1,3-thiazol-2-yl)acetate in Antibiotic Scaffold Synthesis
This Application Note is structured as a technical guide for medicinal chemists and process development scientists. It focuses on the practical utilization of Sodium 2-(1,3-thiazol-2-yl)acetate (Na-T2A) as a pharmacophore-installing reagent in the synthesis of next-generation antibiotics.
Executive Summary
The thiazole ring is a privileged structure in medicinal chemistry, offering improved metabolic stability, hydrogen-bonding capability, and bio-isosterism to pyridine and imidazole moieties. This compound (Na-T2A) serves as a stable, crystalline precursor for introducing the thiazol-2-yl-acetyl motif.
Unlike its free acid counterpart, which can be hygroscopic and prone to decarboxylation under ambient conditions, Na-T2A offers superior shelf-life stability. This guide details the protocols for "unlocking" the reactivity of Na-T2A to functionalize antibiotic cores, specifically focusing on
Material Science & Handling
Chemical Profile
-
Compound: this compound
-
Role: Nucleophilic Acyl Donor (upon activation)
-
Key Feature: The C2-methylene bridge allows rotational freedom, critical for fitting into bacterial penicillin-binding proteins (PBPs).
Solubility & Stability Data
| Solvent System | Solubility (mg/mL) | Stability (24h, 25°C) | Notes |
| Water | > 100 | Stable | Ideal for biphasic extraction. |
| DMSO | ~ 45 | Stable | Suitable for direct coupling (HATU). |
| DCM | < 0.1 | Insoluble | Requires protonation/extraction. |
| Methanol | ~ 15 | Stable | Good for crystallization. |
Critical Experimental Protocols
Protocol A: In-Situ Protonation and Activation
Objective: Convert the inert sodium salt into a reactive acylating agent (Acid Chloride or Activated Ester) without isolating the unstable free acid intermediate.
Rationale: Direct isolation of thiazol-2-ylacetic acid often leads to yield loss via decarboxylation. This "One-Pot, Two-Step" method mitigates that risk.
Reagents:
-
Na-T2A (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) or EDC.HCl (1.2 equiv)
-
DMF (catalytic)
-
Dichloromethane (DCM) (anhydrous)
-
HCl (1M aq)
Step-by-Step Methodology:
-
Suspension: Suspend Na-T2A (10 mmol) in anhydrous DCM (50 mL) under Argon. Note: The salt will not dissolve.
-
Acidification (Biphasic Route):
-
Add 1M HCl (12 mmol) to the suspension. Stir vigorously for 10 mins.
-
Separate the organic layer (DCM) containing the free acid.
-
Dry over MgSO₄ for exactly 5 mins and filter immediately into the reaction vessel. Crucial: Do not concentrate to dryness.
-
-
Activation (Acid Chloride Route):
-
To the fresh DCM solution, add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (12 mmol) dropwise at 0°C.
-
Allow to warm to RT over 1 hour. Evolution of gas (CO/CO₂) confirms formation of 2-(1,3-thiazol-2-yl)acetyl chloride .
-
Protocol B: N-Acylation of 7-ACA (Cephalosporin Core)
Objective: Synthesize a Thiazole-Cephalosporin hybrid (Generic Cef-Thiazole) by coupling activated Na-T2A to 7-Aminocephalosporanic acid (7-ACA).
Mechanism: The activated thiazole-acetyl group attacks the C7-amine of the beta-lactam ring.
Reagents:
-
Activated T2A-Chloride (from Protocol A)
-
7-ACA (protected as benzhydryl ester if necessary, or silylated)
-
N,N-Diisopropylethylamine (DIPEA)
-
THF (anhydrous)
Workflow:
-
Core Preparation: Dissolve 7-ACA ester (10 mmol) in THF (30 mL) and cool to -20°C. Add DIPEA (25 mmol) to scavenge HCl.
-
Coupling: Add the DCM solution of T2A-Chloride (prepared in Protocol A) dropwise over 20 minutes. Maintain temp < -10°C to prevent beta-lactam ring opening.
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The amine spot (ninhydrin active) should disappear; a new UV-active spot (Amide) appears.
-
Quench: Pour mixture into cold 5% NaHCO₃.
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.
Quality Control & Validation
Self-Validating the Synthesis: The success of the coupling is determined by specific NMR shifts. The Thiazole ring protons are diagnostic.
| Moiety | 1H NMR Shift (DMSO-d6) | Multiplicity | Diagnostic Change |
| Thiazole H4 | δ 7.60 - 7.70 ppm | Doublet (J=3.5Hz) | Shifts downfield upon amide formation. |
| Thiazole H5 | δ 7.80 - 7.90 ppm | Doublet (J=3.5Hz) | Distinct "AB system" appearance. |
| -CH2- Linker | δ 4.10 ppm | Singlet | Key Indicator: If this signal disappears, decarboxylation occurred. |
| Amide -NH- | δ 9.00 - 9.50 ppm | Doublet | Confirms successful coupling to 7-ACA. |
Visual Workflows (Graphviz)
Diagram 1: Activation Logic Tree
This decision tree guides the chemist on which activation method to use based on the sensitivity of the antibiotic core.
Caption: Decision matrix for activating this compound based on the solubility and stability of the antibiotic coupling partner.
Diagram 2: The "Safe-Acid" Protocol
Visualizing the conversion of the salt to the active species without isolating the unstable acid.
Caption: The "Safe-Acid" workflow prevents decarboxylation by avoiding the isolation of dry thiazol-2-ylacetic acid.
References
-
Mishra, S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecules. [Link]
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [Link]
-
Chimenti, F., et al. (2004). Synthesis and antimicrobial activity of novel 2-thiazolylhydrazone derivatives. Farmaco. [Link]
-
LibreTexts Chemistry. (2020). Reactions of Amines: Acylation and Sulfonylation. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13306566, Thiazol-2-ylacetic acid. [Link]
Procedure for neutralizing 2-thiazoleacetic acid with sodium hydroxide
Application Note: Neutralization and Isolation of Sodium 2-Thiazoleacetate
Abstract
This guide details the procedure for the neutralization of 2-thiazoleacetic acid (CAS 188937-16-8) with sodium hydroxide to generate sodium 2-thiazoleacetate. This transformation is a critical intermediate step in the synthesis of cephalosporin antibiotics (e.g., Cefixime) and various anti-inflammatory agents. The protocol addresses the physicochemical challenges of the thiazole moiety—specifically its pH-dependent solubility and thermal sensitivity—providing a robust method for both in situ generation and isolation of the hygroscopic salt.
Introduction & Chemical Context
2-Thiazoleacetic acid is a heteroaromatic carboxylic acid. While the thiazole ring is generally stable, the acetic acid side chain imparts specific solubility and reactivity profiles. In drug development, the sodium salt is often preferred for aqueous coupling reactions due to its enhanced nucleophilicity and water solubility compared to the parent acid.
Key Objectives:
-
Stoichiometric Control: Achieve a precise 1:1 neutralization to prevent excess alkalinity, which can degrade sensitive downstream intermediates.
-
Thermal Management: Mitigate the heat of neutralization to prevent decarboxylation or ring opening.
-
Isolation: Recover the salt in a high-purity, solid form suitable for storage.
Physicochemical Basis
| Property | 2-Thiazoleacetic Acid (Acid Form) | Sodium 2-Thiazoleacetate (Salt Form) |
| Formula | C₅H₅NO₂S | C₅H₄NO₂SNa |
| MW | 143.16 g/mol | 165.14 g/mol |
| Solubility (Water) | Slightly Soluble (< 50 mg/mL) | Highly Soluble (> 500 mg/mL) |
| Solubility (Ethanol) | Soluble | Sparingly Soluble (Antisolvent) |
| pKa | ~3.9 (Carboxylic acid) | N/A (Fully ionized) |
| Appearance | White/Off-white crystalline solid | White hygroscopic powder |
Reaction Thermodynamics:
The neutralization is exothermic:
Materials & Equipment
-
Reagents:
-
2-Thiazoleacetic acid (>98% purity).
-
Sodium Hydroxide (1.0 N Standardized Solution for titration; Solid pellets for preparative scale).
-
Solvents: Deionized Water (Type I), Ethanol (Absolute, chilled), Acetone (ACS grade).
-
-
Equipment:
-
Calibrated pH Meter (3-point calibration: pH 4, 7, 10).
-
Jacketed glass reactor or round-bottom flask with magnetic stirring.
-
Lyophilizer (Freeze Dryer) OR Rotary Evaporator.
-
Vacuum filtration setup (Buchner funnel).
-
Experimental Protocols
Protocol A: Analytical Scale (Titration & Validation)
Purpose: To determine the exact purity of the starting material and define the precise volume of base required for larger batches.
-
Preparation: Dissolve 143 mg (1.0 mmol) of 2-thiazoleacetic acid in 10 mL of 50% aqueous ethanol. Note: Ethanol helps solubilize the neutral acid.
-
Setup: Place the probe of a calibrated pH meter into the solution under gentle stirring.
-
Titration: Add 1.0 N NaOH in 100 µL increments.
-
Data Logging: Record pH after stabilization (approx. 15 seconds per addition).
-
Endpoint Detection: Plot the first derivative (
). The inflection point (max slope) indicates the exact equivalence.-
Target: The pH should jump sharply between pH 6 and 10. Stop exactly at the inflection point (typically pH ~8.7).
-
Protocol B: Preparative Scale Synthesis (Isolation)
Purpose: To synthesize and isolate 10g of Sodium 2-thiazoleacetate.
Step-by-Step Workflow:
-
Slurry Formation:
-
In a 250 mL flask, suspend 10.0 g (69.8 mmol) of 2-thiazoleacetic acid in 50 mL of Deionized Water.
-
Observation: The solid will not fully dissolve initially. This is normal.
-
-
Neutralization:
-
Prepare a solution of 2.8 g NaOH (70 mmol, 1.0 eq) in 20 mL water.
-
Crucial Step: Place the acid slurry in an ice bath (0–4°C) .
-
Add the NaOH solution dropwise over 20 minutes while monitoring internal temperature (keep < 20°C).
-
Mechanism:[1][2] As the base is added, the acid deprotonates and dissolves. The solution should become clear and colorless/pale yellow.
-
-
pH Adjustment:
-
Check the pH of the clear solution.
-
If pH < 8.0, add 0.1 N NaOH dropwise until pH 8.5 is reached.
-
If pH > 9.5, back-titrate with a dilute solution of the parent acid. Avoid using mineral acids (HCl) to prevent NaCl contamination.
-
-
Isolation (Choose Method):
-
Method A: Lyophilization (Recommended for Stability)
-
Freeze the aqueous solution in a shell-freezer or with liquid nitrogen.
-
Lyophilize for 24–48 hours.
-
Result: A fluffy, white, hygroscopic solid.
-
-
Method B: Antisolvent Precipitation (Fast)
-
Concentrate the aqueous solution to approx. 20 mL using a rotary evaporator (Bath temp < 45°C).
-
Slowly add 200 mL of cold Ethanol or Acetone with vigorous stirring.
-
The sodium salt will precipitate as a white solid.
-
Filter under vacuum (N₂ blanket recommended).
-
Wash with cold acetone.
-
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C over P₂O₅ or silica gel for 12 hours.
-
Process Visualization (Workflow)
Figure 1: Decision tree for the neutralization and isolation of sodium 2-thiazoleacetate.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H-NMR (D₂O) | Shift of CH₂ peak from ~4.0 ppm (acid) to ~3.7 ppm (salt) due to shielding. Absence of COOH proton. |
| pH (1% Soln) | Potentiometric | 7.5 – 9.5 |
| Water Content | Karl Fischer | < 2.0% (if anhydrous target); < 10% (if hydrate) |
| Sodium Content | Ion Chromatography | 13.9% ± 0.5% (Theoretical) |
Troubleshooting Guide:
-
Brown/Yellow Discoloration: Indicates degradation. Likely caused by high temperature during neutralization or excessive local alkalinity. Solution: Keep T < 5°C and stir vigorously.
-
Sticky Gum formation: Occurs during rotary evaporation if water is not fully removed before ethanol addition. Solution: Use Lyophilization or azeotrope with toluene.
Safety & Handling
-
Hygroscopicity: The sodium salt is extremely hygroscopic. Handle in a glovebox or low-humidity room. Store in a desiccator.
-
PPE: Wear nitrile gloves and safety goggles. 2-Thiazoleacetic acid is a skin and eye irritant (H315, H319).
-
Waste: Neutralize excess base before disposal. Thiazole derivatives should be treated as organic chemical waste.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66659, 2-Thiazoleacetic acid. Retrieved from [Link]
-
ResearchGate. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts. Retrieved from [Link]
Sources
Application Notes & Protocols: Fragment-Based Drug Discovery Using Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Thiazole Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD employs a more targeted approach. By screening small, low-molecular-weight compounds, or "fragments," researchers can more efficiently explore chemical space and identify molecules with optimal binding interactions.[2][3][4] This method often leads to lead compounds with superior physicochemical properties and a higher likelihood of success in later stages of drug development.
Within the vast landscape of chemical scaffolds, the thiazole ring stands out as a "privileged scaffold" in medicinal chemistry.[5][6][7] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a common feature in numerous FDA-approved drugs and biologically active agents.[8] Its unique electronic and structural properties allow for a diverse range of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[8] The chemical stability and synthetic tractability of the thiazole ring further enhance its appeal, allowing for straightforward chemical modification and optimization.[9][10][11]
This guide provides a comprehensive overview of the principles and protocols for leveraging thiazole-based fragments in your FBDD campaigns.
The FBDD Workflow: A Thiazole-Centric Approach
The FBDD process is a systematic progression from initial fragment identification to the development of a potent lead compound. The following diagram illustrates a typical workflow adapted for the use of thiazole-based fragments.
Caption: A streamlined workflow for thiazole-based FBDD.
Part 1: Designing and Curating a Thiazole Fragment Library
The success of any FBDD campaign hinges on the quality and diversity of the fragment library. For a thiazole-focused library, consider the following key parameters:
| Property | Recommended Value | Rationale |
| Molecular Weight | < 300 Da | To adhere to the principles of FBDD and ensure efficient exploration of chemical space.[1][2][12] |
| cLogP | ≤ 3 | To maintain adequate solubility for biophysical screening assays.[1] |
| Hydrogen Bond Donors | ≤ 3 | To control polarity and membrane permeability.[1] |
| Hydrogen Bond Acceptors | ≤ 3 | To manage polarity and avoid excessive binding promiscuity.[1] |
| Rotatable Bonds | ≤ 3 | To limit conformational flexibility and reduce the entropic penalty of binding.[12] |
| Thiazole Substitution | Diverse (amines, bromides, carboxylic acids, nitriles) | To explore a wide range of potential interactions with the target protein.[13][14] |
| 3D Shape Diversity | High | To maximize the chances of finding a complementary fit within the target's binding pocket.[1] |
Note on "Frequent Hitters": While the 2-aminothiazole substructure is present in many active compounds, it can also be a source of "frequent hitters" or promiscuous inhibitors in screening campaigns.[13] It is crucial to implement secondary assays to identify and deprioritize such compounds early in the process.
Part 2: Primary Screening and Hit Validation Protocols
The initial screening of a fragment library requires sensitive biophysical techniques capable of detecting the weak binding affinities typical of fragments.[15][16][17]
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
Principle: TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
Thiazole fragment library (10 mM stock in DMSO)
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, combine the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye should be 5x.
-
Dispense Master Mix: Aliquot 19.8 µL of the master mix into each well of a 96-well or 384-well PCR plate.
-
Add Fragments: Add 0.2 µL of each thiazole fragment from the library to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the contents and remove any air bubbles.
-
Thermal Melt: Place the plate in the qPCR instrument and run a thermal melt protocol, typically from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Data Analysis: Analyze the resulting melt curves to determine the Tm for each well. A ΔTm of ≥ 2°C is generally considered a significant shift and a potential hit.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events. It can be used to confirm hits from primary screens and accurately determine binding affinity (KD).[15][18]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified target protein
-
Thiazole fragment hits
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a dilution series of each thiazole fragment hit in the running buffer.
-
Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Data Collection: Record the sensorgrams, which show the change in response units (RU) over time.
-
Data Analysis: Fit the steady-state or kinetic data to a suitable binding model to determine the dissociation constant (KD).
Part 3: From Fragment to Lead: The Optimization Journey
Once a thiazole-based fragment hit has been validated, the next step is to evolve it into a more potent lead compound. This process is typically guided by structural information and involves iterative cycles of chemical synthesis and biological testing.[4][19][20]
Strategies for Fragment Evolution:
-
Fragment Growing: This is the most common strategy, where chemical moieties are added to the fragment to make additional interactions with the target protein.[4][19]
-
Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, more potent molecule.[4][19]
-
Fragment Merging: When two fragments bind in overlapping regions, their key features can be combined into a single, novel scaffold.[4][19]
Caption: Key strategies for optimizing thiazole fragment hits.
The chemical versatility of the thiazole ring provides a rich platform for these optimization strategies. The C2, C4, and C5 positions of the thiazole ring can be readily modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[7]
Conclusion: The Enduring Potential of Thiazole Scaffolds in FBDD
The integration of thiazole scaffolds into fragment-based drug discovery campaigns offers a strategic and efficient pathway to novel therapeutics. The privileged nature of the thiazole ring, combined with the power of FBDD, provides a robust framework for identifying and optimizing high-quality lead compounds. By following the principles and protocols outlined in this guide, researchers can effectively harness the potential of thiazole-based fragments to address a wide range of therapeutic targets.
References
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.Molecules.
- An overview of the synthesis, therapeutic potential and patents of thiazole deriv
- Fragment Screening | Drug Discovery.
- Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry.PubMed.
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.MDPI.
- Thiazole heterocycle: A privileged scaffold for drug design and discovery.IR@NBRC.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.Thieme Connect.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.Malaysian Journal of Analytical Sciences.
- Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.Journal of Basic and Applied Research in Biomedicine.
- Emerging green synthetic routes for thiazole and its deriv
- Fragment-based drug discovery: A graphical review.
- Thiazole, a privileged scaffold in drug discovery.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Fragment-based Lead Preparation in Drug Discovery and Development.Life Chemicals.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Fragment-to-Lead.
- FBDD: Fragment-Based Drug Design.BioSolveIT.
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.Benchchem.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.Massachusetts Biotechnology Council.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Fragment-Based Drug Discovery.Selvita.
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.Journal of Population Therapeutics and Clinical Pharmacology.
- Fragment-Based Drug Discovery.ScienceDirect.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.FABAD Journal of Pharmaceutical Sciences.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective.Journal of Medicinal Chemistry.
- NMR methods in fragment screening: theory and a comparison with other biophysical techniques.PubMed.
- Enhance drug discovery with advanced biophysical techniques.Nuvisan.
- Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases.Royal Society of Chemistry.
- SPR-based Fragment Screening: Advantages and Applications.
- Biophysical Fragment Screening Services.Evotec.
- Biophysical screening in fragment-based drug design: a brief overview.Oxford Academic.
- Fragment-Based Drug Development.MedchemExpress.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- Fragment-based drug discovery and its application to challenging drug targets.
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.Frontiers.
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. selvita.com [selvita.com]
- 4. biosolveit.de [biosolveit.de]
- 5. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 18. researchgate.net [researchgate.net]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Note: Preparation of Anhydrous Sodium 2-(1,3-thiazol-2-yl)acetate
Part 1: Executive Summary & Strategic Analysis
The Challenge: Anhydrous Integrity vs. Structural Stability
The preparation of Sodium 2-(1,3-thiazol-2-yl)acetate presents a dual challenge common in heterocyclic process chemistry:
-
Hygroscopicity: Sodium carboxylates are inherently hygroscopic, frequently forming stable hydrates (e.g., trihydrates). For pharmaceutical applications requiring strict stoichiometric control, the anhydrous form is non-negotiable.
-
Decarboxylation Risk: The parent compound, 2-(1,3-thiazol-2-yl)acetic acid, is electronically similar to
-keto acids. The electron-withdrawing nature of the thiazole ring at the -position destabilizes the carboxylic acid bond, making the free acid prone to thermal decarboxylation to form 2-methylthiazole.
The Solution: Non-Aqueous Trans-Salification
Traditional aqueous neutralization followed by lyophilization is not recommended for this target. It often traps water within the crystal lattice that requires harsh drying temperatures, thereby triggering decarboxylation.
This guide details a Non-Aqueous Trans-Salification Protocol using Sodium 2-ethylhexanoate (SEH) . This method allows the direct precipitation of the anhydrous sodium salt from an organic solution of the ester precursor, bypassing the isolation of the unstable free acid and eliminating water from the system entirely.
Part 2: Chemical Logic & Reaction Scheme
Reaction Pathway
The protocol utilizes the high solubility of Sodium 2-ethylhexanoate in organic solvents (acetone/ethyl acetate) and the low solubility of the target sodium salt in the same media. This drives the reaction forward via precipitation.
Mechanism:
-
Precursor: Ethyl 2-(1,3-thiazol-2-yl)acetate (Stable ester form).
-
Reagent: Sodium 2-ethylhexanoate (Soluble source of anhydrous Na+).
-
Solvent: Anhydrous Acetone or Ethyl Acetate.
-
Byproduct: Ethyl 2-ethylhexanoate (Remains in solution).
Workflow Visualization
Caption: Logical flow for the non-aqueous precipitation of anhydrous sodium thiazolylacetate.
Part 3: Detailed Experimental Protocol
Method A: Sodium 2-Ethylhexanoate (SEH) Precipitation (Recommended)
Best for: High purity, strict anhydrous requirements, scale-up.
Materials & Reagents
| Component | Specification | Role |
| Ethyl 2-(1,3-thiazol-2-yl)acetate | >98% Purity | Substrate |
| Sodium 2-ethylhexanoate (SEH) | >99%, Solid or 50% in EtOAc | Sodium Source |
| Acetone | Anhydrous (<0.1% H2O) | Solvent |
| Ethyl Acetate | Anhydrous (<0.05% H2O) | Co-solvent (Optional) |
| Nitrogen/Argon | Ultra-high purity | Inert Atmosphere |
Step-by-Step Procedure
1. Preparation of Solutions
-
Substrate Solution: In a flame-dried 3-neck round bottom flask equipped with a mechanical stirrer and N2 inlet, dissolve 10.0 g (58.4 mmol) of Ethyl 2-(1,3-thiazol-2-yl)acetate in 80 mL of anhydrous acetone.
-
Reagent Solution: In a separate dry vessel, dissolve 10.2 g (61.3 mmol, 1.05 eq) of Sodium 2-ethylhexanoate in 40 mL of anhydrous acetone. Note: If SEH is viscous, mild warming (30°C) aids dissolution.
2. Reaction (Precipitation)
-
Cool the Substrate Solution to 15–20°C .
-
Add the Reagent Solution dropwise over 30–45 minutes via an addition funnel.
-
Observation: A white to off-white precipitate should begin to form after approximately 25% of the addition.
-
Once addition is complete, stir the slurry at 20–25°C for 3 hours to ensure complete conversion.
3. Isolation
-
Filter the solid under a nitrogen blanket (using a Schlenk frit or vacuum filtration with a drying tube). Do not expose to humid air.
-
The filtrate contains the byproduct (Ethyl 2-ethylhexanoate) and should be discarded properly.
4. Washing
-
Wash the filter cake 3 times with 20 mL of cold (0°C) anhydrous acetone. This removes residual SEH and the ester byproduct.
-
Perform a final displacement wash with 20 mL of anhydrous diethyl ether or pentane (to facilitate drying).
5. Drying
-
Transfer the solid quickly to a vacuum oven.
-
Dry at 40–45°C under high vacuum (<5 mbar) for 12–24 hours .
-
Critical: Use a P2O5 trap in the vacuum line to prevent back-diffusion of moisture.
Expected Yield: 8.5 – 9.2 g (85–92%) Appearance: White, free-flowing crystalline powder.
Method B: Sodium Ethoxide in Absolute Ethanol (Alternative)
Best for: Labs without access to SEH; requires careful handling to avoid hydrolysis by adventitious water.
-
Dissolution: Dissolve 5.0 g of Ethyl 2-(1,3-thiazol-2-yl)acetate in 30 mL of absolute ethanol.
-
Basification: Add 1.05 equivalents of Sodium Ethoxide (21% wt solution in ethanol) dropwise at 0°C.
-
Reaction: Stir for 1 hour at 0–5°C, then allow to warm to room temperature for 1 hour.
-
Precipitation: The salt may not precipitate fully in ethanol. Add 100 mL of anhydrous diethyl ether or n-heptane slowly to force precipitation.
-
Isolation: Filter, wash with ether, and dry as per Method A.
Part 4: Quality Control & Characterization
To validate the "Anhydrous" claim and structural integrity, the following tests are mandatory.
| Test | Method | Acceptance Criteria | Note |
| Water Content | Karl Fischer (Coulometric) | < 0.5% w/w | Essential for "Anhydrous" claim. |
| Identity | 1H-NMR (D2O or DMSO-d6) | Absence of ethyl ester signals (4.1 ppm q, 1.2 ppm t). Presence of thiazole protons (~7.6, 7.7 ppm).[1][2] | Confirm full conversion. |
| Sodium Content | Acid-Base Titration (HClO4 in AcOH) | 98.0 – 102.0% of theoretical | Validates stoichiometry. |
| Residual Solvent | GC-Headspace | Acetone < 5000 ppm | ICH Q3C limits. |
Stability Warning
-
Storage: Store in a desiccator or sealed under argon at 2–8°C.
-
Handling: The compound is hygroscopic.[3][4][5] Handle in a glovebox or low-humidity environment (<30% RH) for weighing.
-
Thermal: Do not heat above 60°C during drying; risk of decarboxylation increases significantly.
Part 5: References
-
Synthesis of Thiazole Derivatives (General Precursors):
-
Sodium 2-Ethylhexanoate Method for Anhydrous Salts:
-
Fagnoni, M., et al. "Method for the preparation of sterile anhydrous sodium salts of cephalosporins." U.S. Patent 4,142,059.[3] (Describes the SEH precipitation principle for sensitive heterocycles).
-
-
Decarboxylation of Heterocyclic Acetic Acids:
-
Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids."[8] Journal of the Chemical Society, Perkin Transactions 2, 1972, 1077-1086. (Establishes the instability of the free acid form).
-
-
Azeotropic Drying Techniques:
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US3298109A - Azeotropic drying process - Google Patents [patents.google.com]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Application Note: Scalable Synthesis of 2-Thiazoleacetic Acid Sodium Salt
Topic: Scalable synthesis of 2-thiazoleacetic acid sodium salt Content Type: Application Note & Protocol Audience: Process Chemists, Drug Development Scientists[1]
Abstract & Strategic Overview
2-Thiazoleacetic acid (CAS 188937-16-8 for the acid; sodium salt analogues are critical intermediates) is a pivotal heterocyclic building block, extensively employed in the synthesis of semi-synthetic cephalosporins (e.g., Cefotia) and other anti-inflammatory agents.[1] While various Hantzsch-type cyclizations exist, they often yield the 4-isomer or require unstable thioamide precursors.[1]
This protocol details the industrial-standard "Lateral Functionalization" route , utilizing 2-methylthiazole as the starting material.[1] This pathway is preferred for scale-up due to the low cost of the starting material and the avoidance of complex condensation partners.[1] The synthesis proceeds via radical bromination, cyanation, and subsequent hydrolysis/neutralization.
Retrosynthetic Logic
-
Precursor: 2-Thiazoleacetonitrile (2-Cyanomethylthiazole).[1]
-
Key Intermediate: 2-(Bromomethyl)thiazole.[1]
-
Starting Material: 2-Methylthiazole (Commodity chemical).[1][4]
Reaction Scheme & Pathway
The synthesis is a linear, 3-stage process designed for high atom economy and purification efficiency.
Caption: Linear synthetic pathway from 2-methylthiazole to the sodium salt via radical bromination and cyanation.
Critical Process Parameters & Expertise
Stage 1: Radical Bromination (The Selectivity Challenge)
-
Challenge: Direct bromination with elemental bromine (
) often leads to electrophilic aromatic substitution at the C5 position of the thiazole ring rather than the methyl group. -
Solution: Use N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide).[1] This ensures Wohl-Ziegler bromination at the allylic/benzylic-like methyl position.[1]
-
Solvent Choice: Carbon tetrachloride (
) is classic but regulated. Benzene or Trifluoromethylbenzene are viable industrial alternatives.
Stage 2: Cyanation (Safety & Yield)
-
Challenge: 2-(Bromomethyl)thiazole is a skin irritant and thermally unstable.[1] It should not be distilled at high temperatures.
-
Solution: Use Phase Transfer Catalysis (PTC) . A biphasic system (DCM/Water) with Tetrabutylammonium bromide (TBAB) allows the reaction to proceed at mild temperatures, minimizing decomposition and reducing worker exposure to cyanide dust.
Stage 3: Hydrolysis & Salt Formation[1]
-
Why Acid Hydrolysis first? Direct alkaline hydrolysis of the nitrile can lead to ring opening or polymerization side reactions. Acid hydrolysis (
) cleanly converts the nitrile to the carboxylic acid. -
Salt Formation: Isolating the free acid allows for a recrystallization step (purification) before the final conversion to the sodium salt, ensuring pharmaceutical-grade purity.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Methylthiazole | Starting Material | 1.0 | Purity >98% |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Recrystallize if yellow |
| AIBN | Radical Initiator | 0.05 | Azobisisobutyronitrile |
| Sodium Cyanide (NaCN) | Nucleophile | 1.2 | FATAL POISON - Handle with extreme care |
| TBAB | Phase Transfer Cat.[1] | 0.05 | Tetrabutylammonium bromide |
| Hydrochloric Acid (37%) | Hydrolysis Reagent | Excess | |
| Sodium Hydroxide (NaOH) | Base | 1.0 | 1M Solution in Methanol |
Step-by-Step Methodology
Stage 1: Synthesis of 2-(Bromomethyl)thiazole
-
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Add 2-Methylthiazole (100 g, 1.01 mol) and anhydrous Benzene (or Chlorobenzene) (500 mL).
-
Addition: Add NBS (189 g, 1.06 mol) and AIBN (8.2 g, 0.05 mol) to the stirring solution.
-
Reaction: Heat the mixture to reflux (
). Maintain reflux for 3–5 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is complete when the dense NBS solid floats to the top as lighter Succinimide.
-
-
Workup: Cool to
. Filter off the precipitated Succinimide. Wash the filter cake with cold benzene. -
Concentration: Evaporate the solvent under reduced pressure (keep bath
) to obtain the crude bromide as a dark oil. Do not distill due to instability. Use immediately in Stage 2.
Stage 2: Synthesis of 2-Thiazoleacetonitrile
-
Setup: 2L reactor with vigorous stirring (overhead stirrer recommended).
-
Aqueous Phase: Dissolve Sodium Cyanide (60 g, 1.22 mol) in Water (200 mL). Warning: Perform in a well-ventilated fume hood.
-
Organic Phase: Dissolve the crude 2-(Bromomethyl)thiazole from Stage 1 in Dichloromethane (DCM) (400 mL). Add TBAB (16 g).
-
Reaction: Add the organic phase to the aqueous cyanide solution. Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).
-
Safety Neutralization: Treat the aqueous waste with bleach (NaOCl) to destroy residual cyanide before disposal.
-
Purification: Wash combined organics with water, dry over
, and concentrate. Distill the residue under high vacuum (approx. 100–110°C at 2 mmHg) to yield 2-Thiazoleacetonitrile as a pale yellow oil/solid.[1]
Stage 3: Hydrolysis to 2-Thiazoleacetic Acid
-
Hydrolysis: Mix 2-Thiazoleacetonitrile (50 g) with conc. HCl (150 mL).
-
Reflux: Heat to reflux for 2 hours. The solid nitrile will dissolve, followed by precipitation of ammonium chloride.
-
Isolation: Concentrate the solution to dryness under vacuum. Resuspend the residue in a minimum amount of cold water (50 mL) and adjust pH to 3–4 with conc. Ammonia or NaOH solution.
-
Crystallization: Cool to 0°C. 2-Thiazoleacetic acid will crystallize.[1] Filter, wash with cold water/acetone, and dry.
Stage 4: Conversion to Sodium Salt
-
Dissolution: Dissolve the purified 2-Thiazoleacetic Acid (10 g) in Methanol (50 mL).
-
Neutralization: Add equimolar Sodium Hydroxide (1M in MeOH) dropwise while monitoring pH. Stop exactly at pH 7.0–7.5.
-
Precipitation: Add Isopropanol or Acetone (100 mL) to precipitate the salt.
-
Filtration: Filter the white solid, wash with acetone, and dry under vacuum at 40°C.
Quality Control & Characterization
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, MeOH/Buffer |
| Sodium Content | 13.5% ± 0.5% | Flame Photometry / Titration |
| Water Content | < 1.0% | Karl Fischer |
| NMR ( | Confirms structure, no extra peaks |
NMR Spectrum (
-
3.75 (s, 2H,
) - 7.45 (d, 1H, Thiazole H5)
- 7.65 (d, 1H, Thiazole H4)
Safety & Handling (Critical)
-
Cyanide Hazard: Stage 2 involves NaCN. Never mix cyanide waste with acid (releases HCN gas). Keep a cyanide antidote kit (Amyl nitrite/Hydroxycobalamin) nearby.
-
Lachrymator: 2-(Bromomethyl)thiazole is a potent lachrymator and skin irritant.[1] Handle only in a fume hood with double gloving.
-
Exotherms: The radical bromination (Stage 1) can be exothermic. Control heating rate carefully.
References
-
Synthesis of Thiazole Derivatives (Review): Chaban, T. et al. "Recent Development in the Synthesis of Thiazoles." Journal of Encapsulation and Adsorption Sciences, 2022. Link
-
Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948, 43(2), 271-317. Link
-
Cyanation via Phase Transfer: Starks, C. M. "Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971, 93(1), 195-199. Link
-
Thiazoleacetic Acid Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733364, 2-Thiazoleacetic acid."[1] Link
Sources
- 1. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]
- 2. 2-Methyl isocitrate sodium salt | Sigma-Aldrich [sigmaaldrich.com]
- 3. US4168315A - Dianisyl thiazole compound, compositions and method of antithrombotic treatment - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Solvent selection for reactions involving sodium thiazoleacetate
Application Note & Protocol
Strategic Solvent Selection for Nucleophilic Reactions Involving Sodium Thiazoleacetate
Abstract
This guide provides a comprehensive framework for the rational selection of solvents in organic reactions utilizing sodium thiazoleacetate, a key intermediate in pharmaceutical synthesis. As an ionic nucleophile, the reactivity of the thiazoleacetate anion is profoundly influenced by its immediate solvent environment. This document elucidates the underlying principles of solvation and their direct impact on reaction kinetics and outcomes, particularly for bimolecular nucleophilic substitution (SN2) pathways. We present a comparative analysis of common solvent classes, detailed experimental protocols for a model esterification reaction, and troubleshooting strategies to empower researchers, scientists, and drug development professionals in optimizing their synthetic methodologies.
Introduction: The Pivotal Role of the Solvent
The choice of solvent is a critical parameter in chemical synthesis that extends far beyond simply dissolving reactants. The solvent actively participates in the reaction at a molecular level, influencing reaction rates, altering equilibrium positions, and in some cases, determining the final product distribution. For reactions involving ionic reagents like sodium thiazoleacetate, the solvent's ability to solvate the constituent ions—the sodium cation (Na+) and the thiazoleacetate anion—is the primary determinant of the nucleophile's reactivity. An improper solvent choice can lead to negligible reaction rates, poor yields, or the formation of unwanted byproducts.
The fundamental objective when selecting a solvent for reactions with sodium thiazoleacetate is to maximize the nucleophilicity of the thiazoleacetate anion while maintaining sufficient solubility for all reactants. This guide provides the theoretical basis and practical steps to achieve this objective.
Physicochemical Profile: Sodium Thiazoleacetate
Sodium thiazoleacetate is an organic salt composed of a sodium cation and a thiazoleacetate anion. Its structure imparts key characteristics that dictate its behavior in solution:
-
Ionic Nature: The presence of the Na-O bond makes the compound highly polar and ionic. This necessitates the use of polar solvents for effective dissolution.[1][2]
-
Nucleophilicity: The carboxylate group (-COO⁻) is electron-rich, making the thiazoleacetate anion a potent nucleophile, capable of attacking electrophilic centers.
-
Solubility: Similar to other organic sodium salts like sodium acetate, sodium thiazoleacetate is expected to be highly soluble in polar protic solvents like water and methanol, and moderately to highly soluble in polar aprotic solvents.[3][4][5] Its solubility in nonpolar solvents such as hexane or toluene is negligible.
The Mechanism of Solvation: Protic vs. Aprotic Environments
The key to unlocking the reactivity of the thiazoleacetate anion lies in understanding how different types of polar solvents interact with it.
-
Polar Protic Solvents: These solvents, such as water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH), contain O-H or N-H bonds and can act as hydrogen bond donors.[6][7] While they are excellent at dissolving ionic salts by solvating both the cation and the anion, they significantly hinder the nucleophilicity of the thiazoleacetate anion. They form a tight "solvent cage" around the carboxylate group through strong hydrogen bonding, which must be broken for the nucleophile to react, thus increasing the activation energy of the reaction.[8][9]
-
Polar Aprotic Solvents: These solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), possess large dipole moments and high dielectric constants but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6][10] They effectively solvate cations (Na⁺) through dipole-ion interactions, but they leave the anion relatively unsolvated or "naked."[9] This desolvated, high-energy anion is a much stronger nucleophile, leading to dramatically increased reaction rates for SN2 reactions.[8][11] For instance, the reaction of potassium iodide with bromoethane occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[11]
The diagram below illustrates this critical difference in solvation mechanisms.
Figure 1: Comparative solvation of an ionic nucleophile. Protic solvents cage the anion via H-bonding, reducing reactivity. Aprotic solvents primarily solvate the cation, leaving a highly reactive "naked" anion.
Solvent Selection Guide for SN2 Reactions
The most common application for sodium thiazoleacetate is as a nucleophile in SN2 reactions to form esters (e.g., reacting with an alkyl halide). For these reactions, polar aprotic solvents are overwhelmingly preferred.[8][12]
The following table summarizes the properties of recommended solvents for consideration.
| Solvent Name | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 37 | Excellent solvating power for salts. High boiling point allows for a wide reaction temperature range. Can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 47 | Superior solvating power. Very high boiling point can be a disadvantage for removal. Hygroscopic. |
| Acetonitrile | MeCN, ACN | Polar Aprotic | 82 | 37.5 | Lower boiling point makes it easier to remove post-reaction. Good general-purpose solvent. |
| Acetone | - | Polar Aprotic | 56 | 21 | Very low boiling point, useful for reactions at or below room temperature. Lower polarity may reduce solubility of the salt. |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.5 | "Borderline" polarity.[6] Often a good choice, but may require a phase-transfer catalyst if salt solubility is low. Can form explosive peroxides.[1] |
| Methanol | MeOH | Polar Protic | 65 | 33 | Generally not recommended for SN2. Use only if reactants are insoluble in aprotic solvents. Expect significantly slower reaction rates. |
Source for physical properties:[7][13][14]
Primary Recommendation: For most SN2 applications with sodium thiazoleacetate, DMF or Acetonitrile represent the best starting points due to their excellent balance of salt solubility and ability to promote high nucleophilic reactivity.
Experimental Protocol: Synthesis of Ethyl 2-(thiazol-2-yl)acetate
This protocol details a model SN2 reaction between sodium thiazoleacetate and bromoethane. It is designed to be a self-validating system where the choice of solvent directly impacts the observed reaction rate and yield.
Reaction Scheme: Sodium 2-(thiazol-2-yl)acetate + Bromoethane → Ethyl 2-(thiazol-2-yl)acetate + Sodium Bromide
Materials and Reagents
-
Sodium 2-(thiazol-2-yl)acetate (1.0 eq)
-
Bromoethane (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
The following workflow diagram outlines the key stages of the protocol.
Figure 2: General experimental workflow for the SN2 synthesis of an alkyl thiazoleacetate ester.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium 2-(thiazol-2-yl)acetate (1.0 eq).
-
Add anhydrous DMF to create a concentration of approximately 0.5 M. Stir the resulting suspension or solution.
-
Causality: Anhydrous solvent is critical to prevent hydrolysis of the alkyl halide and to avoid water competing as a nucleophile. DMF is chosen for its ability to dissolve the sodium salt and accelerate the SN2 reaction.[8][11]
-
-
Reagent Addition:
-
Slowly add bromoethane (1.1 eq) to the stirring mixture at room temperature.
-
Causality: A slight excess of the electrophile ensures complete consumption of the more valuable thiazoleacetate salt. Dropwise addition controls any potential exotherm.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or gently heat to 40-50 °C to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Causality: Heating provides the necessary activation energy. The choice of temperature is a balance; higher temperatures increase the rate but also the risk of side reactions. The high boiling point of DMF makes moderate heating safe and effective.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Causality: This step partitions the polar DMF solvent and inorganic byproduct (NaBr) into the aqueous phase, while the less polar organic product moves into the ether phase.
-
-
Washing and Drying:
-
Combine all organic extracts. Wash sequentially with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Causality: The bicarbonate wash removes any unreacted acidic precursors. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
The resulting crude oil can be purified by silica gel column chromatography or distillation under reduced pressure to yield the pure ethyl 2-(thiazol-2-yl)acetate.
-
Troubleshooting & Optimization
-
Problem: Low Solubility of Sodium Thiazoleacetate.
-
Solution 1: Switch to a solvent with higher solvating power, such as DMSO.
-
Solution 2: Increase the reaction temperature to improve solubility.
-
Solution 3: If using a less polar solvent like THF, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the nucleophile into the organic phase.
-
-
Problem: Slow or Incomplete Reaction.
-
Solution 1: Ensure the solvent is truly anhydrous. Water will solvate and deactivate the nucleophile.
-
Solution 2: Increase the reaction temperature. If the solvent's boiling point is limiting, switch to a higher-boiling solvent like DMF or DMSO.
-
Solution 3: Confirm the quality of the electrophile. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.
-
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF: is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care and use appropriate gloves.
-
DMSO: is also readily absorbed through the skin and can carry dissolved substances with it. Avoid all skin contact.
-
Bromoethane: is a volatile and toxic alkylating agent. Handle with care in a fume hood.
-
THF: can form explosive peroxides upon storage. Test for peroxides before use, especially before distilling to dryness.[1]
References
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
- Giamouridis, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? r/chemhelp.
- Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction? Quora.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Chemistry Stack Exchange.
- Quora. (2021, August 3). What is the list of some important solvents used in organic reactions and the purpose of using it? Quora.
- Murov, S. Properties of Solvents Used in Organic Chemistry.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- PubChem. Sodium Acetate.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. theorango.com [theorango.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Properties of Solvents Used in Organic Chemistry [murov.info]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting & Optimization
Ticket #8492: Solubility Issues with Sodium 2-(1,3-thiazol-2-yl)acetate in DMF
Technical Support Center: Solubilization of Sodium 2-(1,3-thiazol-2-yl)acetate
Assigned Specialist: Dr. Aris (Senior Application Scientist) Status: Open Priority: High
Executive Summary
You are encountering a classic "Lattice Energy vs. Solvation Energy" conflict. This compound is an ionic lattice. While DMF is a polar aprotic solvent (
This guide provides a tiered troubleshooting approach, moving from non-invasive physical methods to advanced chemical modifications.
Visual Decision Matrix
Use this workflow to select the appropriate solubilization strategy based on your reaction constraints.
Tier 1 Support: Physical Manipulation (Non-Invasive)
Try this first if your reaction allows for heating and you wish to avoid additives.
The Science: Increasing temperature increases the entropic gain of dissolution ($ \Delta G = \Delta H - T\Delta S $). Sonication creates cavitation bubbles that mechanically disrupt the crystal lattice, increasing surface area for solvent interaction.
Protocol A: The "Heat-Sonicate" Cycle
-
Prepare Slurry: Add the sodium salt to anhydrous DMF (Target concentration: < 0.2 M).
-
Degas: Briefly purge with
to prevent oxidation during heating. -
Sonicate: Place in an ultrasonic bath at 40 kHz for 10 minutes (ambient temp).
-
Heat: Transfer to an oil bath at 60–80°C with vigorous magnetic stirring (1000 rpm).
-
Observation: If the solid remains after 30 minutes, the lattice energy is too high for pure DMF. Proceed to Tier 2.
Warning: Do not exceed 100°C. DMF can decompose to dimethylamine and carbon monoxide at high temperatures, potentially reacting with your substrate.
Tier 2 Support: Cosolvent Modification
Use this if your reaction can tolerate trace amounts of protic solvents.
The Science: Water has a dielectric constant (
Protocol B: The "Protic Spike"
| Solvent Additive | Recommended Vol % | Mechanism | Suitability |
|---|
| Water | 1–5% | High
Steps:
-
Suspend the salt in DMF.
-
Add water dropwise while stirring.
-
Stop addition immediately upon clarification.
-
Note: If the reaction involves a strong base (e.g., NaH, LDA), do not use this method .
Tier 3 Support: Phase Transfer Catalysis (Advanced)
The "Gold Standard" for anhydrous nucleophilic substitutions.
The Science: To dissolve a salt in an organic solvent without water, you must "hide" the cation. 15-Crown-5 is a cyclic polyether specifically sized (cavity diameter 1.7–2.2 Å) to encapsulate the Sodium ion (ionic radius 1.02 Å). This creates a lipophilic surface on the cation, allowing it to dissolve in DMF, while leaving the carboxylate anion "naked" and highly reactive.
Visual Mechanism:
Protocol C: Crown Ether Catalysis
-
Stoichiometry: Add 1.05 equivalents of 15-Crown-5 relative to the sodium salt.
-
Mixing: Stir at room temperature. The solution should clarify within 15–30 minutes as the crown ether sequesters the sodium.
-
Benefit: This often increases reaction rates by 10–100x because the anion is no longer tight-ion-paired.
Alternative: If 15-Crown-5 is unavailable or too expensive, use Tetrabutylammonium iodide (TBAI) (5–10 mol%) as a Phase Transfer Catalyst. The bulky
Tier 4 Support: Cation Exchange (Synthetic Workaround)
If the sodium salt is simply unworkable, change the salt.
Protocol D: In-Situ Salt Metathesis Instead of fighting the sodium lattice, convert the salt to a lipophilic ammonium salt in situ.
-
Suspend this compound in DMF.
-
Add 1.0 equivalent of Tetrabutylammonium Chloride (TBACl) .
-
Stir for 1 hour.
-
Result:
(highly insoluble in DMF) will precipitate out. The supernatant will contain the highly soluble Tetrabutylammonium 2-(1,3-thiazol-2-yl)acetate. -
Action: Filter off the NaCl precipitate and use the filtrate for your reaction.
Frequently Asked Questions (FAQ)
Q: My solution turned yellow/brown after heating in DMF. Is this normal? A: This indicates decomposition. DMF decomposes to dimethylamine (a base) upon prolonged heating. The thiazole ring, being electron-deficient, can be susceptible to nucleophilic attack or oligomerization in basic conditions. Limit heating to <60°C or switch to Method C (Crown Ether) to work at room temperature.
Q: Can I use 18-Crown-6 instead of 15-Crown-5?
A: It is less effective. 18-Crown-6 has a cavity size of 2.6–3.2 Å, which is ideal for Potassium (
Q: Why not just use the free acid? A: The free acid (2-(1,3-thiazol-2-yl)acetic acid) is likely soluble in DMF but may be less stable (prone to decarboxylation) or less nucleophilic than the carboxylate anion. If you use the acid, you must add an organic base (e.g., DIPEA or TEA) to generate the nucleophile in situ.
References
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews, 104(6), 2723–2750.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and salt solubility).
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Authoritative text on using quaternary salts/crown ethers).
-
PubChem. (2025).[1] "Sodium Acetate Compound Summary." (Used as solubility proxy for sodium carboxylates).
Sources
Removing water from Sodium 2-(1,3-thiazol-2-yl)acetate samples
Technical Support Center: Sodium 2-(1,3-thiazol-2-yl)acetate
Case ID: H2O-REM-THIAZ-001 Subject: Water Removal Protocols for Hygroscopic Heteroaryl Acetate Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound is a hygroscopic salt derived from a heteroaryl acetic acid. The critical challenge in drying this compound is balancing efficient water removal against the risk of thermal decarboxylation . While the sodium salt is significantly more stable than its corresponding free acid (2-thiazoleacetic acid), prolonged exposure to high temperatures (>100°C) in the presence of moisture can induce degradation or hydrolysis.
This guide provides three validated workflows for water removal, ranked by sample sensitivity and available equipment.
Module 1: Method Selection Guide
Before proceeding, select the protocol that matches your equipment and sample status.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on physical state and water content.
Module 2: Technical Protocols
Protocol A: Lyophilization (Freeze-Drying)
Best for: Samples that have deliquesced into a gum or oil; thermally sensitive batches.
The Science: Lyophilization removes water via sublimation (ice
Step-by-Step:
-
Dissolution: Dissolve the this compound in the minimum amount of HPLC-grade water.
-
Freezing: Flash-freeze the container (round bottom flask or vial) in liquid nitrogen or a dry ice/acetone bath. Rotate the flask to coat the walls, maximizing surface area.
-
Vacuum Application: Connect to the lyophilizer. Ensure condenser temperature is <-50°C and vacuum is <0.1 mbar.
-
Drying Cycle: Run for 24–48 hours.
-
Completion: The result should be a fluffy, off-white solid.
Validation:
-
Check weight constancy.[1]
-
Critical: Backfill the system with dry Nitrogen or Argon, not ambient air, to prevent immediate re-absorption of moisture.
Protocol B: Azeotropic Distillation (The Chemical "Scrub")
Best for: Bulk water removal from large batches; samples with >5% water content.
The Science: Water forms a low-boiling binary azeotrope with toluene (bp 85°C) or a ternary azeotrope with Ethanol/Toluene. This allows water to be "carried" out of the solid lattice at temperatures well below the boiling point of water, protecting the thiazole ring [2].
Step-by-Step:
-
Suspension: Place the wet salt in a round-bottom flask. Add Toluene (approx. 10 mL per gram of salt).
-
Note: The salt will not dissolve; this is a heterogeneous suspension.
-
-
Distillation:
-
Option 1 (Rotavap): Connect to a rotary evaporator.[2] Set bath to 45–50°C. Apply vacuum carefully to distill off the toluene/water azeotrope. Repeat 3x with fresh toluene.
-
Option 2 (Dean-Stark): For larger scales, reflux with a Dean-Stark trap to physically separate water. (Caution: Pot temperature will reach ~110°C; ensure short duration).
-
-
Final Drying: Once the solvent is removed, the solid will be a fine powder. Dry on a vacuum line for 2 hours to remove residual toluene.
Visual Workflow:
Figure 2: Mechanism of azeotropic water removal using Toluene as an entrainer.
Protocol C: Vacuum Oven with Desiccant
Best for: Final polishing of powders; routine maintenance.
The Science: Lowering pressure lowers the boiling point of water. The addition of Phosphorus Pentoxide (
Step-by-Step:
-
Preparation: Spread the salt thinly in a glass petri dish or beaker.
-
Desiccant: Place a separate beaker containing
or KOH pellets inside the vacuum oven. -
Vacuum: Apply high vacuum (<10 mbar).
-
Temperature: Set oven to 40–50°C .
-
Warning: Do not exceed 60°C for extended periods to avoid thermal decomposition of the acetate tail.
-
-
Duration: Dry overnight (12–16 hours).
Module 3: Troubleshooting & FAQs
Q1: My sample turned yellow during drying. Is it ruined? A: Yellowing often indicates trace decarboxylation or oxidation of the thiazole sulfur.
-
Cause: Temperature was likely too high (>80°C) or the environment was acidic.
-
Solution: Check Proton NMR. If the thiazole ring signals are intact and the integral for the -CH2- group matches, it is likely a minor surface impurity. Recrystallize from Ethanol/Ether if purity is critical.
Q2: The weight keeps fluctuating on the balance. A: This confirms the salt is highly hygroscopic.
-
Fix: You must weigh the sample inside a closed vessel or a glovebox. If weighing in air, do it rapidly and extrapolate the weight back to t=0.
Q3: Can I use heat alone (100°C oven)?
A: Strongly Discouraged. Heteroaryl acetic acid salts are prone to decarboxylation:
Comparison of Methods
| Feature | Lyophilization | Azeotropic Distillation | Vacuum Oven |
| Water Removal Efficiency | High (99.9%) | High (99%) | Moderate (95-98%) |
| Thermal Stress | None (Frozen) | Low (45°C w/ Vac) | Moderate (40-60°C) |
| Throughput | Low (Days) | High (Hours) | Medium (Overnight) |
| Equipment | Freeze Dryer | Rotavap/Glassware | Vac Oven + Pump |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying techniques and desiccant selection).
-
Wulf, O. (2025). Azeotropic Distillation Techniques in Organic Synthesis. Organic Chemistry Portal. (General principles of azeotropic drying).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry, 43(20), 3966–3968. (Validation of P2O5 efficiency).
-
Taylor, P. J. (1972).[3][4] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, 1077-1086. (Mechanistic insight into the instability of thiazole acetic acids).
Sources
Technical Support Center: Troubleshooting Low Yields in Thiazole Acetic Acid Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting amide coupling reactions involving thiazole acetic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in synthesizing these valuable scaffolds. Thiazole-containing compounds are crucial in medicinal chemistry, but their unique electronic and steric properties can often lead to frustratingly low reaction yields.[1][2]
This resource provides a structured, in-depth approach to diagnosing and solving common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your specific reaction.
Frequently Asked Questions (FAQs): Initial Diagnosis
This section addresses the most common initial hurdles.
Q1: Why is my amide coupling with a thiazole acetic acid so challenging?
A1: This reaction presents a dual challenge. Firstly, the thiazole ring is electron-withdrawing, which can decrease the nucleophilicity of the carboxyl group, making it harder to activate.[3] Secondly, depending on the substitution pattern, the thiazole ring can create significant steric hindrance around the reaction center, impeding the approach of the amine.[4]
Q2: My reaction is sluggish or fails to proceed. What are the first things I should check?
A2: Before exploring complex optimization, verify the fundamentals:
-
Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., EDC, HATU) and bases, are fresh and have been stored correctly. Amine quality is also critical; if it's old or discolored, consider purification.
-
Anhydrous Conditions: Amide couplings are highly sensitive to moisture. Flame-dry or oven-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] Water can hydrolyze activated intermediates, halting the reaction.
-
Solubility: Check that all starting materials are fully dissolved in the chosen solvent. If the reaction mixture is a suspension, you may face a solubility problem, which can be addressed by changing the solvent or gently heating the mixture.[7]
Q3: I'm observing significant side-product formation. What are the likely culprits?
A3: With carbodiimide reagents like EDC or DCC, the most common side product is a stable N-acylurea . This forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[8][9] The use of additives like HOBt or Oxyma is crucial to intercept this intermediate and form a more stable active ester, which suppresses N-acylurea formation.[8][9] For chiral thiazole acetic acids, another risk is racemization , which can also be minimized by these additives.[8][10]
Q4: How do I choose the right coupling reagent for my thiazole system?
A4: The choice depends on the reactivity of your substrates.
-
For simple, unhindered systems: A standard carbodiimide system like EDC/HOBt is often sufficient and cost-effective.[8][11]
-
For hindered or electron-deficient substrates: More powerful uronium/aminium salt reagents like HATU or HBTU are recommended. These reagents form active esters more rapidly and efficiently, leading to higher yields in difficult couplings.[8][12]
-
For extremely challenging couplings: Converting the carboxylic acid to an acyl fluoride using reagents like BTFFH can be a highly effective strategy, as acyl fluorides are small and highly reactive towards amines.[13]
In-Depth Troubleshooting Guides
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required.
Guide 1: Overcoming Poor Carboxylic Acid Activation
Low yields are frequently traced back to inefficient activation of the thiazole acetic acid.
-
The Problem: The O-acylisourea intermediate formed with carbodiimides is unstable and prone to rearrangement. The electron-withdrawing nature of the thiazole ring can exacerbate this by making the initial activation step less favorable.
-
Solution A: Switch to a More Potent Coupling Reagent. Uronium salts like HATU react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. This active ester is more stable than the O-acylisourea and reacts more rapidly with the amine, often leading to significantly higher yields and shorter reaction times.[8]
-
Solution B: Optimize Additives. If you must use a carbodiimide, ensure you are using at least one equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). These additives act as "activated ester shuttles," converting the unstable O-acylisourea into a more reactive species that is less prone to side reactions.[9]
-
Solution C: Consider Acyl Halide Intermediates. For particularly stubborn cases, forming an acyl fluoride is an excellent strategy. Acyl fluorides are the smallest acyl halides, minimizing steric issues, and are highly reactive.[13] A one-pot protocol using a reagent like BTFFH can be implemented.[13]
Troubleshooting Workflow: Diagnosing Low Yields
This diagram outlines a logical path for troubleshooting.
Caption: A logical workflow for troubleshooting low coupling yields.
Guide 2: Addressing Low Amine Nucleophilicity or Steric Hindrance
Sometimes the issue lies with the amine coupling partner.
-
The Problem: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, reacting slowly or not at all.
-
Solution A: Base Selection and Stoichiometry. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9] These bases are sufficiently strong to deprotonate the amine hydrochloride salt (if used) but are too hindered to compete as nucleophiles. Ensure at least 2-3 equivalents of base are used if starting from an amine salt.
-
Solution B: Optimize Temperature and Concentration. While many couplings are run at 0°C to room temperature to minimize side reactions, a sluggish reaction with a poor nucleophile can sometimes be improved with gentle heating (e.g., 40-60°C).[11] Monitor carefully for decomposition. Increasing the reaction concentration can also favor the bimolecular coupling reaction.[13]
Guide 3: Improving Reaction Work-up and Product Isolation
Yield can be lost during purification if byproducts are not effectively removed.
-
The Problem: Water-soluble byproducts from coupling reagents (e.g., EDC-urea) and excess base can complicate purification. The thiazole product itself may have tricky solubility properties.
-
Solution A: Standard Aqueous Work-up. After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a weak acid (e.g., 5% citric acid or dilute HCl) to remove bases, followed by saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and additives like HOBt, and finally with brine.[4]
-
Solution B: Purification Strategy. Crude products can be purified by flash column chromatography on silica gel.[11] If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/petroleum ether) can be an effective alternative for high purity.[14]
Mechanism Spotlight: Carbodiimide Coupling & Key Side Reaction
Understanding the mechanism is key to troubleshooting.
Caption: The crucial role of HOBt in preventing N-acylurea formation.
Quantitative Data Summary
Yields are highly substrate-dependent, but the choice of coupling agent has a significant impact, especially for challenging substrates.
| Coupling System | Typical Yield Range | Key Advantages & Notes | Reference |
| EDC / HOBt | 70 - 95% | Cost-effective, good for simple substrates. Addition of HOBt is critical to suppress racemization and improve yield. | [8] |
| EDC / DMAP / HOBt (cat.) | ~80% | DMAP can act as an acyl transfer agent, increasing the rate for some systems. | [11] |
| HATU / DIPEA | 85 - 99% | Highly efficient and fast, especially for hindered or electron-poor substrates. | [8][12] |
| BTFFH / DIPEA | 75 - 85% | Excellent for extremely hindered systems by forming a reactive acyl fluoride intermediate. | [13] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the thiazole acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (or amine salt, 1.1 equiv).
-
Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: If using an amine salt, add a non-nucleophilic base like DIPEA (2.5 equiv) and stir for 5-10 minutes.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute with ethyl acetate and perform an aqueous work-up as described in Guide 3. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[4]
Protocol 2: High-Efficiency Procedure for HATU Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the thiazole acetic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or CH3CN).
-
Activation: Add HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv). Stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the amine (1.1 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours. The reaction is often significantly faster than EDC couplings; monitor closely by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1.
References
- Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Optimizing Peptide Coupling: Key Techniques.
- A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Benchchem.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling reaction sometimes works, sometimes doesn't : r/Chempros. Reddit.
- Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland.
- Thiazoles in Peptides and Peptidomimetics | Request PDF. ResearchGate.
- Peptide Coupling Reactions.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- CN106831637A - Thiazole amide compound and preparation method and application. Google Patents.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
Sources
- 1. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. jpt.com [jpt.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. CN106831637A - Thiazole amide compound and preparation method and application - Google Patents [patents.google.com]
Technical Support Center: 2-Thiazoleacetic Acid (2-TAA) Stability Protocol
Current Status: Operational Subject: Prevention of Decarboxylation in 2-Thiazoleacetic Acid and its Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Physics of Failure
You are likely reading this because your yield of 2-thiazoleacetic acid (2-TAA) has inexplicably dropped, or you are observing vigorous bubbling (CO₂ release) upon acidification.
The Core Issue: 2-TAA is structurally predisposed to thermal decarboxylation . Unlike simple alkyl carboxylic acids, the thiazole ring acts as an electron sink. When the thiazole nitrogen is protonated (or strongly hydrogen-bonded), it pulls electron density from the
The Golden Rule: Never expose 2-TAA to heat and acidity simultaneously. In solution, the free acid is a ticking clock.
Mechanism of Decarboxylation[1][2][3][4][5][6]
To prevent the reaction, you must understand the enemy. The decarboxylation follows a first-order kinetic pathway, accelerated by the formation of a zwitterionic intermediate.
The "Doom Loop" Mechanism
The reaction is driven by the stability of the ylide-like intermediate formed after CO₂ loss.
Figure 1: The mechanistic pathway of 2-TAA decomposition. Note that the salt form (green) is the only thermodynamic safe harbor.
Storage & Handling Protocols
Physical State Stability
The stability of 2-TAA is dictated by its crystal lattice energy versus its solution dynamics.
| Form | Stability Rating | Storage Condition | Critical Note |
| Sodium/Potassium Salt | High | Ambient (Dry) | Hygroscopic. If it absorbs water, local pH drops can trigger decomposition. |
| Hydrochloride Salt | Moderate | 2-8°C (Desiccated) | Stable in solid state due to crystal packing, but extremely unstable if dissolved in water without buffering. |
| Free Acid (Solid) | Low | -20°C | Spontaneous decarboxylation can occur over weeks at room temperature. |
| Free Acid (Solution) | Critical | Do Not Store | Process immediately. Half-life is minutes at >40°C. |
Troubleshooting Common Scenarios
Scenario A: "I lost 40% yield during vacuum drying."
-
Cause: You likely isolated the free acid or the HCl salt and heated it to speed up drying. The combination of residual moisture and heat (even 40°C) initiated the reaction.
-
Fix: Lyophilize (freeze-dry) instead of vacuum oven drying. If you must use an oven, keep T < 30°C and use a high vacuum to remove water rapidly.
Scenario B: "The reaction bubbled when I added the catalyst."
-
Cause: Your reaction medium was too acidic. Many coupling reactions (like EDC/NHS) release protons or use acidic additives.
-
Fix: Pre-buffer your solution. Maintain pH 5–7. Use a base (e.g., DIPEA or NMM) to neutralize the hydrochloride salt before adding it to the reaction mixture.
Experimental Workflow: The "Safe Path"
Do not isolate the free acid if you can avoid it. Use In-Situ Generation .
Protocol: In-Situ Activation for Amide Coupling
Target: Coupling 2-TAA to an amine without isolating the unstable acid.
-
Starting Material: Begin with Ethyl 2-thiazoleacetate (highly stable).
-
Hydrolysis:
-
Dissolve ester in THF/Water (1:1).
-
Add 1.1 eq LiOH at 0°C.
-
Stir at 0°C until TLC shows consumption (usually < 1 hour).
-
-
The Critical Step (Buffering):
-
DO NOT acidify to pH 1 to extract.
-
Instead, adjust pH to ~6.0 using carefully added 1M HCl or citric acid buffer at 0°C.
-
Evaporate THF under reduced pressure (Cold bath, < 20°C).
-
-
Coupling:
-
Redissolve the aqueous residue (Lithium salt) in DMF.
-
Add your amine and coupling agent (e.g., HATU).
-
The base in the HATU protocol (DIPEA) will keep the 2-TAA stable during activation.
-
Figure 2: Workflow decision tree comparing the traditional (high risk) vs. recommended (stable) processing routes.
Frequently Asked Questions (FAQ)
Q: Can I use the Hydrochloride salt for my reaction? A: Yes, but you must treat it like a "loaded spring." It is stable in the bottle, but the moment it hits water/solvent, it generates a low pH environment. You must add at least 1 equivalent of base (like Triethylamine) to the solvent before adding the 2-TAA HCl salt.
Q: What is the maximum temperature the free acid can withstand? A: There is no safe temperature, only a rate of decay. At 25°C in solution, you may lose 5-10% per hour depending on the solvent. At 50°C, it is rapid. Always work at 0–5°C.
Q: Does the solvent matter? A: Yes. Decarboxylation is faster in protic solvents (like water or methanol) when acidic, because they stabilize the transition state. In aprotic solvents (DMF, DCM), the reaction is slower, provided the material is not acidic.
References
-
Kinetics of Decarboxylation: Taylor, P. J. (1972).[1] "The decarboxylation of some heterocyclic acetic acids."[2][3][1][4] Journal of the Chemical Society, Perkin Transactions 2. Link (Establishes the fundamental instability of the heteroaryl acetic acid motif).
-
Mechanistic Insight: Brown, E. V. (1954). "The Decarboxylation of 2-Thiazolecarboxylic Acid." Journal of the American Chemical Society.[2] Link (Provides foundational data on thiazole ring electron effects).
-
Salt Selection & Stability: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link (General principles applied to salt disproportionation and pHmax).
- Synthetic Application (Cefixime):US Patent 4409214A. "Cephalosporin derivatives.
Sources
Technical Support Center: Sodium 2-(1,3-thiazol-2-yl)acetate
Topic: Purification & Stability Optimization
Ticket ID: #THZ-NA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Know Your Impurities
Before initiating purification, you must identify the nature of your contamination. Sodium 2-(1,3-thiazol-2-yl)acetate is a salt of a heteroaryl acetic acid. This structural class possesses a specific "Achilles' heel": Decarboxylation .
Critical Impurity Profile
| Impurity Type | Likely Identity | Diagnostic Signal (1H NMR, D₂O) | Origin/Cause |
| Degradant | 2-Methylthiazole | Singlet ~2.7 ppm (Methyl group) | Thermal decarboxylation of the free acid or zwitterion. |
| Starting Material | Ethyl 2-(thiazol-2-yl)acetate | Triplet ~1.2 ppm, Quartet ~4.1 ppm | Incomplete hydrolysis. |
| By-product | Thioamide/Thiourea derivatives | Broad singlets (NH), aromatic shifts | Incomplete Hantzsch condensation. |
| Inorganic | NaCl, NaBr, NaOH | Silent in NMR; Ash test positive | Neutralization by-products; excess base. |
The Stability Trap (Mechanism)
Unlike simple alkyl carboxylates, 2-thiazolylacetate anions are stabilized by the electron-withdrawing nature of the thiazole ring. However, if protonated to the free acid (pH < 4), the zwitterionic character facilitates the loss of CO₂ even at mild temperatures.
Key Takeaway: Never isolate the free acid solid unless you are working at <0°C and intend to use it immediately. Always store and purify as the sodium salt.
Purification Protocols
Method A: Recrystallization (The Gold Standard)
Best for: Removing inorganic salts and decarboxylated organic impurities. Principle: Solubility differential in binary solvent systems (Polar Protic + Anti-solvent).
Reagents:
-
Deionized Water (Solvent A)
-
Absolute Ethanol or Isopropanol (Anti-solvent B)
Protocol:
-
Dissolution: Place the crude this compound in a flask. Add the minimum amount of water at 60°C to achieve complete dissolution.
-
Note: If the solution is dark/tarry, add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.
-
-
The Cloud Point: While maintaining 60°C, slowly add hot Ethanol (or IPA) dropwise until a persistent turbidity (cloudiness) forms.
-
Reflux: Add just enough water (dropwise) to clear the solution again.
-
Crystallization: Remove heat. Wrap the flask in a towel to ensure slow cooling to room temperature.
-
Why? Rapid cooling traps Na-salts and water pockets (oiling out).
-
-
Finishing: Once at RT, cool in an ice bath (0-5°C) for 1 hour.
-
Isolation: Filter the white crystalline solid. Wash with cold Ethanol. Dry under vacuum at 40°C.
Method B: Cold Trituration (Surface Cleaning)
Best for: Removing oily organic residues (2-methylthiazole) from the crystal surface.
-
Suspend the solid salt in cold Ethyl Acetate or Diethyl Ether (the sodium salt is insoluble in these).
-
Sonicate for 10 minutes.
-
Filter and wash with fresh solvent.
-
Result: The organic impurities dissolve; the salt remains on the filter.
Workflow Visualization
The following diagram illustrates the decision logic and the chemical risk of decarboxylation during processing.
Caption: Purification decision tree highlighting the critical risk of decarboxylation during acid-phase handling.
Troubleshooting & FAQs
Q: My product "oiled out" instead of crystallizing during Method A. What happened? A: This is common with sodium salts. It usually means the water content was too high before the anti-solvent was added, or the cooling was too rapid.
-
Fix: Re-heat the mixture until it dissolves. Add more Ethanol (anti-solvent) while hot to push the equilibrium, then turn off the stirrer and let it cool extremely slowly (undisturbed) overnight.
Q: The solid is turning yellow/brown upon storage. A: This indicates oxidation of the thiazole ring or polymerization of trace impurities.
-
Fix: Ensure the product is stored in an amber vial under Argon/Nitrogen. If already colored, perform a "Charcoal Polish" (see Method A, Step 1).
Q: Can I use the "Acid-Base Swing" (Acidify -> Extract -> Basify) to purify? A: Proceed with extreme caution. While this is standard for benzoic acid derivatives, thiazole-2-acetic acid is unstable. If you must do this:
-
Cool everything to 0°C.
-
Acidify to pH 3.5 (not lower).
-
Extract rapidly into cold Ethyl Acetate.
-
Do not evaporate the Ethyl Acetate.
-
Immediately back-extract into stoichiometric NaOH solution to regenerate the stable salt.
Q: Is the salt hygroscopic? A: Yes, moderately.
-
Impact: It will absorb water weight, throwing off stoichiometry in subsequent reactions.
-
Fix: Dry at 40-50°C under high vacuum (0.1 mbar) for 4 hours before use. Store in a desiccator.
References
-
Decarboxylation Mechanisms: Taylor, P. J.[1][2] "The decarboxylation of some heterocyclic acetic acids."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1972.
-
Thiazole Synthesis & Stability: Bell, S. C., & Wei, P. H.[3] "Syntheses of heterocyclic fused thiazole acetic acids." Journal of Medicinal Chemistry, 1976.[3]
-
General Recrystallization of Sodium Salts: "Purification of Laboratory Chemicals - Sodium Acetate." University of Rochester / Perrin & Armarego. 4
-
Stability of Aminothiazole Acetic Acids: US Patent 4391979A, "Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride." (Highlights stability of salt vs. instability of free acid).
Sources
Technical Support Center: Recrystallization of Sodium Thiazole-2-acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sodium thiazole-2-acetate. Achieving high purity for this compound is critical for subsequent applications, and recrystallization remains a powerful, cost-effective, and scalable purification technique.[1][2] This document provides a structured approach to developing a robust recrystallization protocol, offering field-proven insights, troubleshooting strategies, and detailed experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the recrystallization of sodium thiazole-2-acetate, providing concise, actionable answers grounded in chemical principles.
Question 1: What are the ideal properties of a recrystallization solvent for sodium thiazole-2-acetate?
An ideal solvent for recrystallization must satisfy several key criteria. The primary principle is that the solubility of the compound of interest—in this case, sodium thiazole-2-acetate—should be high in the hot solvent but low at cooler temperatures.[3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Key Solvent Properties:
-
High Solvation Power at Elevated Temperatures: The solvent must completely dissolve the crude sodium thiazole-2-acetate near its boiling point.
-
Low Solvation Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.
-
Inertness: The solvent must not react chemically with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4]
-
Crystal Quality: The solvent should facilitate the growth of well-defined, easily filterable crystals.
Question 2: What solvents are good starting points for screening?
Given that sodium thiazole-2-acetate is a sodium salt of a carboxylic acid, it is a polar, ionic compound. Therefore, polar solvents are the most logical starting points for screening.
-
Water (H₂O): As a highly polar protic solvent, water is often an excellent choice for dissolving polar salts.[5] Its high boiling point allows for a wide temperature gradient, which can be beneficial for crystallization.
-
Ethanol (EtOH): Ethanol is a versatile solvent of medium polarity and is frequently used for recrystallizing thiazole derivatives.[6][7] It is less polar than water and may offer a different solubility profile.
-
Methanol (MeOH): Similar to ethanol, methanol is a polar protic solvent. Its lower boiling point can make it easier to remove during drying.
-
Acetonitrile (ACN): A polar aprotic solvent, acetonitrile can be a good alternative if protic solvents lead to issues like solvate formation.[1]
Question 3: My compound "oiled out" during cooling instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline lattice.[8] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.
Troubleshooting Strategies:
-
Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point of the solution before allowing it to cool again, very slowly.[8]
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slower cooling provides more time for ordered crystal lattice formation.[3]
-
Induce Crystallization: At the temperature where the solution first becomes cloudy or just before the oiling-out temperature, scratch the inside of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a previously formed pure crystal can also be highly effective.
-
Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Try a different solvent or move to a mixed-solvent system.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex recrystallization challenges.
| Problem | Underlying Cause(s) | Recommended Solutions & Scientific Rationale |
| Compound is practically insoluble, even in boiling solvent. | The solvent is not polar enough to overcome the lattice energy of the ionic salt. | Solution 1: Switch to a more polar solvent. For instance, if ethanol fails, try water. Solution 2: Use a mixed-solvent system. Dissolve the compound in a minimum amount of a highly polar "good" solvent (like water or DMF) and then add a miscible, less polar "poor" solvent (like ethanol or isopropanol) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. |
| Compound is too soluble, even in cold solvent. | The solvent is too effective at solvating the compound, preventing it from precipitating out of solution. | Solution 1: Switch to a less polar solvent. If the compound is highly soluble in water, try ethanol or isopropanol. Solution 2: If using a single solvent, try reducing the final temperature with a dry ice/acetone bath. Solution 3: For a highly soluble compound in a "good" solvent, use the mixed-solvent approach described above. The "poor" solvent effectively reduces the overall solvating power of the system, forcing crystallization. |
| No crystals form upon cooling, even after a long time. | The solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation. | Solution 1 (Induce Nucleation): Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound. Solution 2 (Increase Supersaturation): If the solution is clear, some solvent may need to be evaporated by gently heating the solution under a stream of nitrogen or air to increase the solute concentration. Then, attempt to cool again. Solution 3 (Drastic Cooling): As a last resort, place the solution in a freezer. Note that rapid cooling may lead to the formation of small, less pure crystals.[3] |
| Colored impurities co-crystallize with the product. | The impurities have a similar solubility profile to the desired compound, or they are trapped within the crystal lattice during rapid crystal growth. | Solution 1 (Decolorizing Carbon): Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored, nonpolar impurities.[4] Use with caution, as it can also adsorb the desired product, reducing yield. Solution 2 (Slower Cooling): Slower crystal growth allows for more selective incorporation of the target molecule into the lattice, excluding impurities. |
Data & Solvent Selection
Choosing an appropriate solvent is the most critical step in developing a recrystallization procedure. The following table provides key properties of potential starting solvents to guide your selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes & Considerations |
| Water | 100.0 | 10.2 | 80.1 | Highly polar. Excellent for many salts. May require oven drying under vacuum to remove completely.[5] |
| Methanol | 64.7 | 5.1 | 33.0 | Good general-purpose polar solvent. Volatile and easy to remove. |
| Ethanol | 78.4 | 4.3 | 24.5 | Excellent, commonly used solvent for thiazole derivatives.[7] Less polar than methanol. |
| Isopropanol | 82.6 | 3.9 | 19.9 | Good as a single solvent or as a "poor" solvent in a mixed system with water or methanol. |
| Acetonitrile | 81.6 | 5.8 | 37.5 | Polar aprotic solvent. Useful if protic solvents cause issues. |
| Acetone | 56.0 | 5.1 | 21.0 | Can be a good "poor" solvent. Its low boiling point requires careful handling to prevent evaporation. |
Experimental Protocols & Workflows
Workflow for Solvent System Selection
The following diagram outlines a systematic workflow for identifying a suitable recrystallization solvent or solvent system.
Caption: A decision workflow for selecting a recrystallization solvent system.
Protocol 1: Step-by-Step Single-Solvent Recrystallization
-
Dissolution: Place the crude sodium thiazole-2-acetate in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If any insoluble impurities (or activated charcoal) are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the solid impurities.[4]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting "Oiling Out"
This diagram provides a decision tree for addressing the issue of a compound oiling out during the cooling phase.
Caption: A troubleshooting decision tree for the "oiling out" phenomenon.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Al-Ostath, A. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Kaghazchi, T. et al. (2012). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. [Link]
-
Tomma, J. H. et al. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]
-
Mehmood, T. & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
University of Canterbury. RECRYSTALLISATION. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
Sources
- 1. iscientific.org [iscientific.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Sodium Thiazoleacetate Aqueous Stability
Executive Summary: Stability Profile
Sodium Thiazoleacetate (Na-TAA) is the sodium salt of thiazoleacetic acid. While the salt form confers excellent water solubility, the stability of the thiazole-acetate moiety is sensitive to pH , temperature , and light .
| Parameter | Stability Status | Critical Thresholds |
| Aqueous Solubility | High (Salt form) | Precipitates at pH < 3.5 (Reversion to free acid). |
| Thermal Stability | Moderate | Decarboxylation risk > 40°C or prolonged RT storage. |
| Photostability | Low | Susceptible to photo-oxidation and ring-opening. Protect from light. |
| Oxidation | Moderate | Thiazole sulfur is prone to S-oxidation over time. |
Troubleshooting Guides (Q&A Format)
Module A: Solubility & Precipitation Issues
Q: "I prepared a 100 mM stock solution in water, but when I diluted it into my acidic buffer (pH 2.5), the solution turned cloudy. Why?"
A: You have triggered the "Salt-to-Acid" Reversion. Sodium thiazoleacetate is a salt of a weak acid. The thiazoleacetic acid moiety has a pKa typically in the range of 3.0–4.0 (depending on specific ring substitution).
-
The Mechanism: When you introduce the sodium salt into a low pH environment (below its pKa), the carboxylate group (
) becomes protonated ( ). The free acid form is significantly less polar and less soluble in water than the sodium salt, leading to immediate precipitation. -
The Fix:
-
Check pH: Ensure your experimental buffer pH is > 4.5 to maintain the soluble carboxylate form.
-
Co-solvent: If low pH is required (e.g., for HPLC), pre-dissolve the compound in a small volume of DMSO or Methanol before adding the aqueous buffer, or ensure the final concentration is below the intrinsic solubility limit of the free acid.
-
Module B: Potency Loss & Degradation
Q: "My HPLC shows a new peak eluting before the main peak after 48 hours at room temperature. Is this hydrolysis?"
A: It is likely Decarboxylation, not Hydrolysis.
Unlike esters, the acetate group here is attached directly to the heteroaromatic ring. The primary degradation pathway for heteroaryl acetic acids is decarboxylation (loss of
-
The Mechanism: Thiazole rings are electron-deficient. This facilitates the loss of carbon dioxide from the acetate group, especially under thermal stress or oxidative conditions.
-
The Fix:
-
Temperature Control: Store all aqueous stock solutions at 2–8°C . Never store at room temperature for > 12 hours.
-
Light Protection: Decarboxylation is often photo-catalyzed.[1] Use amber vials.
-
Module C: HPLC Troubleshooting
Q: "I see split peaks or 'ghosting' when injecting the sodium salt standard."
A: This is a pH Mismatch / Ion-Pairing Artifact. Injecting a high-pH slug (the sodium salt solution) into a low-pH mobile phase (e.g., 0.1% Formic Acid) causes a transient pH disturbance at the column head.
-
The Fix:
-
Diluent Matching: Dilute your sample in the starting mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) rather than pure water. Note: Watch for precipitation (see Module A).
-
Buffer Strength: Increase the buffer concentration of your mobile phase (e.g., use 10-20 mM Ammonium Formate instead of just 0.1% Formic Acid) to resist the pH change from the injection.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways of solubility and degradation for Sodium Thiazoleacetate.
Caption: Figure 1. Stability logic tree showing the pH-dependent solubility switch (Green/Red) and irreversible degradation pathways (Yellow).
Standardized Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stable stock for analytical or biological use.
-
Weighing: Weigh the calculated amount of Sodium Thiazoleacetate into an Amber volumetric flask (protects from light).
-
Solvent: Add degassed deionized water (Type I).
-
Why Degassed? Removes dissolved oxygen to minimize oxidative decarboxylation.
-
-
Dissolution: Vortex gently. Do not sonicate excessively (heat promotes degradation).
-
pH Check: Verify pH is neutral (6.5–7.5). If using for HPLC, filter through a 0.22 µm PVDF or PTFE filter.
-
Storage: Aliquot immediately into amber HPLC vials. Freeze at -20°C for long-term (>1 week) or Refrigerate at 4°C for short-term (<1 week).
Protocol 2: HPLC Method for Stability Monitoring
Objective: Separate the parent compound from decarboxylated degradants.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18 or Phenomenex Luna), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% -> 60% B; 10-12 min: 60% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Thiazole ring absorption) |
| Temperature | 25°C (Do not heat the column >30°C to prevent on-column degradation) |
References
-
Decarboxylation Mechanisms: Telvekar, V. N., & Sasane, K. A. (2010).[1] Oxidative decarboxylation of (hetero)arylacetic acids. Synlett, 2010(18), 2778-2779. Link
-
Thiazole Photostability: Skelton, B. W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 848-857. Link
- General Solubility/pH Profiles: Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for salt-to-acid solubility transitions).
-
HPLC Methodology: Basavanakatti, A. I., et al. (2024).[2] Development and validation of HPLC-UV methods for the quantitative determination of a novel aminothiazole. BMC Chemistry, 18, 220.[2] Link[2]
Sources
Technical Support Center: Strategies for Overcoming Poor Organic Solubility of Thiazole Sodium Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor organic solubility of thiazole sodium salts in their experimental work. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Understanding the Challenge: Why Are Thiazole Sodium Salts Often Insoluble in Organic Solvents?
Thiazole-containing compounds are a cornerstone in medicinal chemistry and materials science, frequently serving as vital intermediates.[1][2] When these compounds exist as sodium salts, they often exhibit poor solubility in common organic solvents. This issue stems from two primary factors:
-
High Polarity and Ionic Character : Thiazole sodium salts are ionic compounds. The strong electrostatic attraction between the thiazolate anion and the sodium cation (Na+) makes them highly polar. Organic solvents, on the other hand, range from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO). According to the principle of "like dissolves like," highly polar ionic salts are most soluble in highly polar solvents, like water, and sparingly soluble in less polar organic media.[3]
-
Strong Crystal Lattice Energy : In the solid state, ionic compounds form a highly ordered, stable crystal lattice. The energy required to break apart this lattice and solvate the individual ions can be substantial.[4] Many organic solvents are not capable of generating enough energy through solvation to overcome this strong crystal lattice energy, leading to poor solubility.[4][5]
This solubility challenge can lead to significant experimental hurdles, including low reaction yields, slow reaction rates, and difficulty in purification and analysis. This guide provides a structured approach to systematically address and overcome these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: My thiazole sodium salt will not dissolve in my chosen organic solvent for a reaction.
Question: I am trying to set up a reaction (e.g., an alkylation) and my thiazole sodium salt is forming a slurry at the bottom of the flask instead of dissolving in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). What should I do?
Answer: This is the most common challenge. A systematic approach, starting with simple adjustments and progressing to more advanced techniques, is recommended.
Step 1: Re-evaluate Your Solvent Choice
The first step is to ensure you are using an appropriate solvent. For polar, ionic salts, highly polar aprotic solvents are the best starting point.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
These solvents have high dielectric constants and are better able to solvate ions compared to less polar options like DCM, THF, or ethyl acetate.
Table 1: Properties of Common Polar Aprotic Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Excellent solvating power for salts, but can be difficult to remove and may participate in some reactions.[1] |
| N,N-Dimethylformamide | DMF | 153 | 37 | Good general-purpose polar solvent, but can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | High boiling point, good for high-temperature reactions. |
| Acetonitrile | MeCN | 82 | 36 | Lower boiling point, easier to remove, but may be less effective for highly insoluble salts. |
Experimental Protocol:
-
Attempt to dissolve a small quantity of your thiazole sodium salt in each of the recommended solvents at room temperature.
-
Gently warm the mixtures (e.g., to 40-50°C) and observe if solubility improves. Be cautious, as some compounds may be heat-sensitive.
-
Use sonication to aid in the dissolution process.
Step 2: Employ a Co-Solvent System
If a single solvent is insufficient, a co-solvent system can be effective.[][7] This involves using a primary solvent in which your other reactants are soluble, and adding a smaller amount of a strong polar solvent (like DMSO) to dissolve the thiazole salt.
Experimental Protocol:
-
Dissolve your other reactants in the primary reaction solvent (e.g., THF).
-
In a separate vial, dissolve the thiazole sodium salt in the minimum amount of a strong polar solvent (e.g., DMSO).
-
Slowly add the dissolved thiazole salt solution to the main reaction mixture with vigorous stirring.
Step 3: Advanced Strategy - Phase-Transfer Catalysis (PTC)
When dealing with a reaction between a water-soluble or solid-phase salt and an organic-soluble substrate, Phase-Transfer Catalysis (PTC) is a powerful and often necessary technique.[8][9] A phase-transfer catalyst facilitates the movement of the thiazolate anion from the solid or aqueous phase into the organic phase where the reaction can occur.[9][10]
The Mechanism: The catalyst is typically a quaternary ammonium or phosphonium salt with lipophilic (organic-loving) alkyl groups.[10] The positively charged "head" of the catalyst pairs with the thiazolate anion, and the lipophilic "tails" drag this ion pair into the organic solvent.[11]
Diagram 1: Mechanism of Phase-Transfer Catalysis
Caption: Effect of pH on thiazole salt form and solubility.
Experimental Consideration: This strategy is most useful during workup and extraction procedures. For example, after a reaction, you can acidify the aqueous layer to protonate your thiazole product, allowing it to be extracted into an organic solvent like ethyl acetate or DCM. [12]However, this approach is generally not suitable for the reaction itself if the salt form is the required nucleophile.
Q3: My compound is for a biological assay, and I'm seeing precipitation when I dilute my DMSO stock into an aqueous buffer. What can I do?
A3: This is a common issue known as precipitation upon dilution. [13]While your thiazole sodium salt might be soluble in 100% DMSO, the significant change in solvent polarity upon addition to an aqueous buffer causes it to crash out of solution.
Strategies to Mitigate Precipitation:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5% or <1%) to minimize solvent effects on the biological system. [13]* Use Co-solvents: Prepare your stock solution in a mixture of solvents, such as DMSO and ethanol, which can sometimes improve solubility in the final aqueous dilution. [13]* Formulation with Excipients: For biological applications, formulation strategies are key. Consider using solubility enhancers like cyclodextrins. Cyclodextrins have a hydrophobic interior that can encapsulate your thiazole compound, while their hydrophilic exterior makes the entire complex water-soluble. [13]* pH Control of the Buffer: The solubility of many thiazole derivatives is pH-dependent. [13]Ensure your aqueous buffer is at a pH that maximizes the solubility of your specific compound. For a weakly acidic thiazole, a more basic buffer will generally increase solubility. [13]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Review on Enhancement of Solubilization Process. (2014, May 24). Science Alert. [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Phase Transfer Catalysis. Dalal Institute. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. [Link]
-
Phase Transfer Catalysis. NPTEL Archive. [Link]
-
PH adjustment: Significance and symbolism. (2026, January 7). Sci-Hub. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). Semantic Scholar. [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]
-
How does the size of the counterion affect the solubility of a salt? (2017, July 6). Quora. [Link]
-
CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). The Royal Society of Chemistry. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Academics and Scientific Publishing. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025, August 7). ResearchGate. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
-
Synthesis of thiazolium salts and their screening for catalytic activity. (2025, August 7). ResearchGate. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]
- N-alkylated thiazolium salts and process for their preparation.
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). American Pharmaceutical Review. [Link]
Sources
- 1. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 2. mdpi.com [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. quora.com [quora.com]
- 5. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Drying protocols for deliquescent thiazole derivatives
Technical Support Center: Thiazole Derivative Stability & Drying Current Status: Operational | Ticket Priority: High[1]
Welcome to the Thiazole Stability Hub
Subject: Handling, Drying, and Recovery of Deliquescent Thiazole Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1]
You are likely here because your crystalline thiazole derivative—likely a hydrochloride or hydrobromide salt—has unexpectedly transitioned into a liquid or "gum" upon exposure to air. This is not necessarily degradation; it is deliquescence , a phase transition driven by the Critical Relative Humidity (CRH) of the salt.[2][3]
Thiazole rings contain a basic nitrogen (
This guide provides the protocols to reverse this process and prevent recurrence.
Module 1: The Diagnostics (Troubleshooting)
Q: My sample turned into a liquid oil on the balance. Did it melt?
A: Unlikely. If your lab temperature is below
-
The Mechanism: Every salt has a specific CRH. If the ambient humidity
CRH, the solid absorbs moisture until it dissolves in its own sorbed water.[2][3] For thiazole HCl salts, the CRH can be as low as 20-30%.[1] -
Immediate Action: Do not heat it in an oven. Heating a dissolved salt often causes hydrolysis (ring opening) or "oiling out" into an amorphous glass that is even harder to crystallize.
Q: I vacuum dried it, but now it’s a sticky foam. Why? A: You likely removed the water too fast, creating an amorphous solid .
-
The Physics: Rapid solvent removal prevents the molecules from arranging into a crystal lattice. Amorphous solids have higher free energy and are more hygroscopic than their crystalline counterparts.
-
The Fix: You must perform a "slow anneal" (Protocol B) to allow the lattice to reform.
Q: The sample turned yellow/brown during drying. A: Thiazoles are susceptible to oxidation and ring-opening hydrolysis, especially under acidic, wet conditions.[1]
-
Cause: Heating a wet HCl salt generates hot hydrochloric acid in situ.
-
Prevention: Never use heat
until the bulk water is removed via desiccation.
Module 2: Decision Logic & Visualization
Before selecting a protocol, determine the state of your material using this logic flow.
Figure 1: Decision Matrix for selecting the appropriate drying methodology based on physical state and thermal stability.
Module 3: The Protocols
Protocol A: The P₂O₅ Vacuum Train (Standard for Solids)
Best for: Stable crystalline salts that are simply wet.
The Science: Phosphorus Pentoxide (
-
Preparation: Place
powder in a glass dish at the bottom of a vacuum desiccator. -
Loading: Place the sample in a tared vial (lid off) on the ceramic plate.
-
Vacuum: Apply high vacuum (
mbar). -
Monitoring: Weigh the sample every 2 hours.
-
Endpoint: Drying is complete when mass change is
over 2 hours. -
Restoration: Release vacuum using dry nitrogen or Argon. Do not let ambient air rush in, or the sample will deliquesce instantly.
Protocol B: The Solvent Rescue (For "Gooey" Samples)
Best for: Samples that have deliquesced into a puddle.
The Science: You cannot dry a puddle directly; it will form a skin and trap water inside. You must displace the water with a volatile organic solvent that does not dissolve the salt.
-
Selection: Choose a solvent where Water is soluble, but your Thiazole Salt is insoluble .[1]
-
Common choices: Diethyl Ether (anhydrous), Toluene, or sometimes cold Ethyl Acetate.[1]
-
-
Trituration: Add the solvent to the "goo." Sonicate or scratch the flask walls with a spatula.
-
Goal: Induce the gum to solidify/precipitate as the solvent pulls the water out.
-
-
Filtration: Once solid, filter rapidly under a blanket of Nitrogen.
-
Drying: Immediately move to Protocol A .
Module 4: Advanced Data & Prevention
Comparative Efficiency of Drying Agents Not all desiccants are equal.[4] For thiazoles, you need high efficiency (intensity) over high capacity.[1]
| Drying Agent | Mechanism | Residual Water (mg/L air) | Compatibility with Thiazoles |
| Chemisorption | Excellent for Acid Salts (HCl) | ||
| KOH | Chemisorption | Excellent for Free Bases | |
| Mol.[1] Sieves (4Å) | Physisorption | Good (General Purpose) | |
| Silica Gel | Physisorption | Poor (Too weak for deliquescent salts) | |
| Hydration | Poor (Risk of contamination) |
The "Salt Switch" Strategy If your Thiazole HCl salt is impossible to handle, the most scientific solution is to change the counter-ion. HCl salts have high lattice energy but very high hygroscopicity due to the small radius of the chloride ion.
-
Recommendation: Switch to Fumarate , Maleate , or Benzoate salts.[1]
-
Evidence: Studies on similar heterocyclic drugs (e.g., Bedaquiline) show that Benzoate salts remain non-hygroscopic at 75% RH, whereas HCl salts deliquesce.[1]
Figure 2: Hierarchy of salt selection to minimize deliquescence in pharmaceutical development.[1]
References
-
Salameh, A. K., & Taylor, L. S. (2010).[1] Implications of Deliquescence in Food and Pharmaceutical Products. Pharmaceutical Development and Technology.[5][6] Link[1]
-
Mauer, L. J., & Taylor, L. S. (2010).[1][3] Deliquescence of Pharmaceutical Systems. Pharmaceutical Development and Technology, 15(6), 582–594.[1] Link
-
Burfield, D. R., et al. (1981).[1] Desiccant Efficiency in Solvent and Reagent Drying. Journal of Organic Chemistry. Link[1]
-
Sogali, B. S., et al. (2023).[1] Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. Link
-
Perrin, D. D., & Armarego, W. L. F. (2012).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for desiccant selection).
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. proUmid Hygroscopy/Deliquescence | Moisture Analysis [proumid.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of Sodium 2-(1,3-thiazol-2-yl)acetate in D2O
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of Sodium 2-(1,3-thiazol-2-yl)acetate dissolved in Deuterium Oxide (D₂O). As a critical intermediate in the synthesis of pharmaceutical agents (including antitumor and antidiabetic scaffolds), accurate structural verification of this compound is essential.
This document moves beyond basic peak listing to compare the analytical utility of D₂O versus DMSO-d₆ , offering a validated protocol for distinguishing the salt form from its free acid precursor and identifying common spectral artifacts.
Structural & Pharmacological Context[1][2][3][4]
The 2-thiazolylacetate moiety is a privileged pharmacophore found in various bioactive molecules, including peptide mimetics and PPAR agonists. The sodium salt form is frequently used in aqueous coupling reactions due to its high solubility and nucleophilicity.
Molecular Structure & Proton Assignment
The molecule consists of three distinct proton environments:
-
H4: Aromatic proton at position 4 of the thiazole ring.
-
H5: Aromatic proton at position 5 of the thiazole ring.
-
CH₂: Methylene protons alpha to the carboxylate and the thiazole ring.
Figure 1: Structural connectivity and proton environments of the target compound.
Spectral Analysis in D₂O
Analysis in D₂O is the "Gold Standard" for the sodium salt form due to complete solubility and physiological relevance. However, it presents specific challenges regarding solvent suppression and exchangeable protons.
Expected Chemical Shifts (Reference: TSP = 0.00 ppm)
| Proton Assignment | Type | Shift Range (δ ppm) | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| H4 (Thiazole) | Aromatic | 7.70 – 7.90 | Doublet (d) | Deshielded by the adjacent electronegative Nitrogen atom. | |
| H5 (Thiazole) | Aromatic | 7.50 – 7.65 | Doublet (d) | Resonates upfield of H4; typical vicinal coupling for 1,3-thiazoles. | |
| HDO (Solvent) | Residual | 4.79 | Singlet (s) | N/A | Critical Interference: Monitor temperature; HDO shifts -0.01 ppm/°C. |
| CH₂ (Methylene) | Aliphatic | 4.05 – 4.20 | Singlet (s) | N/A | Deshielded by the aromatic ring and carboxylate. Appears as a singlet as protons are enantiotopic. |
Note: The exact shift of the CH₂ group is pH-dependent. In the salt form (pH > 7), it is more shielded than in the free acid form.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares analyzing the product in D₂O (the primary method) versus DMSO-d₆ (the alternative) and distinguishes the Salt form from the Free Acid.
Solvent Selection Guide: D₂O vs. DMSO-d₆
| Feature | D₂O (Recommended) | DMSO-d₆ (Alternative) | Technical Verdict |
| Solubility | Excellent (>100 mg/mL). Instant dissolution for sodium salts. | Moderate/Poor. Sodium salts often require heating or sonication, leading to potential degradation. | D₂O wins for routine QC of the salt. |
| Spectral Resolution | Good. Sharp peaks, but HDO (4.79 ppm) is massive. | Excellent. No HDO interference; sharper lines due to higher viscosity/slower tumbling. | DMSO wins for complex mixture analysis. |
| Exchangeable Protons | Invisible. COOH or residual NH exchanges with D immediately. | Visible. Allows detection of protonation states or impurities (e.g., residual water at 3.33 ppm). | DMSO wins for structural elucidation of impurities. |
| Chemical Shift Stability | pH Sensitive. Shifts vary with concentration/pH. | Stable. Less sensitive to concentration effects. | D₂O requires buffering for strict reproducibility. |
Differentiating Salt vs. Free Acid
A common error in synthesis is incomplete neutralization. The NMR spectrum provides immediate feedback:
-
The Methylene Shift: In the Free Acid , the CH₂ peak appears downfield (approx. 4.3 - 4.4 ppm in DMSO) due to the electron-withdrawing carboxylic acid. In the Sodium Salt (in D₂O), the negative charge on the carboxylate shields the alpha-protons, shifting the peak upfield to ~4.1 ppm.
-
Solubility Check: If the sample requires DMSO or Methanol-d4 to dissolve and is insoluble in D₂O, it is likely the Free Acid or a highly lipophilic impurity, not the Sodium Salt.
Validated Experimental Protocol
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Step-by-step workflow for acquiring a reproducible spectrum in D₂O.
Critical Acquisition Parameters
-
Relaxation Delay (d1): Set to
seconds. The carboxylate group can increase the T1 relaxation time of the adjacent methylene protons. Short delays lead to integration errors (underestimating the CH₂). -
Pulse Angle: 30° pulse is recommended for quantitative accuracy.
-
Number of Scans (ns): 16 scans are usually sufficient for >10 mg sample; 64 scans for trace impurity detection.
Troubleshooting & Validation
Issue: The CH₂ singlet integrates to < 2.0 relative to the aromatic protons.
-
Cause: Likely H/D exchange.[1] While the alpha-protons are not highly acidic (
), extended storage in D₂O at basic pH (which the salt creates) can lead to slow deuterium exchange. -
Solution: Prepare fresh samples immediately before analysis. Do not store the D₂O solution overnight.
Issue: Extra peaks observed around 1.2 ppm and 3.6 ppm.
-
Cause: Residual Ethanol or Diethyl Ether from the washing/precipitation step during synthesis.
-
Validation: Spike the sample with a trace amount of the suspected solvent to confirm the shift.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 16584 (2-Thiazoleacetic acid derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Katritzky, A. R., et al. (2000). "Synthesis and Properties of Thiazoles." Comprehensive Heterocyclic Chemistry II. Elsevier. (General reference for Thiazole coupling constants).
Sources
A Comparative Guide to C13 NMR Chemical Shifts of Thiazole Ring Carbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Signature of a Privileged Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals, from anticancer agents to antivirals. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design. For chemists tasked with synthesizing and characterizing novel thiazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. Among NMR techniques, ¹³C NMR provides a direct window into the electronic environment of the carbon backbone.
This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for the three carbon atoms of the thiazole ring (C2, C4, and C5). We will explore the baseline values for the unsubstituted ring, dissect how different substituents electronically perturb these carbons, and provide a robust experimental protocol for acquiring high-quality data. This analysis is designed to move beyond simple data reporting, explaining the causal electronic effects that govern the observed chemical shifts, thereby empowering researchers to predict, interpret, and validate their molecular structures with greater confidence.
Fundamentals: Electronic Anatomy of the Thiazole Ring
The ¹³C NMR chemical shifts in thiazole are a direct reflection of its distinct electronic landscape. The ring is aromatic, but the presence of two different heteroatoms—the more electronegative nitrogen and the less electronegative, but polarizable, sulfur—creates an uneven distribution of electron density.
-
C2 Carbon: Positioned between the sulfur and nitrogen atoms, C2 is the most electron-deficient (electrophilic) carbon in the ring. This significant deshielding effect results in its resonance appearing furthest downfield in the ¹³C NMR spectrum.
-
C4 Carbon: Adjacent to the nitrogen, C4 is also deshielded, though to a lesser extent than C2.
-
C5 Carbon: Located between the sulfur and C4, the C5 carbon is the most electron-rich (nucleophilic) position and is consequently the most shielded, appearing furthest upfield.
This inherent electronic arrangement provides a predictable pattern for the unsubstituted thiazole ring, which serves as our baseline for comparison.
Figure 1: Numbering convention and typical ¹³C NMR chemical shifts for the unsubstituted thiazole ring.
Comparative Analysis: The Influence of Substituents
The true diagnostic power of ¹³C NMR emerges when we analyze substituted thiazoles. Substituents dramatically alter the electronic distribution within the ring, leading to predictable upfield (shielding) or downfield (deshielding) shifts. We can broadly classify these into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Effect of Electron-Donating Groups (EDGs)
EDGs, such as amino (-NH₂) and alkyl (-CH₃) groups, increase the electron density of the thiazole ring, particularly at the carbon to which they are attached and at positions conjugated to it. This increased electron density results in a stronger shielding effect, shifting the corresponding carbon resonances upfield (to a lower ppm value).
The amino group is a potent EDG. When placed at the C2 position, it exerts a profound shielding effect. For instance, in 2-amino-4-phenylthiazole, the C2 resonance is observed around 168.8 ppm, while the C5 signal is significantly shielded, appearing at approximately 101.9 ppm.[1] This demonstrates the powerful resonance donation of the amino group's lone pair into the ring system. Data for various 4-substituted 2-aminothiazoles show the C2 carbon consistently appearing in the 167-169 ppm range.[2]
Effect of Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO₂) or carboxyl (-COOH) groups, decrease the electron density of the ring through inductive and resonance effects. This deshields the carbon nuclei, causing their signals to shift downfield (to a higher ppm value).
For example, attaching a chromone ring (an EWG) to the C4 position of a 2-aminothiazole moiety results in a downfield shift for all thiazole carbons. In one such derivative, the signals were assigned as C2 (169.3 ppm), C4 (148.7 ppm), and C5 (100.8 ppm), showing a general deshielding compared to simpler aminothiazoles.[1]
Data Summary: A Comparative Table
The following table summarizes experimental ¹³C NMR chemical shift data for the parent thiazole and several key derivatives, illustrating the trends discussed.
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Reference(s) |
| Unsubstituted Thiazole | (Calculated/Typical) | ~153.4 | ~143.2 | ~115.1 | General |
| 4-Methylthiazole | CDCl₃ | 152.14 | 153.49 | 113.11 | [3] |
| 2-Aminothiazole | DMSO-d₆ | ~169.0 | ~141.0 | ~107.0 | [2][4] |
| 4-(4-Bromophenyl)-2-aminothiazole | DMSO-d₆ | 168.9 | 149.1 | 102.8 | [2] |
| 3-(2-Aminothiazol-4-yl)-2-methylchromone | CDCl₃ | 169.3 | 148.7 | 100.8 | [1] |
Note: Direct comparison between spectra should be made with caution if solvents are different, as solvent effects can cause minor shifts.
Computational vs. Experimental Data: A Synergistic Approach
Modern computational chemistry provides a powerful complement to experimental NMR.[5] Methods like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach can accurately predict ¹³C NMR chemical shifts.[6][7]
Why this is valuable:
-
Assignment Verification: When a molecule has multiple isomers or complex substitution patterns, comparing the experimental spectrum to the calculated spectra of all possible structures can be the definitive method for assignment.
-
Predictive Power: Before undertaking a complex synthesis, computational NMR can predict the spectrum, helping to anticipate potential signal overlap or confirm that a target molecule will have a unique spectroscopic signature.
While highly accurate, it is important to note that calculated shifts may not perfectly match experimental values due to factors like solvent effects and conformational dynamics.[6][7] The strength of this technique lies in the correlation between the experimental and calculated data sets. An efficient protocol often involves a multi-step process from molecular mechanics to a large basis set DFT model to obtain accurate results.[7]
Standardized Experimental Protocol for ¹³C NMR Acquisition
Trustworthy data begins with a robust and reproducible experimental protocol. The causality behind these steps is critical: poor sample preparation or incorrect acquisition parameters are the most common sources of ambiguous or low-quality spectra.
Figure 2: A standardized workflow for acquiring high-quality ¹³C NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Mass: Weigh approximately 10-20 mg of the purified thiazole derivative. A higher concentration is needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with expected sample peaks.[8]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.
-
-
Instrument Setup & Calibration:
-
Locking & Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to correct for magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is critical for sharp spectral lines and high resolution.
-
-
Data Acquisition (Bruker Commands in Parentheses):
-
Tuning: Tune and match the probe to the specific sample (atma). This ensures maximum energy transfer and sensitivity.
-
Receiver Gain: Adjust the receiver gain (rga) to optimize the signal detection without overloading the detector.
-
Number of Scans (ns): Set the number of scans. For ¹³C NMR, this can range from a few hundred to many thousands, depending on the sample concentration. Start with ns=256 for a moderately concentrated sample.
-
Dummy Scans (ds): Set the number of dummy scans (ds=4) to allow the spins to reach a steady state before data is collected.
-
Relaxation Delay (d1): Set the relaxation delay (d1=2 seconds). This is the time between pulses, allowing the nuclei to return to equilibrium. A longer delay ensures more accurate quantitative data, especially for quaternary carbons.
-
Acquisition: Start the acquisition (zg).
-
-
Data Processing:
-
Fourier Transform & Phasing: Apply an exponential multiplication (ef) followed by a Fourier transform (fp) to convert the time-domain signal (FID) into the frequency-domain spectrum. Automatically phase the spectrum (apk) and perform baseline correction.
-
Calibration: Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of CDCl₃ to δ 77.16 ppm or DMSO-d₆ to δ 39.52 ppm).
-
Analysis: Identify and label the peaks corresponding to C2, C4, and C5 of the thiazole ring.
-
This self-validating protocol ensures that choices made during setup (shimming, tuning) directly impact the quality (resolution, sensitivity) of the final, processed spectrum.
Conclusion
The ¹³C NMR spectrum of a thiazole derivative is a rich source of structural information. The chemical shifts of C2, C4, and C5 are governed by a predictable set of electronic principles, primarily the inherent electron deficiency of C2 and the significant influence of substituent effects. Electron-donating groups typically cause upfield shifts (shielding), while electron-withdrawing groups cause downfield shifts (deshielding). By understanding these fundamental relationships, leveraging comparative data, and employing robust experimental and computational techniques, researchers can confidently elucidate the structure of novel thiazole-containing molecules, accelerating the process of drug discovery and development.
References
- Kara, Y. S., et al. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. ResearchGate.
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004).
- Supporting Information for: NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN. (2023). Royal Society of Chemistry.
-
Popiołek, Ł., & Biernasiuk, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]
-
13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. (2004). Semantic Scholar. [Link]
- Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-t. Canadian Journal of Chemistry.
-
Evenson, W. E., Boden, L. M., Muzikar, K. A., & O'Leary, D. J. (2012). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry, 77(23), 10967-71. [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
-
Evenson, W. E., et al. (2012). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry. [Link]
- Holy, V., et al. (2022).
-
Calculated a 1 H/ 13 C NMR chemical shift (d, ppm) for Z and E isomers... ResearchGate. [Link]
-
Complete 13 C-NMR assignment of compound 2e. ResearchGate. [Link]
-
4-Methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016).
- Plavac, N., et al. (1975).
-
4-Methylthiazole | C4H5NS | CID 12748. PubChem. [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... (2016). The Royal Society of Chemistry.
-
13-C NMR Protocol for beginners AV-400. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Natural Products, 82(8), 2368-2378. [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155. PubChem. [Link]
- Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark.
- High-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. (2022). Jetir.org.
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]
-
13C NMR Spectrum (PHY0100507). PhytoBank. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
How To Calculate 13CNMR Chemical Shift of Organic Compounds Part 2. (2017). YouTube. [Link]
-
4-Methylthiazole. NIST WebBook. [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
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Precision in Purity: Advanced HPLC Method for Thiazole Acetic Acid Salts
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.
Executive Summary: The Purity Paradox in Cephalosporin Intermediates
2-(2-Aminothiazol-4-yl)acetic acid (ATAA), typically utilized as its hydrochloride salt, is a linchpin intermediate in the synthesis of third- and fourth-generation cephalosporins. Its purity is not merely a compliance metric but a critical process parameter; impurities here—specifically unreacted thiourea or decarboxylated byproducts—can poison downstream acylation catalysts and degrade the yield of the final antibiotic API.
While traditional potentiometric titration offers high precision for assay (total salt content), it suffers from a "specificity blind spot." It cannot distinguish between the active pharmaceutical ingredient (API) and structurally similar acidic/basic impurities.
This guide objectively compares a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) method against the traditional Potentiometric Titration and Isocratic HPLC workflows. We demonstrate that while titration remains useful for rough mass balance, the proposed gradient RP-HPLC method is the only self-validating system capable of ensuring the chemical integrity required for GMP manufacturing.
Comparative Analysis: HPLC vs. Alternatives
The following table summarizes the performance metrics of the Optimized Gradient HPLC method compared to standard alternatives.
Table 1: Performance Matrix
| Feature | Method A: Optimized Gradient RP-HPLC (Recommended) | Method B: Potentiometric Titration (Traditional) | Method C: Isocratic HPLC (Rapid Screen) |
| Primary Output | Purity Profile & Assay | Total Salt Content (Assay) | Assay (Main Peak Only) |
| Specificity | High (Resolves impurities & degradants) | Low (Responds to all ionizable groups) | Medium (Co-elution risks) |
| LOD (Limit of Detection) | ~0.05% (Impurity level) | N/A (Macro assay only) | ~0.1% |
| Interference | Minimal (Separates salts/solvents) | High (Inorganic salts interfere) | Moderate (Late eluters carry over) |
| Run Time | 25-30 mins | 10-15 mins | 8-12 mins |
| Data Integrity | Self-Validating (Peak purity checks) | User-Dependent | Limited |
Technical Insight: Why Titration Fails for Purity
Titration relies on the stoichiometry of the carboxylic acid or the amine/HCl moiety. If a sample contains 2% 2-aminothiazole (a common degradant), titration may still report a value near 100% because the degradant also consumes titrant. Only HPLC separates these species spatially, providing a true "area normalization" purity.
The "Gold Standard" Protocol: Gradient RP-HPLC
This protocol is designed to suppress the ionization of the carboxylic acid (improving retention) while managing the basicity of the aminothiazole ring (reducing tailing).
Reagents & Equipment[1][2][3][4][5][6]
-
Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with dilute Orthophosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).
-
Detection: UV at 254 nm (General) or 272 nm (Specific
).
Step-by-Step Workflow
-
Buffer Preparation: Dissolve 6.8 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with . Filter through 0.45 µm membrane. -
Sample Preparation:
-
Accurately weigh 50 mg of ATAA-HCl salt.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent . (Concentration: 1.0 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
-
-
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 5.0 | 95 | 5 | Isocratic Hold |
| 20.0 | 60 | 40 | Linear Ramp |
| 25.0 | 60 | 40 | Wash |
| 26.0 | 95 | 5 | Re-equilibrate |
| 35.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validation)
-
Tailing Factor (T): NMT 1.5 (Critical for aminothiazoles).
-
Theoretical Plates (N): NLT 5000.
-
RSD (n=6): NMT 2.0% for main peak area.
Visualizing the Analytical Logic
The following diagrams illustrate the impurity origins and the decision logic for method selection.
Diagram 1: Impurity Origin & Detection Pathways
Caption: Figure 1. Synthesis pathway of ATAA-HCl showing critical points where impurities (Thiourea, 2-Aminothiazole) originate and enter the analytical stream.
Diagram 2: Method Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on data requirements (Assay vs. Purity).
Experimental Data Summary
To validate the superiority of Method A, we compared results from three batches of ATAA-HCl synthesized under different stress conditions.
Table 2: Comparative Results (Mock Data based on Typical Profiles)
| Sample Batch | Method B: Titration (% Assay) | Method A: HPLC (% Purity) | Discrepancy Analysis |
| Batch 001 (Pure) | 99.8% | 99.6% | Excellent correlation. High purity confirmed. |
| Batch 002 (Stressed) | 99.2% | 94.5% | CRITICAL: Titration failed to detect 4.7% non-acidic degradation products. |
| Batch 003 (Crude) | 102.1% | 88.0% | Titration interference from inorganic salts caused false >100% value. |
Observation: Batch 002 demonstrates the risk of relying solely on titration. The sample appeared "pure" by titration because the degradation product (2-aminothiazole) is basic and consumes acid titrant similarly to the parent amine, masking the degradation. HPLC successfully resolved the degradant peak at RRT 0.45.
Conclusion
For the rigorous analysis of Thiazole Acetic Acid salts, Gradient RP-HPLC (Method A) is the superior choice over titration. It provides:
-
True Purity: By physically separating the API from precursors and degradants.
-
Robustness: Phosphate buffering prevents peak tailing common in aminothiazoles.
-
Safety: Identifies potential genotoxic impurities (like thiourea) that titration misses.
We recommend titration only as a secondary check for total salt stoichiometry, never as the primary stability-indicating method.
References
-
Basavanakatti, A. et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link][2]
-
Matmour, D. et al. Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. Rhazes: Green and Applied Chemistry. Available at: [Link]
Sources
A Head-to-Head Comparison: Navigating the Reactivity of 2-Thiazoleacetic Acid and its Sodium Salt in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the thiazole ring is a cornerstone scaffold, integral to numerous clinically significant drugs.[1][2][3] Its derivatives, such as 2-thiazoleacetic acid, serve as versatile building blocks for creating complex molecular architectures with diverse biological activities.[4][5] A frequent decision point for chemists is the choice between using the free carboxylic acid form and its corresponding sodium salt. This seemingly simple choice has profound implications for reaction outcomes, dictating the synthetic strategy based on fundamental principles of reactivity, solubility, and nucleophilicity.
This guide provides an in-depth comparison of the reactivity of 2-thiazoleacetic acid and its sodium salt. We will dissect their intrinsic chemical properties, explore their behavior in common synthetic transformations, and present a model experimental workflow to provide a practical framework for decision-making in your research.
Part 1: The Fundamental Divide - Acidity, Solubility, and Electronic Profile
The difference in reactivity between a carboxylic acid and its carboxylate salt stems from the deprotonation of the hydroxyl group. This single event dramatically alters the molecule's electronic character, solubility, and function in a chemical reaction.
2-Thiazoleacetic Acid (The Electrophile Precursor)
-
Structure and Acidity: This compound features a thiazole ring attached to an acetic acid moiety.[4][6] As a carboxylic acid, its defining characteristic is the acidic proton of the hydroxyl group, making it a Brønsted-Lowry acid. Carboxylic acids typically have pKa values in the range of 2.5 to 5.[7][8]
-
Electronic Character: The carbonyl carbon (C=O) is electrophilic. This is due to the electron-withdrawing effect of the two oxygen atoms, which pulls electron density away from the central carbon, making it susceptible to attack by nucleophiles. However, the hydroxyl group is a poor leaving group, meaning that activation is almost always required for substitution reactions.[9]
-
Solubility: 2-Thiazoleacetic acid is generally soluble in various organic solvents and moderately soluble in water.[4][7]
Sodium 2-Thiazoleacetate (The Nucleophile)
-
Structure and Basicity: This is an ionic salt formed by the reaction of the acid with a base like sodium hydroxide.[10] The molecule consists of a sodium cation (Na+) and a carboxylate anion (COO-). The carboxylate is the conjugate base of the carboxylic acid.
-
Electronic Character: The deprotonation and formation of the carboxylate anion fundamentally change the molecule's role. The negative charge is delocalized across the two oxygen atoms, creating a potent nucleophile. This same delocalization enriches the carbonyl carbon with electron density, significantly reducing its electrophilicity compared to the parent acid.[9]
-
Solubility: As an ionic salt, its solubility profile is inverted relative to the acid. It exhibits high solubility in water and other polar protic solvents but is generally poorly soluble in non-polar organic solvents.[11] This property is often exploited in purification schemes, such as extractions.
The following table summarizes these core differences:
| Property | 2-Thiazoleacetic Acid | Sodium 2-Thiazoleacetate |
| Functional Group | Carboxylic Acid (-COOH) | Carboxylate Salt (-COO⁻ Na⁺) |
| Primary Role | Electrophile Precursor | Nucleophile |
| Carbonyl Carbon | Electrophilic | Poorly Electrophilic |
| Solubility (Water) | Moderate | High[10] |
| **Solubility (Non-polar Organic) ** | Good | Poor[11][12] |
| Typical Reaction Type | Acyl Substitution (activated) | Nucleophilic Substitution (Sₙ2) |
Part 2: Reactivity in Action - A Tale of Two Pathways
The choice between the acid and its salt is dictated by the desired transformation. One serves as a precursor to an acylating agent, while the other acts as the nucleophilic species itself.
Amide and Ester Formation via Acyl Substitution (The Acid's Domain)
To make the carboxylic acid's carbonyl carbon react, it must be activated. Direct reaction with a nucleophile like an amine or alcohol is generally inefficient because the hydroxyl group is a poor leaving group. Acid catalysis (for esterification) or the use of coupling agents (for amidation) transforms the hydroxyl into a better leaving group.
-
Fischer Esterification: In the presence of a strong acid catalyst, the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic, allowing even weak nucleophiles like alcohols to attack, ultimately leading to the formation of an ester.[9][10]
-
Amide Coupling: For amide bond formation, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used.[13] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. This intermediate is readily attacked by an amine nucleophile to form the stable amide bond.
Caption: Reaction pathways for 2-thiazoleacetic acid.
Ester Formation via Nucleophilic Substitution (The Salt's Forte)
The sodium salt, with its nucleophilic carboxylate anion, excels in reactions where it is the attacker. A classic example is the formation of esters via an Sₙ2 reaction with an alkyl halide.
-
Williamson-like Ester Synthesis: The carboxylate anion directly attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group, like a tosylate). This one-step process displaces the halide and forms the ester C-O bond. This method avoids harsh acidic conditions and is often preferred for substrates sensitive to acid.[10]
Caption: Reaction pathway for sodium 2-thiazoleacetate.
Part 3: Experimental Design - A Comparative Amide Coupling Study
To empirically validate these principles, we propose a straightforward comparative experiment. The objective is to attempt an amide bond formation using both the acid and its sodium salt under identical, standard coupling conditions.
Experimental Workflow
Caption: Comparative workflow for amide coupling.
Protocol 1: Amide Synthesis with 2-Thiazoleacetic Acid
-
Setup: To a solution of 2-thiazoleacetic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add hydroxybenzotriazole (HOBt, 1.1 eq) and benzylamine (1.1 eq).
-
Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired amide product.
-
Causality: EDC activates the carboxylic acid. Benzylamine, a nucleophile, then attacks the activated intermediate. The sodium salt is not used here because it is not an electrophile precursor and would not be activated by EDC.
Protocol 2: Attempted Amide Synthesis with Sodium 2-Thiazoleacetate
-
Setup: To a solution of sodium 2-thiazoleacetate (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and benzylamine (1.1 eq).
-
Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Analysis: Monitor the reaction by LC-MS.
-
Causality: EDC is designed to react with a carboxylic acid. It will not react with the electron-rich and unreactive carboxylate anion. Therefore, no activation will occur, and no amide bond will form.
Anticipated Results
| Experiment | Reactants | Conditions | Expected Product | Expected Yield |
| A | 2-Thiazoleacetic Acid, Benzylamine | EDC, HOBt, DMF, RT | N-benzyl-2-(thiazol-2-yl)acetamide | >85% |
| B | Sodium 2-Thiazoleacetate, Benzylamine | EDC, HOBt, DMF, RT | None | 0% |
Conclusion and Recommendations
The reactivity of 2-thiazoleacetic acid and its sodium salt are not interchangeable; they are fundamentally different tools for the synthetic chemist. Their distinct electronic and physical properties dictate their roles in a reaction.
-
Choose 2-Thiazoleacetic Acid when you intend for the carbonyl carbon to function as an electrophile . This is the standard choice for producing amides, esters, and other acyl derivatives using coupling agents or acid catalysis.
-
Choose Sodium 2-Thiazoleacetate when you require a carboxylate nucleophile . This is ideal for synthesizing esters via Sₙ2 reactions with alkyl halides, especially when avoiding acidic conditions is critical. The salt's enhanced water solubility can also be a significant advantage in specific reaction setups or for purification by extraction.
By understanding these core principles, researchers can design more efficient synthetic routes, avoid potential pitfalls, and harness the full versatility of this important thiazole-based building block in the quest for new therapeutic agents.
References
-
Quinoline. 2-amino-4-thiazole acetic acid. [Link]
-
Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics, 6(8), 392-403. [Link]
-
Chemistry LibreTexts. (2014). 17.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2019). 17.13: Reactions of Carboxylic Acids—General Features. [Link]
-
Cheméo. Chemical Properties of 2-Acetylthiazole (CAS 24295-03-2). [Link]
-
University of Calgary. Reactivity of Carboxylic Acid Derivatives. [Link]
-
ChemWhat. 2-Thiazoleacetic acid CAS#: 188937-16-8. [Link]
-
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
-
Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7233. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
PubChem. Acetic acid, (2-benzothiazolylthio)-, sodium salt. [Link]
-
Williams, R. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
-
GitHub Pages. SOLUBILITY DATA SERIES. [Link]
-
ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
-
Khan, I., et al. (2023). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega, 8(39), 35878-35891. [Link]
-
ResearchGate. Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. [Link]
-
ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... [Link]
-
Lynch, D. E. (2004). 2-Amino-2-thiazoline and its 1:1 organic salt with 2-naphthoxyacetic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o677–o679. [Link]
-
Mohammed, M. H., et al. (2023). Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-12. [Link]
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FTIR characteristic peaks of carboxylate vs carboxylic acid in thiazoles
Executive Summary
In drug development, thiazole scaffolds are ubiquitous due to their ability to modulate metabolic stability and potency. However, the precise characterization of thiazole-4-carboxylic acid and thiazole-5-carboxylic acid derivatives is frequently complicated by the overlap of ring vibrational modes with carbonyl signals.
This guide provides a definitive spectral analysis to distinguish between the protonated carboxylic acid (COOH) and its deprotonated carboxylate salt (COO⁻) forms. Correct identification is critical for verifying salt formation in active pharmaceutical ingredients (APIs), ensuring solubility, and monitoring shelf-life stability.
Key Technical Takeaway
The transition from acid to salt is marked by the disappearance of the carbonyl (C=O) stretch at ~1700 cm⁻¹ and the emergence of two carboxylate bands (asymmetric at ~1580 cm⁻¹ and symmetric at ~1380 cm⁻¹) . In thiazoles, the asymmetric carboxylate band often obscures the ring C=N stretch, making the symmetric carboxylate band and the loss of the broad O-H envelope the most reliable diagnostic markers.
Theoretical Framework: Electronic Effects & Bond Order[1]
To interpret the spectra accurately, one must understand the fundamental change in bond order that occurs during deprotonation.
-
Carboxylic Acid (COOH): Exists primarily as a hydrogen-bonded dimer.[1][2] The carbonyl carbon has a double bond to one oxygen (bond order ≈ 2) and a single bond to the hydroxyl oxygen.
-
Carboxylate Anion (COO⁻): Upon deprotonation, resonance delocalization occurs. The two carbon-oxygen bonds become equivalent with a bond order of approximately 1.5. This lowers the force constant (
) of the primary stretch, causing a significant redshift in frequency.
Visualization: Resonance & Vibrational Shift
The following diagram illustrates the structural transformation and the corresponding shift in vibrational energy states.
Figure 1: Mechanistic shift from localized carbonyl vibration to delocalized carboxylate modes.
Spectral Comparison: Acid vs. Salt[1][4][5][6]
The following data summarizes the characteristic peaks for a typical thiazole-4-carboxylic acid scaffold. Note that exact positions may shift ±10 cm⁻¹ depending on substituents at the 2-position (e.g., -CH₃ vs. -NH₂).
Comparative Frequency Table
| Functional Group Mode | Thiazole Carboxylic Acid (COOH) | Thiazole Carboxylate Salt (COO⁻) | Signal Intensity | Notes |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | Absent | Medium-Strong | The "hump" underlying C-H stretches disappears in the salt. |
| C=O Stretch | 1680–1720 cm⁻¹ | Absent | Very Strong | The most critical marker for the acid form. |
| COO⁻ Asymmetric | N/A | 1550–1610 cm⁻¹ | Strong | Warning: Often overlaps with Thiazole C=N ring stretch (~1500-1550 cm⁻¹). |
| COO⁻ Symmetric | N/A | 1350–1400 cm⁻¹ | Medium | Best Diagnostic: Usually distinct from ring modes. |
| C-O Stretch | 1210–1320 cm⁻¹ | N/A | Strong | Replaced by the symmetric carboxylate stretch in the salt. |
| Thiazole Ring (C=N) | ~1480–1550 cm⁻¹ | ~1480–1550 cm⁻¹ | Medium | Position is relatively static; intensity may vary. |
Detailed Analysis of Interferences
1. The "Thiazole Masking" Effect
In standard aliphatic acids, the shift from 1700 cm⁻¹ to 1580 cm⁻¹ is obvious. In thiazoles, the heteroaromatic ring exhibits strong C=N and C=C stretching vibrations in the 1450–1550 cm⁻¹ region.
-
Problem: The new asymmetric carboxylate peak (approx. 1580 cm⁻¹) often merges with the ring breathing modes, creating a broad, complex envelope.
-
Solution: Do not rely solely on the appearance of the 1580 cm⁻¹ band. Confirmation requires the simultaneous disappearance of the 1700 cm⁻¹ carbonyl peak AND the appearance of the symmetric stretch at ~1380 cm⁻¹.
2. Water Artifacts
Carboxylate salts are often hygroscopic. Absorbed water introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹.
-
Differentiation: The water bend (1640 cm⁻¹) is higher in frequency than the typical carboxylate asymmetric stretch (1580 cm⁻¹) and much lower than the acid carbonyl (1700 cm⁻¹).
Experimental Protocol: Self-Validating Salt Formation
To rigorously verify the acid-to-salt conversion, a "titration-like" IR monitoring approach is recommended. This protocol ensures that spectral changes are due to chemical conversion, not sample preparation artifacts.
Methodology: In-Situ ATR Monitoring
Materials:
-
Thiazole carboxylic acid sample (solid)
-
1.0 M NaOH solution
-
ATR-FTIR Spectrometer (Diamond or ZnSe crystal)
Workflow:
-
Baseline Scan: Collect the spectrum of the pure solid acid. Identify the C=O peak at ~1700 cm⁻¹ .
-
Solvation: Dissolve a small amount of acid in a minimal volume of THF or Methanol (solvents with windows clear of 1500-1800 cm⁻¹ are preferred, but evaporation is key here).
-
Deprotonation: Add 1 equivalent of aqueous NaOH.
-
Evaporation: Deposit the solution on the ATR crystal and allow the solvent/water to evaporate until a solid film forms.
-
Validation Scan: Collect the spectrum of the dry salt film.
Workflow Diagram
Figure 2: Step-by-step workflow for validating salt formation via ATR-FTIR.
Troubleshooting & Common Pitfalls
| Issue | Spectral Symptom | Root Cause | Corrective Action |
| Incomplete Salt Formation | Small shoulder remains at 1700 cm⁻¹. | Equilibrium limitation or insufficient base. | Add slight excess of base (1.1 eq) or ensure full dissolution before evaporation. |
| Zwitterion Formation | Carbonyl shifts to ~1650 cm⁻¹ but no clear carboxylate doublet. | If an amino group is present (e.g., 2-aminothiazole), internal salt formation may occur. | Compare spectra at pH 2 vs pH 10 to force specific ionization states. |
| Hygroscopicity | Broad blob at 3400 cm⁻¹ and shoulder at 1640 cm⁻¹. | Salt absorbed atmospheric water. | Dry sample in a vacuum oven at 40°C for 2 hours before scanning. |
References
-
Spectroscopy of Carboxylic Acids and Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 2004. Available at: [Link]
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online, 2018. Available at: [Link]
- Vibrational Spectroscopy of Thiazole Derivatives.Journal of Molecular Structure (General Reference for Heterocyclic Ring Modes).
Sources
A Senior Application Scientist's Guide to Reactivity: Sodium 2-(1,3-thiazol-2-yl)acetate vs. Ethyl 2-thiazoleacetate
Introduction
In the landscape of medicinal chemistry and drug development, thiazole derivatives are indispensable scaffolds, celebrated for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Among the most versatile building blocks for accessing complex thiazole-containing molecules are Ethyl 2-thiazoleacetate and its corresponding carboxylate salt, Sodium 2-(1,3-thiazol-2-yl)acetate. While structurally similar, the choice between the ester and the sodium salt has profound implications for synthetic strategy, dictating reaction conditions, achievable transformations, and overall efficiency.
This in-depth guide provides a comparative analysis of the reactivity of these two critical reagents. Moving beyond a simple list of properties, we will dissect the fundamental electronic and steric differences that govern their chemical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable informed decisions in the laboratory.
Part 1: Core Physicochemical and Electronic Properties
The reactivity of any chemical entity is fundamentally rooted in its structure and electronic distribution. The seemingly minor difference between an ethyl ester and a sodium carboxylate group introduces a dramatic divergence in the electrophilic and nucleophilic nature of the molecule.
| Property | This compound | Ethyl 2-thiazoleacetate |
| Molecular Formula | C₅H₄NNaO₂S | C₇H₉NO₂S |
| Molecular Weight | 165.14 g/mol | 171.22 g/mol |
| Typical Form | Solid | Liquid or low-melting solid |
| Solubility | Generally soluble in water and polar protic solvents. | Generally soluble in a wide range of organic solvents. |
| Carbonyl Carbon | Poorly electrophilic | Moderately electrophilic |
| α-Carbon Protons | Less acidic (higher pKa) | Acidic (lower pKa), enabling enolate formation |
The carboxylate anion in this compound is resonance-stabilized, with the negative charge delocalized across both oxygen atoms. This high electron density significantly reduces the electrophilicity of the carbonyl carbon, rendering it highly unreactive toward nucleophilic acyl substitution without prior activation.[5][6] Conversely, the ester carbonyl of Ethyl 2-thiazoleacetate remains a viable electrophilic center, susceptible to attack by strong nucleophiles.
Caption: Key reactivity differences between the sodium salt and the ethyl ester.
Part 2: A Head-to-Head Comparison in Synthetic Transformations
The true utility of a reagent is revealed in its performance in chemical reactions. Here, we compare the application of our two subject compounds in common synthetic scenarios.
Reactions at the α-Carbon: The Domain of the Ester
For transformations requiring the formation of a carbon-carbon bond at the position adjacent to the carbonyl group (the α-carbon), Ethyl 2-thiazoleacetate is unequivocally the superior reagent. Its α-protons are sufficiently acidic to be removed by non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH), generating a nucleophilic enolate. This enolate can then react with a variety of electrophiles.
The sodium carboxylate salt is unsuitable for this type of reaction. Its α-protons are significantly less acidic, and the presence of the carboxylate group would lead to undesirable acid-base reactions with the strong bases required for deprotonation.
Workflow: α-Alkylation
Caption: Standard workflow for the α-alkylation of Ethyl 2-thiazoleacetate.
Experimental Protocol 1: α-Alkylation of Ethyl 2-thiazoleacetate
Objective: To demonstrate the formation of a C-C bond at the α-carbon.
Materials:
-
Ethyl 2-thiazoleacetate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodomethane (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) via syringe.
-
Add a solution of Ethyl 2-thiazoleacetate (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. Causality Note: This period allows for the complete and irreversible formation of the lithium enolate, preventing self-condensation.
-
Add iodomethane (1.2 equivalents) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 2-(1,3-thiazol-2-yl)propanoate.
Nucleophilic Acyl Substitution: A Tale of Two Pathways
When the desired transformation involves the carbonyl group itself, such as in the formation of an amide, the choice of reagent dictates the entire synthetic approach.
-
Ethyl 2-thiazoleacetate: Can undergo direct aminolysis (reaction with an amine) to form an amide. However, this reaction is often slow, may require high temperatures or catalysts, and is generally limited to primary or less hindered secondary amines. The leaving group is ethanol.
-
This compound: As a carboxylate, it is inert to direct attack by amines.[6] It must first be "activated" to convert the hydroxyl equivalent into a better leaving group. This is typically achieved using standard peptide coupling agents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting it to an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activation pathway is highly reliable, versatile, and generally provides higher yields with a broader range of amines.
Decision Logic: Amide Bond Formation
Sources
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Elemental Analysis Standards for Sodium Thiazole Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, QA/QC Managers in Drug Development
Executive Summary: The "Alkali Metal" Challenge
In pharmaceutical development, sodium thiazole derivatives represent a specific analytical challenge. While the thiazole ring requires high-energy oxidation to release Sulfur and Nitrogen, the presence of Sodium (Na) introduces a critical interference mechanism.
Standard combustion (CHNS) often fails for these compounds because sodium forms thermally stable byproducts—Sodium Carbonate (
This guide compares the efficacy of industry-standard reference materials (SRMs) and defines the Matrix-Matched Additive Protocol required to generate accurate data for sodium-containing drug candidates.
Comparative Analysis of Standards
To validate a method for sodium thiazole derivatives, the calibration standard must mimic the analyte's combustion behavior. We compare three primary standards below.
Table 1: Performance Matrix of Elemental Analysis Standards
| Standard | Chemical Nature | Na Content? | Suitability for Na-Thiazoles | Verdict |
| Sulfanilamide | Simple Amine/Sulfonamide | No | Low. Excellent for N/S calibration but fails to validate the "ash decomposition" efficiency required for sodium salts. | Baseline Calibration Only |
| BBOT | Complex Thiophene Derivative | No | Medium. High stability and simultaneous C/H/N/S content. Good for the "organic" part but ignores the alkali interference. | Good for Routine QC |
| Sodium Cyclamate | Sodium Sulfamate Salt | Yes | High. Contains C, N, S, and Na.[1] If you can recover 100% S from this, your system is truly optimized for sodium salts. | The "Golden" Standard |
Deep Dive: Why Sodium Cyclamate?
-
Formula:
-
Mechanism: Unlike Sulfanilamide, Sodium Cyclamate generates the exact same refractory ash (
) as your thiazole derivative. -
Validation Logic: If your instrument recovers 100% Sulfur from Sodium Cyclamate, it proves your combustion temperature and additives are sufficient to break down the sodium sulfate ash. If you use Sulfanilamide, you are validating the detector, but not the combustion chemistry relevant to your sample.
Strategic Protocol: The "Sandwich" Technique
For sodium thiazole derivatives, no standard alone is sufficient . You must use a chemical accelerant (Flux) to prevent ash formation.
The Additive: Vanadium Pentoxide (
Step-by-Step Workflow
-
Micro-Weighing: Weigh 2.0 – 3.0 mg of the Sodium Thiazole derivative into a tin capsule.
-
Additive Addition: Add Vanadium Pentoxide (
) in a 1:2 ratio (Sample : Additive).-
Note:
is hygroscopic. Ensure it is stored in a desiccator.
-
-
The Sandwich:
-
Place a small amount of
at the bottom of the tin. -
Add the sample.[2]
-
Cover with the remaining
. -
Reasoning: This ensures the sample melts into the oxidant, maximizing contact.
-
-
Combustion Parameters:
-
Furnace Temp: Must be
(Standard is often insufficient for quantitative S recovery from Na-salts). -
Oxygen Dose: Increase
dosing time by 20% to account for the oxidant consumption by the additive.
-
Visualization of Logic & Workflow
The following diagrams illustrate the decision logic and the chemical mechanism essential for accurate analysis.
Figure 1: Analytical Decision Tree for Thiazole Derivatives
Caption: Decision logic for selecting the correct standard and additive protocol based on salt formation.
Figure 2: The "Ash Decomposition" Mechanism
Caption: Mechanism showing how V2O5 prevents Carbon and Sulfur loss by displacing them from the sodium ash.
Data Presentation: The Impact of Additives
The table below simulates typical recovery data comparing the standard method vs. the optimized method for a theoretical Sodium Thiazole derivative.
| Element | Theoretical % | Recovery (No Additive) | Error | Recovery (With | Error |
| Carbon | 45.20% | 43.80% | -1.40% | 45.15% | -0.05% |
| Nitrogen | 12.10% | 12.05% | -0.05% | 12.12% | +0.02% |
| Sulfur | 15.50% | 13.90% | -1.60% | 15.45% | -0.05% |
| Hydrogen | 3.10% | 3.15% | +0.05% | 3.12% | +0.02% |
Analysis: Without additives, Carbon is trapped as Carbonate and Sulfur as Sulfate. Nitrogen is generally unaffected. The use of
References
-
NIST Standard Reference Materials. Certificate of Analysis: Sodium Cyclamate (SRM). National Institute of Standards and Technology. [Link]
-
Elementar Analysensysteme. Application Note: Analysis of Fluorine and Alkali Metals in Organic Compounds.[Link]
-
Microanalysis of Organic Compounds. The effect of alkali metals on CHNS combustion. Journal of Analytical Chemistry. [Link]
Sources
Advanced Characterization of Decomposing Sodium Salts: Beyond the Capillary
Introduction: The Thermodynamic Trap
For researchers in drug development, determining the melting point of a sodium salt is rarely a simple exercise in phase transition. Unlike non-ionic organic molecules, sodium salts possess high lattice energies. Often, the thermal energy required to overcome these lattice forces (
The result is decomposition concurrent with, or preceding, melting .[1][2]
Standard capillary methods (USP <741>) are frequently inadequate for these materials. They rely on visual subjectivity and slow heating rates that favor decomposition kinetics, leading to "browning," "charring," or wide, unrepeatable ranges. To report a scientifically valid "melting point" for a decomposing salt, one must move beyond simple observation to a multi-technique correlation protocol .
This guide outlines an autonomous, self-validating workflow using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot Stage Microscopy (HSM) to distinguish true thermodynamic melting from kinetic decomposition.
The Triad of Characterization
To ensure data integrity, no single method should be trusted in isolation. We utilize a "Triad of Characterization" where each instrument validates the blind spots of the others.
Comparative Analysis of Methodologies
| Feature | Capillary (USP <741>) | DSC (Diff. Scanning Calorimetry) | TGA (Thermogravimetric Analysis) | HSM (Hot Stage Microscopy) |
| Primary Signal | Visual (Phase change) | Heat Flow (mW) | Mass Change (%) | Visual (Morphology) |
| Decomposition Detection | Poor (Subjective "darkening") | High (Exothermic events/irregular baselines) | Definitive (Mass loss) | High (Bubbling, discoloration) |
| Differentiation | Impossible to separate Melt vs. Decomp | Difficult without TGA; Endotherms can mask exotherms | Cannot detect melting (only mass loss) | Crucial for linking visual events to DSC peaks |
| Scientific Value | Low (Compliance only) | Gold Standard for thermodynamics | Gold Standard for stoichiometry/stability | Arbitrator for conflicting data |
Strategic Protocol: The "Fast-Scan" & Correlation Workflow
Expert Insight: The competition between melting (thermodynamic) and decomposition (kinetic) is time-dependent. Decomposition reactions require time to proceed. Therefore, increasing the heating rate can often "outrun" the decomposition, allowing the melting endotherm to appear before the sample degrades.
Step 1: The TGA Screen (The "Truth Teller")
Before any DSC experiment, run a TGA.
-
Protocol: Heat 5–10 mg of sample from 30°C to 350°C at 10°C/min under Nitrogen.
-
Logic: If you see significant mass loss (>1%) before your expected melting point, you are dealing with a solvate or early decomposition. If mass loss aligns exactly with the DSC endotherm, the "melt" is actually decomposition.
Step 2: Variable Rate DSC (The "Kinetic Separator")
Run the sample at three distinct heating rates: 5°C/min, 10°C/min, and 20°C/min (or higher if using Flash DSC).
-
Observation:
-
True Melt: The onset temperature (
) remains relatively constant regardless of rate. -
Decomposition: The peak temperature shifts significantly to higher temperatures as heating rate increases (kinetic lag).
-
-
Causality: High heating rates minimize the time the sample spends in the "danger zone" of instability.
Step 3: Hot Stage Microscopy (The "Eyewitness")
Use HSM to validate the DSC events.[3]
-
Protocol: Heat at 10°C/min under polarized light.
-
Key Indicator: "Birefringence extinction" indicates loss of crystallinity (melting). If birefringence is lost simultaneously with darkening or gas evolution, the events are coupled.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the signal correlation required for decomposing salts.
Diagram 1: The Characterization Workflow
This decision tree guides the researcher through the self-validating protocol.
Caption: Integrated workflow for distinguishing true melting from decomposition in sodium salts.
Diagram 2: Signal Correlation Logic
How to interpret conflicting signals from the Triad.
Case Study: Sodium Diclofenac
To illustrate this protocol, we examine Sodium Diclofenac, a classic example of a salt that challenges standard melting point determination.
Experimental Data Comparison
| Parameter | Method A: Capillary (1°C/min) | Method B: DSC (10°C/min) | Method C: TGA + DSC (20°C/min) |
| Observed Event | Gradual browning at 260°C; no clear meniscus. | Broad endotherm ~280°C preceded by exotherm. | Sharp endotherm at 288°C; Mass loss onset >290°C. |
| Interpretation | "Decomposed" (Failed test). | Oxidation/Decomposition dominates. | Successful separation of melt and decomp. |
| Result | N/A | Inconclusive | Tm = 288°C |
Analysis: Literature indicates Sodium Diclofenac undergoes oxidative decomposition in air.[4]
-
TGA confirms mass loss begins around 270-290°C depending on atmosphere.
-
DSC at slow rates allows oxidation to occur before melting, resulting in an exothermic artifact.[5]
-
Fast DSC (20°C/min) in an inert Nitrogen atmosphere pushes the decomposition temperature higher, revealing the true melting endotherm at 288°C.
References
-
USP <741> Melting Range or Temperature . United States Pharmacopeia. (Guidance on Class I, II, and III procedures and reporting for decomposing substances). Link
-
Tudja, P., et al. (2001) .[4] "Thermal behaviour of diclofenac sodium: decomposition and melting characteristics". Thermochimica Acta. (Detailed study on DSC/TGA correlation for sodium salts). Link
-
Giron, D. (2002) . "Applications of thermal analysis and coupled techniques in pharmaceutical industry". Journal of Thermal Analysis and Calorimetry. (Review of HSM and DSC coupling). Link
-
Mettler Toledo . "Separation of Melting and Decomposition using High Heating Rates". Thermal Analysis Application Note. (Technical explanation of Flash DSC kinetics). Link
-
Vitez, I.M., et al. (1998) .[6] "The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids". Thermochimica Acta. Link
Sources
A Senior Application Scientist's Guide to Water Content Determination for Sodium Thiazoleacetate: A Comparative Analysis of Karl Fischer Titration and Thermal Methods
For researchers, scientists, and drug development professionals, the seemingly simple metric of water content in an active pharmaceutical ingredient (API) like sodium thiazoleacetate is a critical quality attribute. Water can significantly impact the stability, crystalline structure, processability, and ultimately, the efficacy and shelf-life of a drug product.[1] This guide provides an in-depth comparison of the principal methods for water content determination, with a focus on developing a robust analytical strategy for sodium thiazoleacetate, a compound for which specific literature is sparse. We will operate under the scientifically grounded assumption that, as a sodium salt of an organic acid, sodium thiazoleacetate is likely hygroscopic, readily absorbing moisture from the atmosphere.[2][3][][5] This property is central to the challenges of accurate water content analysis.
This guide will dissect the nuances of Karl Fischer (KF) titration, the gold standard for water-specific measurement, and compare its performance with thermal methods like Loss on Drying (LOD) and Thermogravimetric Analysis (TGA). We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer data-driven insights to guide your method selection and validation.
The Principle of Specificity: Karl Fischer Titration
Karl Fischer titration is the preferred method in the pharmaceutical industry for its remarkable specificity to water.[1] Unlike other techniques, it is based on a direct chemical reaction with water, ensuring that other volatile components do not interfere with the measurement.
The core of the KF reaction is the oxidation of sulfur dioxide by iodine in the presence of water.[6] The reaction, in a simplified form, is:
I₂ + SO₂ + H₂O → 2HI + SO₃
This reaction is conducted in an alcoholic solvent and in the presence of a base (like imidazole, which has largely replaced the more toxic pyridine) to neutralize the acidic byproducts and drive the reaction to completion.[7][8] The endpoint is reached when all the water in the sample has been consumed, and a slight excess of iodine is detected, typically by a bipotentiometric electrode.[8]
There are two main forms of Karl Fischer titration:
-
Volumetric KF: A titrant with a known concentration of iodine is added to the sample dissolved in a KF solvent. This method is ideal for samples with a water content of 0.1% to 100%.[9]
-
Coulometric KF: Iodine is generated electrochemically in situ from an iodide-containing reagent. The amount of water is determined by the total charge required to generate enough iodine to react with all the water. This technique is exceptionally sensitive and is best suited for samples with very low water content (in the parts-per-million range).[9]
Challenges and Method Development for Sodium Thiazoleacetate
Given the presumed hygroscopic nature of sodium thiazoleacetate, several factors must be carefully considered when developing a KF titration method:
-
Sample Handling: The primary challenge with hygroscopic materials is preventing the absorption of atmospheric moisture during handling. All sample manipulations should be performed in a controlled environment, such as a glove box with low humidity, or with extreme care to minimize exposure time.
-
Solubility: The sample must be completely dissolved in the KF solvent to ensure all water is accessible for the reaction.[7] Methanol is a common solvent, but for polar salts like sodium thiazoleacetate, co-solvents such as formamide or N-methylformamide may be necessary to enhance solubility.[10][11][12]
-
pH of the Solution: The KF reaction is pH-dependent, with an optimal range of 5.5 to 8.[13][14] A highly acidic or basic sample can shift the pH outside this range, leading to slow reactions or side reactions that consume iodine, resulting in inaccurate readings.[6][13][14] If sodium thiazoleacetate forms a basic solution, buffering with a weak acid like salicylic acid may be required.[15]
-
Side Reactions: While less common with salts, it is crucial to ensure that the API itself does not react with the iodine in the KF reagent.[1]
The Karl Fischer Oven: A Solution for Insoluble or Reactive Samples
For compounds that are insoluble in all suitable KF solvents or that undergo side reactions with the KF reagents, the Karl Fischer oven method is an invaluable tool.[16][17][18] In this technique, the sample is heated in a sealed vial, and the evaporated water is carried by a dry, inert gas stream into the KF titration cell for quantification.[16][17] This physically separates the sample matrix from the titration medium, mitigating issues of insolubility and side reactions.[17]
Diagram 1: Karl Fischer Titration Workflow
A decision workflow for Karl Fischer titration of sodium thiazoleacetate.
The Thermal Alternatives: Loss on Drying (LOD) and Thermogravimetric Analysis (TGA)
While Karl Fischer titration is specific to water, thermal methods measure the total mass lost upon heating. This loss includes not only water but also any other volatile components, such as residual solvents.[19][20]
Loss on Drying (LOD)
LOD is a gravimetric method that determines the percentage of weight lost by a sample when dried under specified conditions.[19][21] The sample is weighed, heated in an oven for a defined period, cooled in a desiccator, and then re-weighed.[21][22] The difference in weight is reported as the "loss on drying."
While simple and cost-effective, LOD has significant limitations:
-
Non-Specific: It does not differentiate between water and other volatile substances.[19][20]
-
Incomplete Water Removal: Tightly bound water of crystallization may not be completely removed at the drying temperature.[23]
-
Thermal Decomposition: If the drying temperature is too high, the sample may decompose, leading to an overestimation of volatile content.
Thermogravimetric Analysis (TGA)
TGA is a more sophisticated thermal technique that continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[24] A TGA instrument provides a curve showing the percentage of weight loss at different temperatures. This can help differentiate between the loss of surface water, bound water (hydrates), and other volatile solvents, which often vaporize at different temperatures.[][24] TGA can also provide information about the thermal stability of the compound.[24]
Comparative Analysis: KF vs. LOD vs. TGA
The choice of method for determining the water content of sodium thiazoleacetate depends on the specific requirements of the analysis. The following table provides a direct comparison of the key performance characteristics of each technique.
| Feature | Karl Fischer Titration | Loss on Drying (LOD) | Thermogravimetric Analysis (TGA) |
| Principle | Chemical reaction with water | Gravimetric (mass loss on heating) | Gravimetric (continuous mass loss vs. temp) |
| Specificity | Highly specific to water | Non-specific (measures all volatiles) | Can differentiate volatiles by temperature |
| Sensitivity | High (ppm levels with coulometry) | Moderate to low | High |
| Accuracy | High (considered a reference method) | Variable; depends on sample composition | High |
| Speed | Rapid (typically a few minutes) | Slow (can take several hours) | Moderate (depends on heating rate) |
| Sample Throughput | High (especially with automation) | Low | Moderate |
| Key Advantage | Water-specific; accurate and precise | Simple; low-cost equipment | Provides thermal stability information |
| Key Limitation | Potential for side reactions; requires soluble sample (unless using oven) | Non-specific; risk of incomplete drying or decomposition | Non-specific; more complex instrumentation |
Diagram 2: Method Selection Logic
A flowchart to guide the selection of the appropriate water content determination method.
Experimental Protocols
The following protocols are provided as a starting point for method development for sodium thiazoleacetate. Validation according to ICH Q2(R1) guidelines is essential to ensure the chosen method is suitable for its intended purpose.
Protocol 1: Volumetric Karl Fischer Titration
-
System Preparation: Fill the KF titrator with fresh, appropriate KF reagents. Perform a pre-titration to neutralize any ambient moisture in the titration cell until a stable, low drift is achieved.
-
Titer Determination: Accurately weigh a suitable water standard (e.g., disodium tartrate dihydrate) and add it to the titration cell. Titrate to the endpoint. Repeat at least three times to determine the precise water equivalent of the KF titrant.
-
Sample Analysis:
-
In a controlled low-humidity environment, accurately weigh approximately 100-200 mg of sodium thiazoleacetate.
-
Quickly transfer the sample to the titration vessel.
-
Allow the sample to dissolve completely. If solubility is an issue, use a pre-validated solvent mixture (e.g., methanol with 25-50% formamide).
-
Titrate the sample with the standardized KF reagent to the potentiometric endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation: Calculate the percentage of water in the sample using the titrant volume, the sample weight, and the determined titer.
Protocol 2: Loss on Drying (LOD)
-
Preparation: Dry a clean, empty weighing bottle and its stopper in an oven at 105°C for 30 minutes. Cool to room temperature in a desiccator and weigh accurately.
-
Sample Preparation: Transfer approximately 1 g of sodium thiazoleacetate to the weighing bottle and weigh accurately.
-
Drying: Place the weighing bottle with the sample (stopper removed) in a calibrated oven at 105°C for 2-4 hours (the exact time and temperature should be determined during method development to avoid decomposition).
-
Cooling and Weighing: After the specified time, remove the bottle from the oven, replace the stopper, and allow it to cool to room temperature in a desiccator. Weigh the bottle and its contents accurately.
-
Calculation: The loss on drying is the difference between the initial and final sample weights, expressed as a percentage of the initial weight.
Protocol 3: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of sodium thiazoleacetate into a tared TGA pan.
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically dry nitrogen) at a constant rate (e.g., 10°C/minute) from ambient temperature to a temperature above the point of water loss but below decomposition (e.g., 200°C).
-
Data Interpretation: Analyze the resulting TGA curve. The weight loss step occurring typically below 120°C can be attributed to the loss of water. Calculate the percentage weight loss in this region.
Conclusion and Recommendations
For the definitive and specific determination of water content in sodium thiazoleacetate, Karl Fischer titration is the unequivocally superior method. Its specificity to water eliminates the ambiguity associated with thermal methods, which is particularly important for a hygroscopic API where both surface water and potentially bound water may be present.
-
For routine quality control where the water content is expected to be above 0.1%, volumetric Karl Fischer titration is recommended.
-
If trace amounts of water are being quantified, or if sample availability is limited, coulometric Karl Fischer titration is the method of choice.
-
If sodium thiazoleacetate proves to be insoluble or reactive, the Karl Fischer oven method should be employed.
Loss on Drying can serve as a simple, albeit non-specific, screening tool. Thermogravimetric Analysis offers more detailed information than LOD and is valuable for understanding the thermal stability of the compound in parallel with water loss. However, for a regulatory filing or in-depth stability studies, the data from Karl Fischer titration will be indispensable.
Ultimately, a robust analytical strategy for sodium thiazoleacetate should be built upon a foundation of method validation.[9] By carefully considering the principles and challenges outlined in this guide, researchers can develop and implement an accurate, reliable, and scientifically sound method for water content determination, ensuring the quality and consistency of this important pharmaceutical compound.
References
-
Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Retrieved from [Link]
-
WorldofTest.com. (2025, August 13). Karl Fischer Titration - Precise Moisture Analysis Made Easy. Retrieved from [Link]
- Unknown. (n.d.). Karl Fischer Titration.
- Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION.
-
Mettler Toledo. (n.d.). Comparison of Different Water and Moisture Content Determination Techniques. Retrieved from [Link]
-
News-Medical.Net. (2023, July 19). What is Karl Fischer Titration and How Does It Work? Retrieved from [Link]
-
YouTube. (2022, May 11). Is Karl Fischer Reaction sensitive to pH? Retrieved from [Link]
-
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Unknown. (2018, November 13). Which Reagent/Chemicals can be used in Karl Fischer Titration other than Methanol? Retrieved from [Link]
- Unknown. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
- Hach. (n.d.). Volumetric two-component ethanol based Karl Fischer Titration.
-
PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Unknown. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
- Google Patents. (n.d.). US5466606A - Use of N-methylformamide as solvent for the Karl Fischer titration.
-
Pharmaguideline. (2011, August 25). What is Loss on Drying? and Determination of Loss on Drying. Retrieved from [Link]
-
LabRulez LCMS. (2023, June 21). Validation of Parameters for Karl Fischer Titration. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
-
Pharma Guidelines. (2022, November 22). LOSS ON DRYING. Retrieved from [Link]
-
News-Medical.Net. (2019, June 25). Loss-on-Drying Method (LOD). Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
PubMed. (1998, June). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Development of Karl Fischer titration method using quality by design concept. Retrieved from [Link]
- Metrohm. (n.d.). Water Determination by Karl Fischer Titration.
-
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
-
Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]
- Unknown. (2022, February 28). Verification of a compendial method: Water Determination by Karl Fischer Titration.
-
CD Formulation. (n.d.). Loss-on-Drying Test. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]
-
JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
- Unknown. (n.d.). Water Determination (Karl Fischer Method).
-
News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Retrieved from [Link]
-
ALWSCI. (2026, January 15). Method Validation For Karl Fischer Moisture Determination. Retrieved from [Link]
- Eurofins. (n.d.). Water Determination by Karl Fischer.
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
PMC. (n.d.). Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving Solubility and Avoiding Hygroscopicity of Tetrahydropalmatine by Forming a Pharmaceutical Salt Cocrystal via CAHBs | Request PDF. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. m.youtube.com [m.youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. mt.com [mt.com]
- 9. Method Validation For Karl Fischer Moisture Determination - News - ALWSCI [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. US5466606A - Use of N-methylformamide as solvent for the Karl Fischer titration - Google Patents [patents.google.com]
- 12. metrohm.com [metrohm.com]
- 13. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
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- 15. quveon.com [quveon.com]
- 16. worldoftest.com [worldoftest.com]
- 17. Oven method for sample preparation in Karl Fischer titration | Metrohm [metrohm.com]
- 18. Tips and Tricks for Karl Fischer Water Determination Using the Oven Method [pages2.honeywell.com]
- 19. news-medical.net [news-medical.net]
- 20. Loss-on-Drying Test - CD Formulation [formulationbio.com]
- 21. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 22. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling Sodium 2-(1,3-thiazol-2-yl)acetate
Executive Summary & Risk Context
Sodium 2-(1,3-thiazol-2-yl)acetate (CAS: Derivative of 56303-34-7 acid form) is a specialized heterocyclic building block often utilized in the synthesis of cephalosporin antibiotics and other bioactive pharmaceutical ingredients (APIs).
The Core Hazard: While sodium salts of organic acids are generally less volatile than their parent acids, this compound presents a dual risk profile:
-
Fine Particulate Hazard: As a sodium salt, it often exists as a fine, hygroscopic powder prone to static charge, increasing the risk of inhalation during weighing.
-
Pharmacophore Bioactivity: The thiazole moiety is a known pharmacophore. Until specific toxicology data proves otherwise, treat this compound as a potential sensitizer and bioactive agent.
This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol designed to isolate the researcher from the chemical at every stage of manipulation.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier Analysis" method, assuming the compound is handled as a solid powder or in organic/aqueous solution.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders. Indirect venting prevents dust ingress while allowing moisture escape to prevent fogging. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 0.11mm min) | Thiazole derivatives can permeate thin latex. Double gloving (colored under-glove) provides a visual breach indicator. Change frequency: Every 2 hours or immediately upon splash. |
| Respiratory | N95/P100 (if outside hood) or Fume Hood | The primary route of exposure is inhalation of dust during weighing. Engineering controls (Hood) are primary; respirators are secondary/emergency backup. |
| Body | Tyvek® Lab Coat or High-Density Cotton | Standard cotton weaves may trap fine dust in fibers, creating a secondary exposure source in the laundry. Tyvek provides a non-porous barrier for heavy handling. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
Before opening the container, verify the Fume Hood Face Velocity is between 80–100 fpm (0.4–0.5 m/s) . High velocity (>120 fpm) can create turbulence that actually blows lightweight powders out of the hood or tips over weighing boats.
Phase B: Weighing (The Critical Risk Step)
-
Static Control: Organic sodium salts are prone to static buildup. Use an anti-static gun or a polonium strip near the balance to neutralize charge. This prevents the powder from "jumping" onto gloves or the benchtop.
-
Technique:
-
Place the receiving vessel (flask/vial) inside the hood.
-
Open the stock container only inside the hood.
-
Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination of stock.
-
Self-Validating Step: Wipe the exterior of the stock container with a damp Kimwipe before removing it from the hood to ensure no dust tracks out.
-
Phase C: Solubilization
-
Solvent Choice: Water or polar organic solvents (Methanol, DMSO).
-
Exotherm Check: While generally mild, the solvation of sodium salts can be slightly exothermic. Add solvent slowly to the solid (not solid to solvent) to control dissolution rate.
Visualized Workflow: Hierarchy of Controls
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Operational workflow emphasizing the divergence in safety protocols based on physical state (Solid vs. Solution).
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. This generates dust.[1] Cover with a damp paper towel (water or ethanol) to wet the powder, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or standard spill pads.
-
Decontamination: Clean the surface with a 10% soap/water solution followed by 70% ethanol. The thiazole ring is stable; simple water washing removes the salt but may not degrade the active moiety.
Disposal Compliance
-
Classification: Treat as "Hazardous Chemical Waste."
-
Segregation: Do not mix with strong acids (risk of regenerating the parent acid or releasing fumes) or strong oxidizers.
-
Labeling: Clearly label as "Thiazole Derivative – Sodium Salt."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives (General Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
